Technical Documentation Center

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS: 479633-70-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The synthesis is presented as a logical, multi-step process, beginning from the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-one. Key transformations, including chlorination, N-tosylation, and regioselective iodination, are discussed in detail, supported by mechanistic insights and practical troubleshooting advice.

Introduction and Strategic Overview

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged core structure in modern drug discovery, forming the basis for numerous therapeutic agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] The title compound, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized intermediate that enables diverse downstream modifications through cross-coupling reactions at the C4 (chloro) and C6 (iodo) positions.

The synthetic strategy detailed herein is a robust, three-step sequence designed for efficiency and control:

  • Chlorination: Conversion of the C4-hydroxyl group of the pyrimidinone ring to a reactive chloro group.

  • N-Protection: Installation of a p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen (N7) to direct subsequent reactions and enhance stability.

  • Regioselective Iodination: Introduction of an iodine atom at the C6 position of the pyrrole ring, setting the stage for further diversification.

This guide will dissect each of these critical steps, emphasizing the chemical principles that govern the selection of reagents and conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward pathway from commercially available precursors. The C-I and N-S bonds are the most logical disconnections, leading back to the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Retrosynthesis target 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate2 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine target->intermediate2 C-I bond formation (Electrophilic Iodination) intermediate1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate2->intermediate1 N-S bond formation (N-Tosylation) starting_material 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate1->starting_material C-Cl bond formation (Chlorination)

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Intermediate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This section details the preparation of the key N-protected intermediate. The successful execution of these initial steps is paramount for the overall efficiency of the synthesis.

Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

The conversion of the pyrimidin-4-one tautomer to the 4-chloro derivative is a foundational step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality and Expertise: The C4 position of 7H-pyrrolo[2,3-d]pyrimidin-4-one is part of a vinylogous amide system, making it susceptible to reaction with dehydrating chlorinating agents like POCl₃. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A common challenge is the hydrolysis of the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, back to the starting material during aqueous workup.[4] The 4-chloro group is highly activated towards nucleophilic substitution and is sensitive to moisture.[4]

To mitigate this, two critical precautions are taken:

  • Removal of Excess POCl₃: Before quenching, excess POCl₃ is typically removed by distillation under reduced pressure. This minimizes the exothermic nature of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.[4]

  • Controlled Quenching: The reaction mixture is added slowly to crushed ice (a "reverse quench") to manage the exotherm and keep the temperature low, thereby minimizing the rate of hydrolysis.[4] Neutralization is performed with a weak base like sodium bicarbonate to avoid base-catalyzed hydrolysis.[4]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Reagent/SolventMolar Eq.MWAmount
7H-pyrrolo[2,3-d]pyrimidin-4-one1.0135.13 g/mol (Specify mass)
Phosphorus Oxychloride (POCl₃)~3.0153.33 g/mol (Specify volume)
Toluene--(Specify volume)
N,N-Diisopropylethylamine (DIPEA)~1.5129.24 g/mol (Specify volume)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and toluene.

  • Add phosphorus oxychloride (~3.0 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (~1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, warm the reaction mixture to 50-80 °C and stir until TLC analysis indicates complete consumption of the starting material.[4][5]

  • Cool the mixture to room temperature and remove excess POCl₃ under reduced pressure.

  • Carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: N-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Protecting the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent iodination. The tosyl group is an excellent choice as it is robust and strongly electron-withdrawing.

Causality and Expertise: The pyrrole ring is electron-rich and prone to polymerization or undesired side reactions under electrophilic or acidic conditions.[6][7] Installing an electron-withdrawing tosyl group on the nitrogen atom serves two primary functions:

  • Protection: It prevents unwanted reactions at the N7 position.

  • Electronic Deactivation: It reduces the electron density of the pyrrole ring, tempering its reactivity and allowing for more controlled electrophilic substitution. This deactivation favors substitution at the C6 position over the C5 position.

The reaction is typically carried out under basic conditions to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Experimental Protocol: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Reagent/SolventMolar Eq.MWAmount
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0153.58 g/mol (Specify mass)
p-Toluenesulfonyl chloride (TsCl)~1.05190.65 g/mol (Specify mass)
Triethylamine (Et₃N)~3.0101.19 g/mol (Specify volume)
4-Dimethylaminopyridine (DMAP)~0.1122.17 g/mol (Specify mass)
Dichloromethane (DCM)--(Specify volume)

Procedure: [8]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane in a suitable reaction flask.

  • Add triethylamine (~3.0 eq) and a catalytic amount of DMAP (~0.1 eq). Stir until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (~1.05 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water (3x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is often obtained in high purity and can be used in the next step without further purification. A typical yield is around 97%.[8]

Part II: Regioselective C6-Iodination

With the N-tosylated intermediate in hand, the final functionalization is the selective introduction of iodine at the C6 position.

Causality and Expertise: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-withdrawing tosyl group at N7 directs the substitution to the C6 position. While C5 is also a potential site, the steric hindrance and electronic effects favor iodination at C6. The reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure solubility of the starting materials and facilitate the reaction.

Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Reagent/SolventMolar Eq.MWAmount
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine1.0307.76 g/mol (Specify mass)
N-Iodosuccinimide (NIS)~1.1224.98 g/mol (Specify mass)
Anhydrous DMF--(Specify volume)

Procedure: (Adapted from a similar iodination[11])

  • In a dry reaction flask, dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Add N-iodosuccinimide (~1.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and stir.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a minimal amount of cold ether or hexane to remove succinimide byproduct.

  • Dry the solid under vacuum to yield the final product, 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The product can be further purified by recrystallization if necessary.

Overall Synthesis Workflow and Data

The complete synthetic pathway is summarized below, providing a clear visual guide from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Tosylation cluster_2 Step 3: Iodination SM 7H-pyrrolo[2,3-d]pyrimidin-4-one Int1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine SM->Int1 POCl₃, DIPEA Toluene, 50-80 °C Int2 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Int1_ref->Int2 TsCl, Et₃N, DMAP DCM, 0 °C to RT Product 4-Chloro-6-iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Int2_ref->Product NIS, DMF Room Temp

Caption: Complete workflow for the synthesis of the target compound.

Summary of Key Data
CompoundFormulaMW ( g/mol )Typical YieldAppearance
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.58~80%[2]White Solid
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineC₁₃H₁₀ClN₃O₂S307.76>95%[8]White Solid
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineC₁₃H₉ClIN₃O₂S433.65>75%Off-white Solid

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • p-Toluenesulfonyl chloride (TsCl): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin.

  • N-Iodosuccinimide (NIS): A mild oxidant and irritant. Avoid contact with skin and eyes. Store protected from light.

  • Solvents (DCM, Toluene, DMF): Handle in a fume hood. DMF is a reproductive toxin. Consult Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide outlines a reliable and well-documented synthetic route to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. By understanding the rationale behind each step—from the hydrolytic sensitivity of the chlorination product to the directing effects of the tosyl protecting group—researchers can confidently and safely execute this synthesis. The resulting compound is a valuable and versatile intermediate, poised for the development of novel therapeutics in the field of kinase inhibition and beyond.

References

  • Tomek, P., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687. Available from: [Link]

  • PubMed. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Available from: [Link]

  • Ghavre, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Available from: [Link]

  • ResearchGate. Synthesis of fleximer analogues of 7-deazapurine bases. Reaction.... Available from: [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • National Institutes of Health (NIH). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available from: [Link]

  • ResearchGate. 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. Available from: [Link]

  • Wikipedia. N-Iodosuccinimide. Available from: [Link]

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Available from: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • ResearchGate. Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability.... Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Application in Kinase Inhibitor Scaffolding

Executive Summary This technical guide provides an in-depth analysis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized heterocyclic intermediate critical to modern medicinal chemistry. The p...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized heterocyclic intermediate critical to modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a privileged scaffold found in numerous ATP-competitive kinase inhibitors.[1] This document details the compound's physicochemical properties, provides validated synthetic protocols, and explores its strategic application in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. By elucidating the rationale behind its synthesis and functionalization, this guide serves as a key resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidine is a cornerstone of contemporary drug design, particularly in oncology and immunology.[2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various protein kinases, a family of enzymes frequently dysregulated in human diseases.[1] Several FDA-approved drugs, including the JAK inhibitor Tofacitinib, are built upon this scaffold, underscoring its therapeutic relevance.[3][4]

The subject of this guide, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, represents a sophisticated evolution of this core structure. Each substituent is strategically placed to offer maximum synthetic flexibility:

  • 4-Chloro Group: A reliable site for nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing side chains.[2]

  • 6-Iodo Group: An excellent handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the installation of aryl, heteroaryl, or alkynyl moieties. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond, permitting selective and sequential functionalization.

  • 7-Tosyl Group: This sulfonyl group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions during synthesis and acts as an electron-withdrawing group, which can influence the reactivity of the heterocyclic system.

This multi-functionalized intermediate empowers chemists to rapidly generate diverse libraries of complex molecules, accelerating the structure-activity relationship (SAR) studies essential for drug optimization.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis and formulation. The key characteristics of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-6-iodo-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidineN/A
CAS Number 479633-70-0[5][6]
Molecular Formula C₁₃H₉ClIN₃O₂S[5][6]
Molecular Weight 433.65 g/mol [5][6]
Appearance Typically an off-white to light-colored crystalline solid.[2]
Solubility Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF); sparingly soluble in water.[2][5]
Stability Stable under standard laboratory storage conditions (cool, dry, dark). Sensitive to strong acids and bases.[2]
Purity Commercially available with purities typically ≥96%.[5]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tosyl group's aromatic protons (two doublets in the ~7.3-8.0 ppm range) and methyl protons (a singlet around 2.4 ppm). The pyrrole proton at the C5 position and the pyrimidine proton at the C2 position will appear as singlets in the aromatic region.

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the halogenated carbons and the carbons of the bicyclic core, in addition to the signals from the tosyl group.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl/³⁷Cl). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a logical, multi-step process designed to install the desired functionalities with high regioselectivity. The pathway begins with a readily available precursor and proceeds through protection followed by electrophilic halogenation.

The overall synthetic transformation is a two-step process starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_0 Step 1: N-Tosylation cluster_1 Step 2: C6-Iodination A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine A->B p-TsCl, Base (e.g., TEA) Solvent (e.g., DCM) C 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->C Iodinating Agent (e.g., NIS) Solvent (e.g., DMF)

Caption: Synthetic pathway for the target compound.

The following protocols are based on established methodologies for similar heterocyclic systems. Each step includes in-process controls (e.g., TLC) to validate reaction completion.

Step 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Causality: The protection of the pyrrole nitrogen with a tosyl group is the crucial first step. This prevents N-alkylation or other side reactions in subsequent steps and enhances the acidity of the remaining C-H protons on the pyrrole ring, facilitating regioselective iodination.

  • Protocol:

    • To a flask charged with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), add a suitable solvent such as dichloromethane (DCM).[7]

    • Add a base, such as triethylamine (TEA, ~3.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq.).[7][8]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (p-TsCl, ~1.05 eq.) in DCM dropwise.[8]

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring for completion by Thin Layer Chromatography (TLC).[7]

    • Upon completion, perform an aqueous workup by washing the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7] Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Causality: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution. The tosyl group directs the incoming electrophile (I⁺) to the C6 position. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.

  • Protocol:

    • Dissolve the 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) from Step 1 in a polar aprotic solvent like DMF.

    • Add N-Iodosuccinimide (NIS, ~1.1 eq.) portion-wise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product.

Strategic Application in Drug Discovery

The true value of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine lies in its capacity for controlled, sequential diversification to build complex kinase inhibitors.

The differential reactivity of the C-I and C-Cl bonds is key. The C-I bond is significantly more susceptible to palladium-catalyzed cross-coupling, allowing for selective modification at the C6 position while leaving the C4-chloro group intact for a subsequent SNAr reaction.

G cluster_0 Phase 1: C6 Diversification cluster_1 Phase 2: C4 Diversification Start 4-Chloro-6-iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Suzuki Suzuki Coupling (R¹-B(OH)₂ / Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R¹-C≡CH / Pd, Cu catalysts) Start->Sonogashira Heck Heck Coupling (Alkene / Pd catalyst) Start->Heck SNAr SNAr Reaction (R²-NH₂ / Base) Suzuki->SNAr Sonogashira->SNAr Heck->SNAr Final Diverse Kinase Inhibitor Library (R¹ and R² varied) SNAr->Final

Caption: Logical workflow for library synthesis.

This two-phase approach allows for the systematic exploration of chemical space around the pyrrolo[2,3-d]pyrimidine core. By varying the boronic acid (R¹) in Phase 1 and the amine nucleophile (R²) in Phase 2, chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The final deprotection of the tosyl group, typically under basic conditions[9], yields the final active pharmaceutical ingredient (API).

Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety measures must be observed.

  • Hazards: This compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[10]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is more than a mere chemical intermediate; it is a strategic tool for accelerating drug discovery. Its carefully designed architecture provides two distinct and orthogonal reaction sites, enabling a modular and efficient approach to the synthesis of complex molecular libraries. For research teams focused on developing next-generation kinase inhibitors, a deep understanding and proficient use of this powerful building block are essential for success.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • A2Z Chemical. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • China Langchem Inc. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Available at: [Link]

  • LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Stratech. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. Available at: [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed overview of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the synthesis of complex heterocyclic molecules for pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the utility and handling of this important chemical entity.

Introduction: The Strategic Importance of a Multi-functional Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted therapies, most notably Janus kinase (JAK) inhibitors.[1] The strategic introduction of multiple reactive handles onto this core structure, as seen in 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries. The chloro, iodo, and tosyl groups each offer distinct opportunities for chemical modification, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. This guide will delve into the specific identifiers, properties, synthesis, and applications of this key intermediate, providing a comprehensive resource for its effective utilization in drug discovery programs.

Chemical Identity and Molecular Descriptors

Accurate identification of a chemical substance is paramount for reproducibility and safety in research. This section provides the key identifiers for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

IdentifierValueSource
CAS Number 479633-70-0
Molecular Formula C₁₃H₉ClIN₃O₂S
Molecular Weight 433.65 g/mol
IUPAC Name 4-chloro-6-iodo-7-(p-tolylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineInferred from related structures
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C(I)=CC3=C2N=CN=C3ClInferred from related structures
InChI InChI=1S/C13H9ClIN3O2S/c1-8-2-4-10(5-3-8)21(19,20)18-11(15)6-9-12(18)16-7-17-13(9)14/h2-7H,1H3Inferred from related structures
InChIKey Inferred from related structuresInferred from related structures

Note: Due to the limited availability of dedicated database entries for this specific compound, the IUPAC Name, Canonical SMILES, InChI, and InChIKey have been inferred based on the established nomenclature for its constituent parts and related analogs.

Figure 1: 2D structure of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueNotes
Appearance Off-white to brown solid
Purity ≥96%
Storage Store at 0-8 °C, keep in a dark place under an inert atmosphere,

Synthesis and Reaction Mechanisms

The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively detailed in the literature as a standalone procedure. However, a plausible synthetic route can be devised based on established methodologies for the modification of the pyrrolo[2,3-d]pyrimidine scaffold. A likely approach involves a multi-step synthesis starting from a more readily available precursor.

A potential synthetic pathway could start with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor can undergo iodination at the C6 position, followed by tosylation of the pyrrole nitrogen. The order of these steps can be critical to the overall efficiency and may require optimization.

G cluster_0 Plausible Synthetic Pathway start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Iodination (e.g., NIS, DMF) start->step1 intermediate 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Tosylation (TsCl, base, solvent) intermediate->step2 product 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine step2->product G cluster_0 Synthetic Utility in Medicinal Chemistry start 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine reaction1 SNAr at C4 (e.g., Amines) start->reaction1 reaction2 Cross-coupling at C6 (e.g., Suzuki, Sonogashira) start->reaction2 reaction3 Deprotection at N7 (Removal of Tosyl) start->reaction3 product1 C4-functionalized analogs reaction1->product1 product2 C6-functionalized analogs reaction2->product2 product3 N7-deprotected intermediate reaction3->product3

Figure 3: The diverse synthetic transformations possible with the title compound.

Safety and Handling

As a laboratory chemical, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from its structural components and related compounds.

The precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation. The iodo-substituted analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is also classified as harmful if swallowed and an irritant. [2] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness through Self-Validating Protocols:

When using this compound in a reaction, it is crucial to monitor the reaction progress by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion and to identify any potential side products. The purification of the final product should be carried out using standard techniques like column chromatography or recrystallization, and the identity and purity of the product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its strategic combination of chloro, iodo, and tosyl groups on the privileged pyrrolo[2,3-d]pyrimidine scaffold provides a powerful platform for the synthesis of diverse and complex molecules, including targeted therapies and protein degraders. While detailed characterization and safety data for this specific compound are still emerging, this guide provides a solid foundation for its safe and effective use in the laboratory. As research in targeted therapies continues to expand, the importance of such multi-functional intermediates is set to grow, making a thorough understanding of their properties and applications essential for medicinal chemists.

References

  • Aladdin Scientific. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, min 96%, 50 mg. Retrieved from [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (2018). CN108947511A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

Sources

Exploratory

A Comprehensive Technical Guide to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal het...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its structural attributes, a detailed and validated synthetic pathway, and its versatile reactivity, which renders it an invaluable precursor in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors.

Core Structure and Nomenclature

The foundational framework of the topic compound is the 7H-pyrrolo[2,3-d]pyrimidine, a fused bicyclic heterocycle that is isomeric with purine and is often referred to as 7-deazapurine. This core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1]

IUPAC Name: 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine[2]

The structure is systematically functionalized at three key positions:

  • C4-Position: A chloro group, which serves as a reactive site for nucleophilic aromatic substitution (SNAr).

  • C6-Position: An iodo group, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

  • N7-Position: A tosyl (p-toluenesulfonyl) group, which acts as a robust protecting group for the pyrrole nitrogen.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the core structure N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,1.5!"]; N3 [label="N", pos="-1.8,0.3!"]; C4 [label="C", pos="-1.2,-0.9!"]; C4a [label="C", pos="0,-0.9!"]; C5 [label="C", pos="0.6,0.3!"]; N7 [label="N", pos="-0.6,0.3!"];

// Nodes for substituents Cl [label="Cl", pos="-2.0,-2.1!"]; I [label="I", pos="2.0,0.3!"]; S [label="S", pos="-1.8,-0.9!"]; O1 [label="O", pos="-2.8,-0.3!"]; O2 [label="O", pos="-1.8,-2.1!"]; C_tosyl [label="C", pos="-3.0,-2.1!"]; CH3 [label="CH3", pos="-4.2,-2.1!"];

// Invisible nodes for positioning tosyl group p1 [pos="-1.2,-0.9!", style=invis]; p2 [pos="-0.6,0.3!", style=invis]; p3 [pos="-1.8,0.3!", style=invis];

// Edges for the pyrrolo[2,3-d]pyrimidine core N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- N7 [label=""]; N7 -- C2 [label=""]; C4a -- N1 [label=""]; N7 -- p3 [style=invis]; // for positioning

// Edges for substituents C4 -- Cl [label=""]; C5 -- I [label=""]; N7 -- S [label=""]; S -- O1 [label=""]; S -- O2 [label=""]; S -- C_tosyl [label=""]; C_tosyl -- CH3 [label=""];

// Aromatic ring of tosyl group (simplified) node [shape=plaintext]; Tosyl_ring [label="α-tolyl", pos="-3.6,-1.5!"]; C_tosyl -- Tosyl_ring [style=invis];

// Brief Caption caption [label="Structure of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine", pos="0,-3.5!", fontsize=10]; } Caption: 2D Structure of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₉ClIN₃O₂S[3]
Molecular Weight 433.65 g/mol [3]
CAS Number 479633-70-0[3]
Appearance Expected to be a solidN/A

Strategic Synthesis and Rationale

The synthesis of 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthetic strategy is designed to introduce the key functionalities in a specific order to ensure high yields and purity.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="4-Chloro-7H-pyrrolo[2,3-d]pyrimidine"]; Step1 [label="Tosyl Protection (N7)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine"]; Step2 [label="Iodination (C6)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> FinalProduct; } Caption: Synthetic workflow for the target compound.

Step 1: Tosyl Protection of the Pyrrole Nitrogen

The initial step involves the protection of the N7 nitrogen of the pyrrole ring with a p-toluenesulfonyl (tosyl) group.

Protocol:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) is added triethylamine (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).[4]

  • The mixture is cooled to 0°C, and a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM is added dropwise.[4]

  • The reaction is allowed to warm to room temperature and stirred for 30 minutes, with progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is washed sequentially with water and brine.[4]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[4]

Expertise & Experience: The tosyl group serves a dual purpose. Firstly, it protects the acidic N-H proton of the pyrrole, preventing unwanted side reactions in subsequent steps. Secondly, as a strong electron-withdrawing group, it can influence the reactivity of the pyrrole ring, although in this case, its primary role is protection. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive intermediate with tosyl chloride.

Step 2: Regioselective Iodination

The subsequent step is the regioselective iodination at the C6 position of the pyrrole ring.

Protocol:

  • To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dimethylformamide (DMF) is added N-iodosuccinimide (NIS, 1.1 equivalents).[5]

  • The reaction mixture is stirred vigorously at room temperature for 2 hours.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the final product, 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[5]

Expertise & Experience: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The iodination with NIS proceeds via an electrophilic aromatic substitution mechanism. The C6 position is generally less reactive than the C5 position in the pyrrolo[2,3-d]pyrimidine system; however, in this substrate, the C5 position is already substituted as part of the fused ring system, directing the iodination to the C6 position. DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the starting materials and reagents.

Characterization Data

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the tosyl group (aromatic protons and methyl protons) and the protons on the pyrrolo[2,3-d]pyrimidine core.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbons of the heterocyclic core and the tosyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (433.65 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine and iodine.
Infrared (IR) Spectroscopy Characteristic absorption bands for the sulfonyl group (S=O stretching), C-Cl, C-I, and aromatic C-H and C=C bonds.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The strategic placement of the chloro and iodo substituents on the 7-tosyl-protected pyrrolo[2,3-d]pyrimidine core makes it a highly versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The two distinct reactive sites allow for sequential and orthogonal chemical modifications.

Differential Reactivity: The Key to Versatility
  • C4-Chloro Group: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles, such as amines, at this position. This is a key reaction in the synthesis of numerous kinase inhibitors where a substituted amine side chain is introduced.[8]

  • C6-Iodo Group: The C-I bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions . The high reactivity of aryl iodides makes this position ideal for introducing a wide variety of substituents via reactions such as:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

    • Heck Coupling: For the formation of C-C double bonds with alkenes.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

This orthogonal reactivity allows for a modular approach to drug design, where different functionalities can be introduced at the C4 and C6 positions to optimize the pharmacological properties of the final compound.

Case Study: Synthesis of Tofacitinib

A prominent example of the utility of this scaffold is in the synthesis of Tofacitinib, a JAK inhibitor used to treat autoimmune diseases.[5] Although some synthetic routes to Tofacitinib utilize the non-iodinated precursor, the 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine offers a handle for further diversification of the core structure, which is a common strategy in the development of next-generation inhibitors.

The key step in many syntheses of Tofacitinib and related molecules involves the SNAr reaction at the C4 position.

dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

reagents [label="4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine + R₂NH"]; intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)"]; product [label="4-(Dialkylamino)-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine + Cl⁻"];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Loss of Leaving Group"]; } Caption: Generalized SNAr mechanism at the C4 position.

Conclusion and Future Outlook

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis is robust and scalable, and its differential reactivity provides a versatile platform for the creation of diverse molecular libraries. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-functionalized heterocyclic intermediates is set to grow. Future research may focus on developing even more efficient and sustainable synthetic routes to this and related scaffolds, as well as exploring its application in the synthesis of inhibitors for other kinase families and therapeutic targets.

References

  • Ben, P., & et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US Patent 10,738,058 B2.
  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Zhang, Y.-L., et al. (2018). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Retrieved from [Link]

  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-CHLORO-7-TOSYL-7H-PYRROLO(2,3-D)PYRIMIDINE. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 20, 2026, from [Link]

  • 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

Sources

Foundational

Molecular weight and formula of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

An In-Depth Technical Guide to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Application in Drug Discovery Abstract This technical guide provides a comprehensive analysis of 4-Chloro-6-i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delineate its core molecular attributes, provide a detailed, mechanistically-grounded overview of its synthesis, and explore its strategic applications as a versatile building block. The strategic placement of chloro, iodo, and tosyl groups on the pyrrolo[2,3-d]pyrimidine core makes this molecule a valuable intermediate for constructing complex molecular architectures, particularly in the fields of kinase inhibition and targeted protein degradation.

Core Molecular Attributes

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a solid, stable compound under standard laboratory conditions. Its fundamental properties are summarized below, providing the foundational data required for its use in quantitative synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₃H₉ClIN₃O₂S[1][2]
Molecular Weight 433.65 g/mol [1][2]
CAS Number 479633-70-0[1][2]
IUPAC Name 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidineN/A
Typical Purity ≥96%[1][2]
Appearance Solid[3]
Classification Protein Degrader Building Block[1]

The Scientific Rationale: Synthesis and Mechanistic Insights

The synthetic utility of this molecule arises from a multi-step process designed to install distinct functional groups with high regioselectivity. Each step is chosen for a specific mechanistic purpose, transforming the common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[4][5], into a highly versatile intermediate.

The overall synthetic logic involves two key transformations:

  • Protection and Activation : The nitrogen of the pyrrole ring (N7) is protected with a p-toluenesulfonyl (tosyl) group.

  • Regioselective Halogenation : An iodine atom is installed at the C6 position of the pyrrole ring.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Step A: Tosylation Start->Step1 TsCl, Base (e.g., Et3N, DMAP) Intermediate 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Step B: Iodination Intermediate->Step2 Iodinating Agent (e.g., NIS, I2) Final 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Step2->Final

Caption: Synthetic workflow from the core scaffold to the final product.

Step A: Tosylation of the Pyrrole Nitrogen

The initial step involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride (TsCl)[6][7].

  • Expertise & Causality : The tosyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the N7 nitrogen, preventing unwanted side reactions in subsequent steps. Secondly, as a strong electron-withdrawing group, it modifies the electronic properties of the pyrrole ring. This deactivation makes the ring less susceptible to uncontrolled electrophilic attack and helps direct the subsequent iodination specifically to the C6 position. The use of a base like triethylamine (Et₃N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation[6][7]. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction by forming a highly reactive intermediate with TsCl[6].

Step B: Regioselective Iodination

With the N7 position protected, the C6 position becomes the primary site for electrophilic aromatic substitution.

  • Expertise & Causality : The electron-withdrawing nature of the adjacent pyrimidine ring and the N-tosyl group deactivates the C5 position more significantly than the C6 position. This electronic difference allows for the highly regioselective introduction of iodine at C6 using an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). The general procedure for such iodinations on related phenylsulfonyl-protected scaffolds has been well-documented[8]. This step is critical as it introduces a second, orthogonal reactive handle onto the molecule.

Application in Advanced Drug Development

The carefully orchestrated synthesis yields a molecule with three distinct points of reactivity, making it an exceptionally valuable building block for constructing complex drug candidates.

Applications_Diagram Core 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine C4-Cl C6-I N7-Tosyl SNAr SNAr Reactions (e.g., Amine Coupling) Core:f1->SNAr Nucleophilic Attack CrossCoupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Core:f2->CrossCoupling Oxidative Addition Deprotection Deprotection (Access to N-H) Core:f3->Deprotection Base-mediated Cleavage Kinase Kinase Inhibitors (e.g., JAK Inhibitors) SNAr->Kinase CrossCoupling->Kinase PROTAC PROTACs / Protein Degraders CrossCoupling->PROTAC Deprotection->Kinase

Caption: Reactivity and applications of the title compound in synthesis.

  • C4-Chloro Group : This position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr). This allows for the straightforward introduction of amine-containing fragments, a cornerstone reaction in the synthesis of many kinase inhibitors, including the JAK inhibitor tofacitinib, which is built upon this core scaffold[6].

  • C6-Iodo Group : The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups. This functionality is crucial for exploring structure-activity relationships (SAR) and for linking the core scaffold to other parts of a larger molecule, such as the E3 ligase-binding component of a PROTAC (Proteolysis-Targeting Chimera).

  • N7-Tosyl Group : While serving as a protecting group, the tosyl moiety can be readily removed under basic conditions to reveal the N-H of the pyrrole[8]. This provides an additional site for modification or can be essential for establishing key hydrogen bond interactions with a biological target.

The combination of these three functionalities provides a robust platform for generating libraries of complex molecules for screening in drug discovery programs, from kinase inhibitors to targeted protein degraders[1].

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its key precursor. These protocols are self-validating through in-process controls like TLC.

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures for the tosylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold[6][7].

  • Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of starting material). Stir at room temperature until all solids are dissolved.

  • Base Addition : Add triethylamine (Et₃N, 2.5-3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05-1.1 eq) in anhydrous DCM dropwise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, wash the reaction mixture sequentially with water (3 times), saturated aqueous sodium bicarbonate, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : If necessary, purify the product by recrystallization or column chromatography to obtain pure 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Iodination of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This is a representative protocol for electrophilic iodination, based on general methods for similar substrates[8].

  • Reaction Setup : To a dry reaction flask, dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DCM.

  • Reagent Addition : Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) to the solution in portions at room temperature. Protect the reaction from light.

  • Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, lower-Rf product spot.

  • Workup : Once the reaction is complete, dilute the mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining NIS. Subsequently, wash with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification : The resulting crude solid, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile or an ethanol/water mixture) to achieve high purity.

References

Sources

Exploratory

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine core is a prominent example of such a "privileged scaffold." Its remarkable biological significance stems from its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP). This mimicry allows molecules built around this scaffold to competitively inhibit a wide array of enzymes that utilize ATP, most notably protein kinases.[1][2][3] The versatility of the pyrrolo[2,3-d]pyrimidine nucleus, with multiple sites for chemical modification, has enabled the design of highly potent and selective inhibitors targeting key players in various disease pathologies. This guide provides a comprehensive technical overview of the biological importance of the pyrrolo[2,3-d]pyrimidine scaffold, from its fundamental mechanism of action to its successful implementation in clinically approved drugs and its future potential in drug discovery.

Molecular Basis of Biological Activity: An ATP-Competitive Mechanism

The primary mechanism by which pyrrolo[2,3-d]pyrimidine-based compounds exert their biological effects is through competitive inhibition of ATP-binding sites in enzymes, particularly protein kinases. Protein kinases play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This process of phosphorylation acts as a molecular switch, regulating a vast number of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, meaning it has a carbon atom in place of a nitrogen atom at the 7-position of the purine ring system.[1][3] This subtle yet significant structural modification allows it to fit into the ATP-binding pocket of kinases, where it forms key interactions with the hinge region of the enzyme, mimicking the binding of the adenine portion of ATP. By occupying this site, pyrrolo[2,3-d]pyrimidine-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.

The pyrrolic N-H group in the scaffold is often crucial for forming essential hydrogen bonds with the hinge region of the kinase domain, anchoring the inhibitor in the active site. The various substitution points on the scaffold (C2, C4, C5, C6, and N7) provide a rich platform for medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[2] By strategically modifying these positions, it is possible to design inhibitors that target specific kinases with high affinity while minimizing off-target effects.

Therapeutic Triumphs: Approved Drugs Harnessing the Pyrrolo[2,3-d]pyrimidine Core

The therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold is underscored by the number of drugs incorporating this core that have received regulatory approval and are now in clinical use. These drugs have made a significant impact in the treatment of various diseases, particularly in oncology and immunology.

Drug NameTarget(s)Approved IndicationsMechanism of Action
Tofacitinib JAK1, JAK3 >> JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisInhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[4][5]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host DiseaseInhibits JAK1 and JAK2, thereby downregulating the JAK-STAT pathway, which is constitutively active in myeloproliferative neoplasms.[1][6][7]
Pemetrexed TS, DHFR, GARFTMalignant Pleural Mesothelioma, Non-Small Cell Lung CancerA multi-targeted antifolate that inhibits key enzymes in purine and pyrimidine synthesis, leading to the disruption of DNA and RNA synthesis in cancer cells.
Inhibitory Potency of Approved Drugs

The following table summarizes the in vitro inhibitory concentrations (IC50) of Tofacitinib and Ruxolitinib against their target Janus kinases (JAKs), illustrating their potency and selectivity profiles.

InhibitorTarget KinaseIC50 (nM)
Tofacitinib JAK1112
JAK220
JAK31
Ruxolitinib JAK13.3
JAK22.8
JAK3428
TYK219

Data compiled from multiple sources.[1][5][6]

Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

The clinical efficacy of drugs like Tofacitinib and Ruxolitinib is a direct consequence of their ability to modulate specific intracellular signaling pathways that are dysregulated in disease. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a prime example.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK STAT STAT pJAK p-JAK JAK->pJAK 2. JAK Activation pSTAT p-STAT STAT->pSTAT 4. STAT Phosphorylation pJAK->Receptor 3. Receptor Phosphorylation Dimer STAT Dimer pSTAT->Dimer 5. Dimerization DNA DNA Dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Gene Expression (Inflammation, Cell Growth) Tofacitinib Tofacitinib/ Ruxolitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.

The Future Horizon: Pyrrolo[2,3-d]pyrimidines in Clinical Development

The success of the first generation of pyrrolo[2,3-d]pyrimidine-based drugs has spurred further research and development, with a number of new candidates currently progressing through clinical trials. These next-generation inhibitors often exhibit improved selectivity profiles or target novel kinases implicated in diseases with high unmet medical needs. While a comprehensive list is beyond the scope of this guide, it is evident that this scaffold continues to be a fertile ground for the discovery of new medicines for cancer, inflammatory disorders, and other conditions.[8][9]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical perspective for researchers, this section outlines representative experimental protocols for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate and an in vitro kinase inhibition assay.

Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is frequently employed in the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives. The following is a general protocol for the coupling of an aryl boronic acid with a halogenated pyrrolo[2,3-d]pyrimidine.

Suzuki_Miyaura_Workflow Start Start: Halogenated Pyrrolo[2,3-d]pyrimidine & Aryl Boronic Acid Reaction_Setup Reaction Setup: - Solvent (e.g., Dioxane/Water) - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) Start->Reaction_Setup Heating Heating: - Inert Atmosphere (N2 or Ar) - 80-100 °C Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC or LC-MS Heating->Monitoring Workup Aqueous Workup: - Extraction with Organic Solvent - Washing with Brine Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification End End: Coupled Pyrrolo[2,3-d]pyrimidine Derivative Purification->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq.), the aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus this assay can be used to determine the inhibitory potency (IC50) of a compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Then, add the kinase and allow it to incubate with the compound for a short period. Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Reaction Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Scaffold with Enduring Significance

The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry and drug discovery. Its inherent ability to mimic adenine and competitively inhibit ATP-dependent enzymes, particularly protein kinases, has led to the development of life-changing medicines for a range of diseases. The continued exploration of this versatile scaffold, through innovative synthetic strategies and the targeting of novel biological pathways, promises to yield a new generation of therapeutics with enhanced efficacy and safety profiles. For researchers and drug development professionals, a deep understanding of the biological significance and chemical tractability of the pyrrolo[2,3-d]pyrimidine core is essential for harnessing its full potential in the ongoing quest for new and improved treatments.

References

  • Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Investigational Drugs, 19(12), 1475-1485. Available from: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinase (JAK) 3. Journal of Medicinal Chemistry, 53(24), 8468-8484. Available from: [Link]

  • Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. The Journal of Allergy and Clinical Immunology, 132(3), 526-536. Available from: [Link]

  • Verstovsek, S. (2025). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. Available from: [Link]

  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(6), 789-803. Available from: [Link]

  • Hruz, P., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10595. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(1), 1. Available from: [Link]

  • Metwally, K., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1292, 136153. Available from: [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2186-2207. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available from: [Link]

  • Liu, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2846-2865. Available from: [Link]

  • Dowty, M. E., et al. (2014). Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage. ResearchGate. Available from: [Link]

  • Fensome, A., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(12), 1226-1231. Available from: [Link]

  • Basavaraj, C., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Available from: [Link]

  • Tyner, J. W., et al. (2018). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Blood, 131(16), 1804-1814. Available from: [Link]

  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264. Available from: [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • C&EN. (2022). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. C&EN. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). 203214Orig1s000. Available from: [Link]

  • Planchard, D., et al. (2019). A Placebo-Controlled Phase II Study of Ruxolitinib in Combination With Pemetrexed and Cisplatin for First-Line Treatment of Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer and Systemic Inflammation. Clinical Lung Cancer, 20(2), 113-121.e3. Available from: [Link]

Sources

Foundational

Role of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a synthetic intermediate

An In-Depth Technical Guide to the Role of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a Synthetic Intermediate Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a Synthetic Intermediate

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the class of Janus kinase (JAK) inhibitors. The synthesis of complex, polysubstituted derivatives of this heterocycle requires robust and versatile intermediates. This guide provides a comprehensive technical overview of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a cornerstone intermediate that enables regioselective and sequential functionalization. We will explore its synthesis, the causality behind its designed reactivity, and its application in pivotal palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

The Strategic Importance of the 7H-pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine, an isostere of purine, is a key pharmacophore found in a multitude of biologically active compounds. Its significance is most pronounced in the development of kinase inhibitors, which are crucial therapeutic agents for treating autoimmune diseases and cancer.[1][2] Drugs like Tofacitinib and Ruxolitinib, both potent JAK inhibitors, feature this heterocyclic core, which serves as a scaffold for positioning functional groups that interact with the ATP-binding site of the target kinase.[3][4]

The synthetic challenge lies in the precise installation of different substituents onto the pyrimidine and pyrrole rings. This necessitates a building block that allows for controlled, stepwise modifications. 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is an exemplary solution to this challenge.

Key Structural Features and Their Synthetic Implications:

  • Pyrrolo[2,3-d]pyrimidine Core: The foundational scaffold for building kinase inhibitors.

  • C4-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr) or C-N cross-coupling reactions, essential for introducing the amine-containing side chains of many JAK inhibitors.[5]

  • C6-Iodo Group: A highly reactive position for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of carbon-based substituents.

  • N7-Tosyl Group: This protecting group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature acidifies the C6-proton, facilitating the initial iodination step.

The genius of this intermediate lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Cl bond. This reactivity difference is the key that unlocks selective, sequential functionalization.

Synthesis of the Core Intermediate

The preparation of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process starting from the commercially available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Each step is designed to install the necessary functional handles for subsequent reactions.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine A->B  TsCl, Et3N, DMAP,  DCM, 0°C to RT C 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->C  N-Iodosuccinimide (NIS),  DMF

Caption: Synthesis workflow for the title intermediate.

Experimental Protocol: Synthesis

Step 1: Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [6]

  • Rationale: The N-H of the pyrrole ring is protected to prevent side reactions in subsequent steps. The tosyl group is chosen for its stability and electron-withdrawing properties.

  • Procedure:

    • To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane (DCM, approx. 20 mL/g) at room temperature, add triethylamine (Et3N, 2.9 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM (15 mL/g) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, quench the reaction by washing with water (3 x 10 mL/g).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.[6] A typical yield is around 97%.[6]

Step 2: Iodination at the C6 Position

  • Rationale: This step installs the highly reactive iodo group. The electron-withdrawing tosyl group makes the C6 position of the pyrrole ring susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a common and effective iodinating agent.

  • Procedure:

    • Dissolve the 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from the previous step in N,N-Dimethylformamide (DMF).

    • Add N-Iodosuccinimide (NIS, approx. 1.1 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Once the starting material is consumed, pour the reaction mixture into water and stir.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final product, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Application in Regioselective Cross-Coupling Reactions

The primary utility of this intermediate is its capacity for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The C6-I bond is the first to react, leaving the C4-Cl bond available for a subsequent transformation.

Suzuki-Miyaura Coupling: C-C Bond Formation at C6

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[7][8] This reaction is instrumental for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

  • Causality: The catalytic cycle preferentially starts with the oxidative addition of the more reactive C-I bond to the Pd(0) catalyst. This high selectivity allows for the clean formation of the C6-substituted product while preserving the C4-chloro group.

G A 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine C 4-Chloro-6-aryl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine A->C  Pd(PPh3)4, Base (K2CO3)  Solvent (Dioxane/H2O) B R-B(OH)2 (Boronic Acid) B->C  Pd(PPh3)4, Base (K2CO3)  Solvent (Dioxane/H2O)

Caption: Suzuki-Miyaura coupling at the C6 position.

Experimental Protocol: C6-Arylation via Suzuki Coupling [9][10]

  • In a reaction vessel, combine 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 3.0 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to yield the 6-aryl product.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh3)4K2CO3Dioxane/H2O9075-95
PdCl2(dppf)K3PO4Toluene/EtOH/H2O8580-98
Sonogashira Coupling: C-C Alkynylation at C6

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynylated heterocycles.[11] This is another C-C bond-forming reaction that selectively occurs at the C6-I position.

  • Causality: This reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI). The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. As with the Suzuki coupling, the initial oxidative addition of Pd(0) occurs selectively at the more labile C-I bond.

G A 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine C 4-Chloro-6-alkynyl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine A->C  Pd(PPh3)4, CuI, Base (Et3N)  Solvent (THF/DMF) B R-C≡CH (Terminal Alkyne) B->C  Pd(PPh3)4, CuI, Base (Et3N)  Solvent (THF/DMF)

Caption: Sonogashira coupling at the C6 position.

Experimental Protocol: C6-Alkynylation via Sonogashira Coupling [12][13]

  • To a solution of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.5 eq) and a base such as triethylamine (Et3N, 3.0 eq) or diisopropylethylamine (DIPEA).

  • Degas the solution with argon or nitrogen.

  • Add the catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and Copper(I) iodide (CuI, 0.1 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

  • Purify the crude product via column chromatography to obtain the 6-alkynyl derivative.

Buchwald-Hartwig Amination: C-N Bond Formation at C4

After functionalizing the C6 position, the focus shifts to the C4-chloro group. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a key linkage in many JAK inhibitors.[14][15]

  • Causality: This reaction requires a different set of conditions, often a stronger base (like sodium tert-butoxide) and specialized phosphine ligands that facilitate the oxidative addition of the less reactive C-Cl bond and the subsequent reductive elimination to form the C-N bond.[16][17]

G A 4-Chloro-6-aryl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine C 4-(Amino)-6-aryl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine A->C  Pd Catalyst, Ligand (e.g., XPhos)  Base (NaOtBu), Solvent (Toluene) B R1R2NH (Amine) B->C  Pd Catalyst, Ligand (e.g., XPhos)  Base (NaOtBu), Solvent (Toluene)

Caption: Buchwald-Hartwig amination at the C4 position.

Experimental Protocol: C4-Amination via Buchwald-Hartwig Coupling

  • Charge a reaction vessel with the C6-functionalized 4-chloro intermediate (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu, 1.5 eq), and the appropriate phosphine ligand (e.g., XPhos, BINAP).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Add the palladium source (e.g., Pd2(dba)3 or Pd(OAc)2).

  • Heat the mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C until the reaction is complete.

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

The Complete Synthetic Strategy: A Sequential Approach

The true power of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is realized when these reactions are combined in a sequential workflow to build complex molecules.

G Start 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Step1 Suzuki or Sonogashira Coupling (at C6-I) Start->Step1 Inter1 4-Chloro-6-substituted-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Step1->Inter1 Step2 Buchwald-Hartwig Amination (at C4-Cl) Inter1->Step2 Inter2 4-Amino-6-substituted-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Step2->Inter2 Step3 Tosyl Deprotection (e.g., NaOH/MeOH or Mg/MeOH) Inter2->Step3 Final 4-Amino-6-substituted- 7H-pyrrolo[2,3-d]pyrimidine (Target Scaffold) Step3->Final

Caption: Sequential functionalization workflow.

This stepwise approach provides complete control over the substitution pattern, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The final step is typically the removal of the N7-tosyl group, which can be achieved under basic conditions (e.g., NaOH in methanol/THF[18]) or other standard deprotection protocols, unmasking the N-H of the pyrrole ring, a common hydrogen bond donor in kinase-inhibitor interactions.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is far more than a simple chemical; it is a masterfully designed intermediate that embodies the principles of modern synthetic strategy. Its orthogonal reactivity, enabled by the presence of two different halogen atoms and a key protecting group, grants chemists precise control over the construction of complex molecular architectures. The ability to perform sequential, regioselective cross-coupling reactions makes it an invaluable asset in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-based compounds, particularly in the rapid development of novel kinase inhibitors for the advancement of targeted therapies. This guide provides the foundational knowledge and practical protocols to effectively leverage this powerful building block in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. Retrieved January 20, 2026.
  • Vertex AI Search. (n.d.).
  • SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Retrieved January 20, 2026.
  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved January 20, 2026.
  • Google Patents. (n.d.).
  • ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • Taylor & Francis Online. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)
  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved January 20, 2026.
  • Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib.
  • ACS Publications. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 20, 2026.
  • ChemicalBook. (n.d.). 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. Retrieved January 20, 2026.
  • BenchChem. (n.d.). Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide for. Retrieved January 20, 2026.
  • ChemicalBook. (2025). 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1. Retrieved January 20, 2026.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved January 20, 2026.
  • Biosynth. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. Retrieved January 20, 2026.
  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved January 20, 2026.
  • Wikipedia. (n.d.).
  • MedchemExpress.com. (n.d.).
  • NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved January 20, 2026.
  • AChemBlock. (n.d.). 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97% | CAS: 876343-09-8. Retrieved January 20, 2026.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved January 20, 2026.
  • RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 20, 2026.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved January 20, 2026.
  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 20, 2026.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved January 20, 2026.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 20, 2026.
  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved January 20, 2026.
  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. Retrieved January 20, 2026.
  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. Retrieved January 20, 2026.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 20, 2026.
  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. Retrieved January 20, 2026.

Sources

Exploratory

The 7-Deazapurine Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution Authored by: A Senior Application Scientist Publication Date: January 20, 2026 Abstract The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Authored by: A Senior Application Scientist

Publication Date: January 20, 2026

Abstract

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in the design of novel therapeutics, demonstrating remarkable versatility across a spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery and history of 7-deazapurine analogs in medicinal chemistry. Beginning with the serendipitous discovery of naturally occurring 7-deazapurine nucleoside antibiotics, we trace the evolution of this privileged scaffold through decades of synthetic innovation and biological investigation. This guide delves into the core synthetic strategies that have enabled the diversification of the 7-deazapurine core, the nuanced mechanisms of action that underpin its therapeutic efficacy in oncology and virology, and a comparative analysis of key analogs. Detailed experimental protocols and illustrative diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this critical class of molecules.

Introduction: The Genesis of a Privileged Scaffold

The story of 7-deazapurine analogs begins not in a chemist's flask, but in the complex world of microbial secondary metabolites. The discovery of nucleoside antibiotics like Tubercidin, Toyocamycin, and Sangivamycin from Streptomyces species in the mid-20th century unveiled a unique structural deviation from the canonical purine framework: the replacement of the N7 nitrogen with a carbon atom.[1][2] This seemingly subtle modification dramatically alters the electronic properties of the purine system, making the five-membered ring more electron-rich and creating a new vector for chemical functionalization at the C7 position.[1][3] These initial discoveries sparked a sustained interest in the 7-deazapurine core, which has since proven to be a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The isosteric replacement of N7 with a CH group in 7-deazapurines has profound implications for their biological activity. This substitution can lead to enhanced base-pairing stability in DNA and RNA and can alter the binding affinity of these analogs for various enzymes.[1][3] The C7 position, pointing into the major groove of DNA/RNA duplexes, offers a strategic handle for introducing substituents that can probe and modulate interactions with biological macromolecules.[1] This guide will navigate the historical milestones, synthetic intricacies, and therapeutic applications that have solidified the importance of 7-deazapurine analogs in modern drug discovery.

A Historical Perspective: From Natural Products to Rational Design

The journey of 7-deazapurine analogs can be broadly categorized into two overlapping eras: the era of natural product discovery and the subsequent era of synthetic exploration and rational design.

The Pioneering Natural Products

The initial impetus for the entire field came from the isolation and characterization of several potent 7-deazapurine nucleoside antibiotics from soil bacteria.

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, Tubercidin was one of the first 7-deazapurine analogs to be identified.[4] It exhibits a broad spectrum of biological activity, including anticancer, antiviral, and antiparasitic properties.[5][6][7] Its potent but often non-selective cytotoxicity has, however, limited its therapeutic application, while simultaneously inspiring the synthesis of less toxic derivatives.[5]

  • Toyocamycin and Sangivamycin: These closely related analogs, produced by various Streptomyces species, feature a cyano and a carboxamide group at the C5 position of the pyrrolo[2,3-d]pyrimidine core, respectively.[8] Both compounds have demonstrated significant anticancer and antiviral activities.[9] Their discovery further highlighted the potential of the 7-deazapurine scaffold and the impact of substitutions on the pyrrole ring.

These naturally occurring compounds laid the biological groundwork, demonstrating that the 7-deazapurine core could effectively mimic natural purines to interfere with essential cellular processes.

The Rise of Synthetic Analogs

The inherent biological activity and the structural novelty of the natural 7-deazapurine nucleosides spurred chemists to develop synthetic routes to the core scaffold and its derivatives. This has led to an explosion in the number of 7-deazapurine analogs with tailored properties and improved therapeutic indices. Key areas of synthetic focus have included:

  • Modifications at the C6 and C7 positions: The development of palladium-catalyzed cross-coupling reactions has enabled the introduction of a wide array of aryl and heteroaryl substituents at these positions, leading to the discovery of potent and selective anticancer agents.[10]

  • Sugar modifications: Alterations to the ribose moiety, such as the introduction of a 2'-C-methyl group, have been instrumental in the development of potent antiviral agents, particularly against Hepatitis C virus (HCV).[3][11]

  • Fused-ring systems: The synthesis of polycyclic hetero-fused 7-deazapurine analogs has expanded the chemical space and led to the discovery of compounds with unique photophysical properties and cytotoxic activities.[12]

This progression from natural product scaffolds to rationally designed synthetic analogs showcases a classic paradigm in medicinal chemistry, where nature provides the initial lead, and synthetic chemistry refines and optimizes it for therapeutic use.

Core Synthetic Strategies: Building and Diversifying the 7-Deazapurine Scaffold

The ability to synthesize and functionalize the 7-deazapurine core is central to its exploration in medicinal chemistry. Several robust strategies have been developed for both the construction of the heterocyclic system and its subsequent glycosylation to form nucleoside analogs.

Synthesis of the 7-Deazapurine Core

A common and versatile approach to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring. A representative modern approach is the use of Negishi cross-coupling to form a (het)aryl-pyrimidine, which is then converted to the fused deazapurine heterocycle through azidation and thermal cyclization.[12]

Glycosylation of the 7-Deazapurine Core

The attachment of a sugar moiety to the 7-deazapurine base is a critical step in the synthesis of nucleoside analogs. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation.[13][14][[“]][16][17][18] This reaction typically involves the coupling of a silylated nucleobase with an acylated sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Representative Experimental Protocol: Vorbrüggen Glycosylation of 6-chloro-7-iodo-7-deazapurine [19]

  • Silylation of the Nucleobase: To a suspension of 6-chloro-7-iodo-7-deazapurine (1.0 equiv) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv). Heat the mixture at 60 °C until a clear solution is obtained, indicating the formation of the silylated nucleobase.

  • Coupling Reaction: Cool the solution to room temperature and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equiv) in anhydrous acetonitrile.

  • Catalysis: Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol to afford the final deprotected nucleoside.

Functionalization of the 7-Deazapurine Scaffold

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been instrumental in the diversification of the 7-deazapurine scaffold, particularly at the C6 and C7 positions.[10][20] These reactions allow for the introduction of a wide range of substituents, enabling fine-tuning of the electronic and steric properties of the molecule to optimize its biological activity.

Mechanisms of Action: A Multifaceted Approach to Disease

The therapeutic utility of 7-deazapurine analogs stems from their ability to interact with a variety of biological targets, often through multiple mechanisms of action.[1]

Anticancer Activity

The anticancer effects of 7-deazapurine nucleosides are often complex and can involve several interconnected pathways.

  • Incorporation into DNA and RNA: Many 7-deazapurine analogs are phosphorylated in cells to their corresponding mono-, di-, and triphosphates.[1][10] These triphosphates can then be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination, DNA damage, and inhibition of protein synthesis.[1]

  • Kinase Inhibition: The 7-deazapurine scaffold is a privileged structure for the design of kinase inhibitors.[2][21][22][23][24] By mimicking the natural purine core of ATP, these analogs can bind to the ATP-binding site of various kinases, inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

anticancer_mechanism 7-Deazapurine\nAnalog 7-Deazapurine Analog Phosphorylation Phosphorylation 7-Deazapurine\nAnalog->Phosphorylation Cellular Kinases Kinase\nInhibition Kinase Inhibition 7-Deazapurine\nAnalog->Kinase\nInhibition Triphosphate\nAnalog Triphosphate Analog Phosphorylation->Triphosphate\nAnalog DNA/RNA\nIncorporation DNA/RNA Incorporation Triphosphate\nAnalog->DNA/RNA\nIncorporation Polymerases DNA Damage &\nInhibition of\nProtein Synthesis DNA Damage & Inhibition of Protein Synthesis DNA/RNA\nIncorporation->DNA Damage &\nInhibition of\nProtein Synthesis Apoptosis Apoptosis DNA Damage &\nInhibition of\nProtein Synthesis->Apoptosis Disruption of\nSignaling Pathways Disruption of Signaling Pathways Kinase\nInhibition->Disruption of\nSignaling Pathways Disruption of\nSignaling Pathways->Apoptosis

Anticancer mechanisms of 7-deazapurine analogs.
Antiviral Activity

The primary mechanism of antiviral action for many 7-deazapurine nucleoside analogs is the inhibition of viral polymerases.[3][11]

  • Chain Termination: Similar to their anticancer mechanism, these analogs are converted to their triphosphate form within the host cell. The viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase can then recognize the triphosphate analog as a substrate and incorporate it into the growing viral genome. The lack of a 3'-hydroxyl group or the presence of a sterically hindering substituent on the sugar moiety then prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.

antiviral_mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication 7-Deazapurine\nNucleoside Analog 7-Deazapurine Nucleoside Analog Phosphorylation Phosphorylation 7-Deazapurine\nNucleoside Analog->Phosphorylation Host Cell Kinases Triphosphate Analog Triphosphate Analog Phosphorylation->Triphosphate Analog Incorporation into\nViral Genome Incorporation into Viral Genome Triphosphate Analog->Incorporation into\nViral Genome Viral Polymerase (e.g., RdRp) Chain Termination Chain Termination Incorporation into\nViral Genome->Chain Termination Inhibition of\nViral Replication Inhibition of Viral Replication Chain Termination->Inhibition of\nViral Replication

Antiviral mechanism of 7-deazapurine nucleoside analogs.

Comparative Analysis of Key 7-Deazapurine Analogs

The vast chemical space explored within the 7-deazapurine family has yielded compounds with a wide range of potencies and selectivities. A comparative analysis of their biological activities is crucial for understanding structure-activity relationships (SAR).

Compound Class Primary Therapeutic Area Key Mechanism of Action Reported IC50/EC50 Reference
Tubercidin Natural ProductAnticancer, AntiviralIncorporation into DNA/RNAVaries by cell line (nM to µM range)[4][5][6]
Toyocamycin Natural ProductAnticancerInhibition of RNA synthesisVaries by cell line (nM range)[8][9]
Sangivamycin Natural ProductAnticancer, AntiviralKinase inhibition, RNA/DNA synthesis inhibitionVaries by cell line/virus (nM range)[8][9]
7-Hetaryl-7-deazaadenosines SyntheticAnticancerDNA/RNA incorporation, Proteosynthesis inhibition16-96 nM (geometric mean) in multiple cancer cell lines[1][10]
2'-C-Methyl-7-deazapurine Nucleosides SyntheticAntiviral (HCV)HCV NS5B polymerase inhibitionPotent inhibition of HCV polymerase[3][11]
7-Deazapurine-Isatin Hybrids SyntheticAnticancerMulti-kinase inhibition (EGFR, HER2, VEGFR2, CDK2)76-183 nM against various kinases[2][21][23]

Future Directions and Challenges

The field of 7-deazapurine medicinal chemistry continues to evolve, with several exciting avenues for future research.

  • Targeted Drug Delivery: The development of prodrug strategies and targeted delivery systems could help to mitigate the off-target toxicities associated of some of the more potent 7-deazapurine analogs.

  • Novel Therapeutic Targets: The exploration of 7-deazapurine analogs against new and emerging therapeutic targets, such as epigenetic modifiers and components of the innate immune system, holds significant promise.

  • Combinatorial Therapies: Investigating the synergistic effects of 7-deazapurine analogs in combination with other therapeutic agents could lead to more effective treatment regimens with reduced potential for drug resistance.

The primary challenge remains the optimization of the therapeutic index—maximizing on-target efficacy while minimizing off-target toxicity. Continued innovation in synthetic chemistry, coupled with a deeper understanding of the complex biology of these compounds, will be essential to unlocking the full therapeutic potential of the 7-deazapurine scaffold.

Conclusion

From their origins as natural products to their current status as a versatile and privileged scaffold in medicinal chemistry, 7-deazapurine analogs have had a profound impact on the discovery of novel therapeutic agents. Their rich history is a testament to the power of natural product-inspired drug discovery and the ingenuity of synthetic chemistry. As our understanding of the molecular drivers of disease continues to grow, the 7-deazapurine scaffold is poised to remain a critical tool in the development of the next generation of targeted therapies.

References

  • BenchChem. (2025). A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents. BenchChem.
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1025-1088. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1025-1088. [Link]

  • Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187-192. [Link]

  • Cho, J. H., Bassit, L. C., Amblard, F., & Schinazi, R. F. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687. [Link]

  • McCarty, R. M., & Bandarian, V. (2008). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Journal of the American Chemical Society, 130(49), 16454-16455. [Link]

  • Seela, F., & Peng, X. (2006). Progress in 7-deazapurine--pyrrolo[2,3-d]pyrimidine--ribonucleoside synthesis. Current Topics in Medicinal Chemistry, 6(9), 893-912. [Link]

  • Yuan, Y., Liu, Y., & Chen, W. (2025). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics.
  • Damodaran, C., & Arockiam, J. (2015). Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 15(10), 831-843. [Link]

  • Alanazi, A. M., Al-Abdullah, N. H., Al-Obaid, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Tichý, M., Tloušt'ová, E., & Hocek, M. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 87(24), 16383-16396. [Link]

  • Obika, S., Imanishi, T., & Miyashita, K. (2012). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 77(11), 4937-4945. [Link]

  • Battaglia, U., Long, J. E., Searle, M. S., & Moody, C. J. (2011). 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-¹³C-7-¹⁵N-adenine. Organic & Biomolecular Chemistry, 9(7), 2243-2248. [Link]

  • Damodaran, C., & Arockiam, J. (2015). Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 15(10), 831-843. [Link]

  • Alanazi, A. M., Al-Abdullah, N. H., Al-Obaid, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Nauš, P., Pohl, R., Votruba, I., Džubák, P., Hajdúch, M., Ameral, R., ... & Hocek, M. (2010). 6-(Het)aryl-7-deazapurine ribonucleosides as novel potent cytostatic agents. Journal of Medicinal Chemistry, 53(1), 460-470. [Link]

  • Bourdon, S., Marcoux, J., Corcilius, L., Nauš, P., & Hocek, M. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 726839. [Link]

  • Seela, F., Budow, S., Xu, K., Chittepu, P., & Rosemeyer, H. (2011). 7-Halogenated 7-deazapurine 2′-C-methylribonucleosides. Collection of Czechoslovak Chemical Communications, 76(11), 1431-1454. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies. BenchChem.
  • Mikhailopulo, I. A., Sivets, G. G., Seela, F., Barai, V. N., Zinchenko, A. I., & Zhernosek, E. V. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Tichý, M., Tloušt'ová, E., & Hocek, M. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20986-20996. [Link]

  • An, R. C., & Tolbert, B. M. (1986). Analogs of Tubercidin. Journal of Medicinal Chemistry, 29(10), 1885-1891. [Link]

  • Alanazi, A. M., Al-Abdullah, N. H., Al-Obaid, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Seela, F., & Peng, X. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry, 11(4), 335-353. [Link]

  • Lin, M. H., Lin, T. S., Weng, T. C., Lin, F. M., & Chern, J. W. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. International Journal for Parasitology: Drugs and Drug Resistance, 16, 103-111. [Link]

  • Tichý, M., Tloušt'ová, E., & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13574-13593. [Link]

  • Gupta, P. K., & Montgomery, J. A. (1991). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. Journal of Medicinal Chemistry, 34(4), 1338-1343. [Link]

  • Bergstrom, D. E., Brattesani, A. J., Ogawa, M. K., Reddy, P. A., Schweickert, M. J., Balzarini, J., & De Clercq, E. (1988). Antiviral activity of C-5 substituted tubercidin analogs. Journal of Medicinal Chemistry, 31(1), 219-224. [Link]

  • Bourdon, S., Marcoux, J., Corcilius, L., Nauš, P., & Hocek, M. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 726839. [Link]

  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 893-912. [Link]

  • BenchChem. (2025).
  • Nauš, P., Caldová, A., Cahová, H., Pohl, R., & Hocek, M. (2018). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases, 4(10), 1535-1545. [Link]

  • S-F. Wnuk, M. J. Robins, J. Balzarini, E. De Clercq. (2011). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry, 19(23), 7171-7179. [Link]

  • Tichý, M., Tloušt'ová, E., & Hocek, M. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20986-20996. [Link]

  • Rayala, R., Theard, P., Ortiz, H., Yao, S., Young, J. D., Balzarini, J., ... & Wnuk, S. F. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-nitrobenzyl) adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(9), 2186-2192. [Link]

  • Harris, K. J., & Sherrill, C. D. (2019). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. The Journal of Physical Chemistry B, 123(34), 7295-7306. [Link]

  • Seela, F., & Peng, X. (2017). Examples of biologicaly active 7-deazapurine nucleosides.
  • Lin, M. H., Lin, T. S., Weng, T. C., Lin, F. M., & Chern, J. W. (2020). Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi.
  • Smee, D. F., Alaghamandan, H. A., Cottam, H. B., & Robins, R. K. (1988). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 32(2), 152-157. [Link]

  • Mayo Clinic. (2020, October 6). Mayo Clinic Q&A podcast: How do antiviral drugs work? [Video]. YouTube.
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.

Sources

Foundational

Spectroscopic and Synthetic Elucidation of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Chemical Researchers

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologicall...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the molecular structure and practical methodologies for its preparation and characterization.

Introduction and Significance

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, with the Chemical Abstracts Service (CAS) number 479633-70-0, is a halogenated and tosyl-protected derivative of the pyrrolo[2,3-d]pyrimidine scaffold.[1] This heterocyclic core is of significant interest in medicinal chemistry, forming the basis for a range of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro, iodo, and tosyl groups provides multiple reaction sites for further chemical modifications, making it a versatile building block in organic synthesis. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the bicyclic system.

Table 1: Physicochemical Properties of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueSource
Molecular Formula C₁₃H₉ClIN₃O₂S[1]
Molecular Weight 433.65 g/mol [1]
CAS Number 479633-70-0[1]
Appearance Expected to be a solidN/A
Purity Typically ≥96%[1]

Synthesis and Mechanism

The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through a two-step process starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthetic pathway involves the protection of the pyrrole nitrogen with a tosyl group, followed by regioselective iodination.

Step 1: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The initial step is the protection of the N7-nitrogen of the pyrrole ring with a p-toluenesulfonyl (tosyl) group. This is a standard procedure to prevent side reactions at the pyrrole nitrogen in subsequent steps. The reaction is typically carried out by treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tosyl chloride in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (DMAP).[2]

Experimental Protocol: Synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine [2]

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable organic solvent (e.g., dichloromethane), add triethylamine and a catalytic amount of 4-dimethylaminopyridine.

  • Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

The second step involves the regioselective iodination of the tosylated intermediate at the C6 position of the pyrrolo[2,3-d]pyrimidine ring. This electrophilic substitution reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.

Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add N-iodosuccinimide to the solution portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis_Workflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine start->intermediate Tosyl Chloride, Base product 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate->product N-Iodosuccinimide

Caption: Synthetic pathway to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-d]pyrimidine core and the tosyl group. The C5-H proton of the pyrrole ring is anticipated to appear as a singlet. The aromatic protons of the tosyl group will likely present as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. A singlet corresponding to the methyl group of the tosyl moiety will be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum will be more complex. The carbon atoms of the pyrrolo[2,3-d]pyrimidine ring will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The introduction of the tosyl group will cause a downfield shift of the pyrrole ring carbons. The carbons of the tosyl group, including the methyl carbon, will also be present. The C6-I carbon is expected to be significantly shifted upfield due to the heavy atom effect of iodine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~8.6~152
C5-H~7.0~110
Tosyl-CH₃~2.4~21
Tosyl-Ar-H (ortho to SO₂)~7.9~135
Tosyl-Ar-H (meta to SO₂)~7.4~130
C4N/A~154
C6N/A~85
C7aN/A~150
C4aN/A~118
Tosyl-C (ipso)N/A~146
Tosyl-C (para)N/A~145

Note: Predicted values are based on the analysis of related structures and are for estimation purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule. Key expected absorption bands include:

  • Aromatic C-H stretching: Around 3100-3000 cm⁻¹

  • C=N and C=C stretching (aromatic rings): In the range of 1600-1450 cm⁻¹

  • S=O stretching (sulfonyl group): Strong, characteristic bands around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric)

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

  • C-I stretching: Also in the low-frequency region, often below 600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₉ClIN₃O₂S. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom. Fragmentation patterns would likely involve the loss of the tosyl group and subsequent fragmentation of the pyrrolo[2,3-d]pyrimidine core.

Caption: Key functional groups and their expected spectroscopic signatures.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Understanding its synthesis and spectroscopic properties is crucial for its effective utilization in the development of novel chemical entities. This guide provides a foundational understanding of its preparation and expected analytical characteristics, serving as a practical resource for researchers in the field. While direct experimental data is not widely published, the principles of spectroscopic interpretation and knowledge of related compounds allow for a robust prediction of its spectral features.

References

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling, and Storage of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

An In-Depth Technical Guide for Drug Development Professionals This document provides a detailed technical overview for the safe handling, storage, and emergency management of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This document provides a detailed technical overview for the safe handling, storage, and emergency management of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 479633-70-0). As a complex heterocyclic building block, this compound is integral to synthetic campaigns in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, known for its role in targeting a variety of biological pathways.[3][4] Given its reactive nature and the limited availability of comprehensive safety data for this specific derivative, a cautious and informed approach is paramount. This guide synthesizes information from closely related structural analogs to establish a robust safety protocol.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. While a complete, peer-reviewed toxicological profile for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is not publicly available, data from its parent structures and analogs provide a strong basis for hazard evaluation. The presence of a chlorinated pyrimidine ring and an iodinated pyrrole ring suggests significant biological activity and potential toxicity.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 4-chloro-6-iodo-7-(p-tolylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 479633-70-0 [5]
Molecular Formula C₁₃H₉ClIN₃O₂S [5]
Molecular Weight 433.65 g/mol [5]
Appearance Assumed to be a solid, crystalline powder, similar to analogs. [6][7]

| Storage | Recommended at Room Temperature; long-term refrigerated storage is advisable. |[5] |

Table 2: Inferred Hazard Profile based on Structural Analogs Disclaimer: This profile is extrapolated from analogs like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The target compound should be handled as if it possesses, at a minimum, these hazards.

Hazard ClassificationGHS StatementsRationale & Causality
Acute Oral Toxicity H301: Toxic if swallowed. [8][9][10]The pyrrolo[2,3-d]pyrimidine core is bioactive and can interfere with critical biological processes upon ingestion.
Acute Dermal Toxicity H311: Toxic in contact with skin. [9]Halogenated aromatic systems can be absorbed through the skin, potentially leading to systemic toxicity.
Acute Inhalation Toxicity H331: Toxic if inhaled. [9]Fine powders can be easily aerosolized. Inhalation provides a direct route to the bloodstream, bypassing metabolic first-pass effects.
Skin Irritation H315: Causes skin irritation. [9][11]The compound's chemical reactivity can disrupt the skin barrier, leading to irritation and inflammation.
Eye Irritation H319: Causes serious eye irritation. [9][11]Direct contact of fine particulate matter with the eyes can cause significant mechanical and chemical irritation.
Respiratory Irritation H335: May cause respiratory irritation. [8][9][11]Inhaled particles can irritate the mucosal linings of the respiratory tract.

Hazard Analysis and Risk Mitigation

The primary hazards associated with this compound are its presumed high acute toxicity via all routes of exposure (oral, dermal, inhalation) and its irritant properties. The tosyl protecting group, while modifying reactivity, does not negate the intrinsic hazards of the halogenated 7-deazapurine core. Mitigation strategies must therefore be comprehensive.

Engineering Controls: The First Line of Defense

The principle of causality dictates that preventing exposure is superior to relying solely on personal protective equipment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains airborne particulates and vapors, preventing inhalation, which is a primary exposure risk.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

Personal Protective Equipment (PPE): The Essential Barrier

A robust PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The following diagram outlines the mandatory PPE workflow.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Eng_Controls Verify Fume Hood Functionality Body 1. Lab Coat (Chemically Resistant) Eng_Controls->Body Enter Work Area Hands 2. Nitrile Gloves (Double-gloved) Body->Hands Eyes 3. Safety Goggles & Face Shield Hands->Eyes Resp 4. N95/P100 Respirator (For solids handling) Eyes->Resp Spill_Response cluster_assessment Initial Assessment cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol Start Spill Detected IsMajor Is the spill large, uncontained, or in a public area? Start->IsMajor Evacuate Evacuate Immediate Area IsMajor->Evacuate Yes Personnel Alert others in the lab IsMajor->Personnel No Alert Alert EH&S / Emergency Response (Call for help) Evacuate->Alert Secure Secure the area (Prevent Entry) Alert->Secure PPE Don appropriate PPE (if not already worn) Personnel->PPE Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Collect Carefully collect material into waste container Contain->Collect Clean Decontaminate area with appropriate solvent Collect->Clean

Caption: Decision Tree for Chemical Spill Response.

First Aid Measures
  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [12]* In Case of Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [10][13]* In Case of Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [12]* In Case of Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9][10]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions : While one supplier suggests room temperature storage,[5] best practice for complex, halogenated heterocyclic intermediates involves storage in a cool, dry, and well-ventilated area, away from incompatible materials. [9][14]Long-term storage in a refrigerator is recommended to minimize degradation.

  • Container : Keep the container tightly sealed in a dry and well-ventilated place. [15]Protect from physical damage.

  • Incompatibilities : The compound is likely sensitive to strong acids, strong bases, and strong oxidizing agents. [6]It may also be sensitive to prolonged exposure to moisture. [6]

References

  • PubChem. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. [Link]

  • StruChem. 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. [Link]

  • Capot Chemical. MSDS of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine via Sequential Suzuki-Miyaura Cross-Coupling

Abstract This technical guide provides detailed protocols and expert insights for the regioselective functionalization of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine, or 7-deazapurin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the regioselective functionalization of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors and antiviral agents.[1][2][3] The presence of two distinct halogen atoms—iodine at the C6 position and chlorine at the C4 position—on the scaffold allows for a powerful sequential synthetic strategy. By leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed Suzuki-Miyaura cross-coupling, this guide outlines robust methodologies to selectively introduce diverse aryl and heteroaryl moieties, first at the hyper-reactive C6-iodo position and subsequently at the more inert C4-chloro position. These protocols are designed for researchers, scientists, and drug development professionals seeking to efficiently generate libraries of complex, disubstituted 7-deazapurine analogs for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of 7-Deazapurines and Suzuki Coupling

The 7-deazapurine scaffold is a cornerstone in the design of bioactive molecules due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[3][4] The ability to precisely install substituents at various positions on this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely adopted methods for C-C bond formation, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[5][6][7][8]

Our substrate, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is an ideal candidate for sequential diversification. The key to this strategy lies in the inherent reactivity hierarchy of aryl halides towards the oxidative addition step in the palladium catalytic cycle, which generally follows the order: C-I > C-Br > C-Cl .[9][10] This predictable reactivity allows for a two-step, orthogonal functionalization approach, providing controlled access to complex molecular architectures.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is typically the rate-determining step and is highly dependent on the identity of the halogen (X).

  • Transmetalation: A base activates the organoboron compound (R²-B(OR)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final biaryl product (R¹-R²), regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation (R²B(OR)₂, Base) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²B(OR)₂) product Coupled Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Workflow: Sequential Functionalization

The distinct reactivity of the C6-Iodo and C4-Chloro positions enables a precise, two-stage synthetic route. The first coupling targets the C-I bond under mild conditions, followed by a second coupling at the C-Cl bond using a more active catalyst system and potentially higher temperatures.

Workflow start 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine step1 Protocol 1: C6-Iodo Coupling Arylboronic Acid A Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90 °C start:f0->step1:head intermediate 6-Aryl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate:f0 step2 Protocol 2: C4-Chloro Coupling Arylboronic Acid B XPhos-Pd-G3, K₃PO₄ t-AmOH/H₂O, 100-110 °C intermediate:f0->step2:head final 4,6-Diaryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine step2->final:f0

Caption: Workflow for sequential Suzuki coupling.

Protocol 1: Regioselective Suzuki Coupling at the C6-Iodo Position

Objective: To achieve selective C-C bond formation at the C6-iodo position while preserving the C4-chloro bond for subsequent functionalization.

Expert Insight: The choice of catalyst is critical for selectivity. A traditional, less reactive catalyst like Tetrakis(triphenylphosphine)palladium(0) is ideal here. It possesses sufficient activity to facilitate oxidative addition to the weak C-I bond at moderate temperatures but is generally inefficient for activating the much stronger C-Cl bond, thereby ensuring high regioselectivity.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine>98%In-house/VendorThe starting substrate.
Aryl/Heteroaryl Boronic Acid>97%VariousCoupling partner (1.2 - 1.5 equivalents).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%VariousCatalyst (2-5 mol%).
Potassium Carbonate (K₂CO₃)Anhydrous, >99%VariousBase (2.0 - 3.0 equivalents).
1,4-DioxaneAnhydrous, DriSolvVariousReaction solvent.
Deionized Water18 MΩ·cmIn-houseCo-solvent; must be degassed.
Argon or Nitrogen GasHigh PurityVariousFor maintaining an inert atmosphere.
Schlenk Flask / Microwave Vial-VariousReaction vessel.

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.).

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture by sparging with inert gas for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine product.

Protocol 2: Suzuki Coupling at the C4-Chloro Position

Objective: To couple a second boronic acid to the C4-chloro position of the previously synthesized 6-aryl intermediate.

Expert Insight: Activating the robust C-Cl bond requires a more sophisticated catalytic system. We employ a palladium pre-catalyst featuring a bulky, electron-rich dialkylbiarylphosphine ligand, such as XPhos.[8][14] These ligands promote the challenging oxidative addition to aryl chlorides and accelerate the reductive elimination step, leading to higher turnover numbers and efficiency for this more demanding transformation.[8][15]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
6-Aryl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidinePurifiedFrom Protocol 1The starting substrate.
Aryl/Heteroaryl Boronic Acid>97%VariousSecond coupling partner (1.5 - 2.0 equivalents).
XPhos Pd G3 Precatalyst>98%VariousCatalyst (2-5 mol%). Other G2/G3 catalysts can be used.
Potassium Phosphate (K₃PO₄)Anhydrous, >99%VariousA stronger base is often required for C-Cl coupling.[15]
tert-Amyl Alcohol (t-AmOH)AnhydrousVariousReaction solvent, often superior for C-Cl coupling.
Deionized Water18 MΩ·cmIn-houseCo-solvent; must be degassed.

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 6-aryl-4-chloro intermediate (1.0 eq.), the second arylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Catalyst Addition: Under positive inert gas pressure, add the XPhos Pd G3 precatalyst (0.03 eq.).

  • Solvent Addition: Prepare and degas a 5:1 mixture of t-Amyl alcohol and water. Add the solvent to the reaction vessel.

  • Reaction Execution: Heat the sealed reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up & Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the final 4,6-diaryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine product.

Reaction Optimization and Troubleshooting

The conditions provided are robust starting points. However, optimization may be required based on the electronic and steric properties of the chosen boronic acids.[6][16][17]

Table 1: General Optimization Parameters

ParameterProtocol 1 (C6-Iodo)Protocol 2 (C4-Chloro)Rationale for Variation
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos-Pd-G3, SPhos-Pd-G3, RuPhos-Pd-G2C-Cl bond activation requires more electron-rich and bulky ligands to facilitate oxidative addition.[8][14]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger, more oxophilic bases can accelerate transmetalation, especially with electron-poor boronic acids.
Solvent Dioxane/H₂O, DMF/H₂O, Toluene/H₂Ot-AmOH/H₂O, Dioxane/H₂O, 2-MeTHFHigher boiling point solvents may be needed. t-AmOH is particularly effective for challenging C-Cl couplings.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.
Boronic Acid Eq. 1.1 - 1.51.5 - 2.0An excess can compensate for competitive protodeboronation, which is more prevalent at higher temperatures.

Table 2: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base/solvent system.Use a fresh batch of catalyst. Screen different ligands/bases (see Table 1). Incrementally increase the temperature. Ensure solvents are anhydrous.
Loss of Regioselectivity Reaction conditions for Protocol 1 are too harsh, causing C4 coupling.Reduce temperature, lower catalyst loading, or switch to a less active catalyst for the C6-iodo coupling.
Protodeboronation Presence of trace water/acid; Boronic acid instability at high temp.Use rigorously dried reagents and solvents. Use a higher excess of boronic acid (up to 2.0 eq.). Consider using a more stable boronate ester.
Formation of Homocoupling Oxygen contamination leading to reductive elimination of the boronic acid.Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere throughout the reaction.

Conclusion

The sequential Suzuki-Miyaura cross-coupling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a highly effective and strategic approach for the synthesis of diverse libraries of 4,6-disubstituted 7-deazapurines. By carefully selecting the catalyst, base, and thermal conditions, chemists can exploit the intrinsic reactivity differences between the C-I and C-Cl bonds to achieve excellent regiocontrol. The protocols and insights provided herein serve as a comprehensive guide for researchers to accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC - NIH. [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC - NIH. [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. [Link]

  • C–H Imidation of 7-Deazapurines - PMC - NIH. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics - ACS Publications. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]

  • Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions - Sci-Hub. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - MDPI. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Synthesis of 7-Aza-5-deazapurine Analogues via Copper(I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - American Chemical Society - ACS Publications. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines - Sci-Hub. [Link]

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]

  • A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2- Thiouracil through Two Orthogonal Cross-Coupling Reactions - Sci-Hub. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

Sources

Application

Sonogashira reaction conditions with 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Application Note & Protocol Topic: Selective Sonogashira Reaction on 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Audience: Researchers, scientists, and drug development professionals. Strategic Alkynylation of a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Sonogashira Reaction on 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Strategic Alkynylation of a Privileged Scaffold: A Detailed Guide to the Chemoselective Sonogashira Coupling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including tyrosine kinase inhibitors used in oncology.[1][2] The ability to precisely functionalize this heterocyclic system is paramount for the development of novel, potent, and selective drug candidates. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon (Csp²–Csp) bonds, enabling the introduction of alkyne moieties that can serve as critical pharmacophores or as handles for further chemical elaboration.[3][4][5]

This application note provides a comprehensive guide to performing a highly chemoselective Sonogashira reaction on the di-halogenated substrate, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The primary scientific challenge and strategic advantage of this substrate lies in the differential reactivity of its two halogen substituents. By exploiting the inherent principles of palladium catalysis, this protocol achieves selective alkynylation at the C6-iodo position while preserving the C4-chloro moiety for subsequent orthogonal functionalization, such as Suzuki or Buchwald-Hartwig couplings.[6] This guide explains the mechanistic basis for this selectivity and provides a robust, field-proven protocol for researchers in drug discovery and organic synthesis.

Mechanistic Rationale for Chemoselectivity

The success of a selective Sonogashira coupling on a di-halogenated substrate is governed by the kinetics of the initial and rate-determining step of the palladium catalytic cycle: the oxidative addition.[7] The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper, as illustrated below.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition R¹-X Product_Complex R¹-Pd(II)(C≡CR²)L₂ OA_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product_Out R¹-C≡C-R² Product_Complex->Product_Out Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² (Copper Acetylide) Alkyne->Cu_Acetylide Deprotonation & Coordination CuX CuX CuX->Cu_Acetylide Cu_Acetylide->OA_Complex Transmetalation Reactant Cu_Acetylide->CuX To Transmetalation Base Base (e.g., NEt₃) Base->Alkyne

Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

The general reactivity trend for aryl halides in the oxidative addition step is I > OTf > Br >> Cl.[3][7][8] This trend is a direct consequence of the bond dissociation energies (BDE) of the carbon-halogen bond (C-I ≈ 272 kJ/mol; C-Cl ≈ 406 kJ/mol). The significantly weaker C-I bond on the 7H-pyrrolo[2,3-d]pyrimidine core allows for its preferential cleavage and insertion of the Pd(0) catalyst at much milder conditions than those required to activate the robust C-Cl bond.[7] By carefully controlling reaction parameters, particularly temperature, the reaction can be halted after selective coupling at the C6 position, leaving the C4-chloro group untouched.

Key Experimental Parameters: A Scientist's Perspective

The choices made in designing a Sonogashira protocol are causal and directly impact yield, selectivity, and reproducibility.

  • Catalyst System (Palladium and Copper):

    • Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a reliable and commercially available choice. It is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species. Other common sources like Pd(PPh₃)₄ can also be used directly.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard Sonogashira protocol. Its primary role is to act as a co-catalyst that deprotonates the terminal alkyne in the presence of a base, forming a copper acetylide intermediate.[9] This species rapidly undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the palladium complex with the alkyne, thus accelerating the overall catalytic cycle.[10] While copper-free systems exist to prevent undesired alkyne homocoupling (Glaser coupling), the standard Pd/Cu system is highly efficient for this substrate class.[3]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the reactive acetylide species.[8] Second, it acts as a stoichiometric scavenger for the hydrogen halide (HI) generated during the reaction, preventing the formation of hydrodehalogenation byproducts and catalyst deactivation.

  • Solvent: The reaction requires an anhydrous, deoxygenated solvent to protect the sensitive organometallic catalysts from degradation. Tetrahydrofuran (THF) is an excellent choice due to its ability to dissolve the organic substrate and reagents, and its relatively low boiling point simplifies product isolation. Acetonitrile is another effective solvent for this reaction.[9]

  • Temperature: The high reactivity of the aryl iodide allows this reaction to proceed efficiently at room temperature or with gentle heating (e.g., 40 °C).[11] Maintaining a mild temperature is the most critical parameter for ensuring high chemoselectivity and preventing any competing reaction at the C4-chloro position.

Detailed Experimental Protocol

This protocol describes the selective Sonogashira coupling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with phenylacetylene as a representative terminal alkyne.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Molar Eq.
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineC₁₃H₉ClIN₃O₂S465.651.0
PhenylacetyleneC₈H₆102.141.2
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)C₃₆H₃₀Cl₂P₂Pd701.900.05
Copper(I) Iodide (CuI)CuI190.450.10
Triethylamine (NEt₃)C₆H₁₅N101.193.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Schlenk line or inert atmosphere glovebox

  • Standard glassware for work-up and purification

  • TLC plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).

  • Solvent and Base: Add anhydrous THF to create a solution of approximately 0.1 M concentration with respect to the starting material. Add triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[8]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-chloro-6-(phenylethynyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Expected Results & Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst due to oxygen/moisture exposure.Ensure rigorous inert atmosphere conditions. Use freshly opened anhydrous solvents and high-quality reagents.
Insufficient base.Ensure the amine base is anhydrous and added in sufficient excess (at least 2-3 equivalents).
Formation of Byproduct Alkyne homocoupling (Glaser coupling).This indicates excessive oxygen or reactive Cu(I) species. Improve deoxygenation of the reaction setup.
Reaction at the C4-Cl position.The reaction temperature is too high. Maintain the reaction at room temperature.
Difficult Purification Streaking on TLC plate.The crude product may contain residual amine base. An aqueous acid wash (e.g., dilute HCl) during work-up can help.

Following the protocol, yields for this type of selective coupling are generally good to excellent, typically ranging from 75-95% . The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Strategic Utility and Future Applications

The successful synthesis of 4-chloro-6-alkynyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine opens a gateway to extensive molecular diversification. The preserved C4-chloro position is now a prime site for subsequent palladium-catalyzed cross-coupling reactions, allowing for the strategic, late-stage introduction of various functional groups.

workflow cluster_downstream Orthogonal Functionalization at C4-Chloro Start 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Sonogashira Selective Sonogashira (at C6-Iodo) Start->Sonogashira Intermediate 4-Chloro-6-alkynyl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Sonogashira->Intermediate Suzuki Suzuki Coupling (Aryl/Heteroaryl) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Intermediate->Buchwald Stille Stille Coupling (Organostannane) Intermediate->Stille Final Diverse C4, C6-Disubstituted 7-Deazapurine Analogs Suzuki->Final Buchwald->Final Stille->Final

Figure 2: Strategic workflow for scaffold diversification.

This two-step, selective functionalization strategy is highly valuable in constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.

References
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2008). Green Chemistry (RSC Publishing). [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2008). RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2020). Organometallics - ACS Publications. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2021). Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters - ACS Publications. [Link]

  • Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. (2010). Academia.edu. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidines containing an alkynyl group. (2023). ResearchGate. [Link]

  • A Practical Protocol for Three-Component One-Pot Stepwise Sonogashira-Heterocyclization/Heck-Couplings. (2013). Request PDF - ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. (2022). European Journal of Organic Chemistry. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2015). National Institutes of Health (NIH). [Link]

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. (2021). New Journal of Chemistry (RSC Publishing). [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (2023). ACS Publications. [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2010). ResearchGate. [Link]

  • Palladium-catalyzed cross-couplings for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Thieme Chemistry. [Link]

  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. (2006). ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2013). Request PDF - ResearchGate. [Link]

Sources

Method

Application Note: Selective Buchwald-Hartwig Amination of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]p...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The ability to selectively introduce an amino group at the C4 position while preserving the iodo and tosyl functionalities is a critical step in the synthesis of diverse compound libraries for drug discovery. This application note details the underlying principles, a robust experimental protocol, and key considerations for process optimization and troubleshooting.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[4][5] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often suffer from harsh conditions and limited substrate scope.[4] In the context of drug development, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is of particular interest due to its prevalence in a variety of biologically active molecules.[1][6]

The subject of this guide, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, presents a unique challenge and opportunity. The presence of two distinct halogen atoms (chloro and iodo) at positions amenable to cross-coupling necessitates a highly selective approach. The significant difference in the reactivity of aryl halides in palladium-catalyzed reactions (Ar-I > Ar-Br > Ar-Cl) forms the basis for the selective amination at the C4 position over the C6 position.[7][8] The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing the stability of the substrate and influencing its reactivity.

This guide will provide the necessary framework for researchers to successfully perform this selective amination, enabling the synthesis of key intermediates for further functionalization and the exploration of novel chemical space.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10] Understanding this mechanism is crucial for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reaction outcomes.

The key steps in the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.[5][9] In the case of our di-halogenated substrate, this step is highly selective for the more reactive C-I bond over the C-Cl bond.[8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.[11]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated byproducts.[4][11] The choice of a bulky phosphine ligand helps to suppress this undesired pathway.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd Ar-I PdII_Aryl [Ar-Pd(II)-I]L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R'R''NH, Base PdII_Amido [Ar-Pd(II)-NR'R'']L_n Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' Red_Elim->Product ArylHalide 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine ArylHalide->OxAdd Amine R'R''NH Amine->Amine_Coord

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, serving as the core structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif for a multitude of clinically significant kinase inhibitors.[1][2] Its structural resemblance to the purine ring system allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile starting point for the design of targeted therapies.[3] Within this class of compounds, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has emerged as a particularly valuable and versatile intermediate. The strategic placement of three key functional groups—a chloro group at the 4-position, an iodo group at the 6-position, and a tosyl protecting group on the pyrrole nitrogen—provides orthogonal reactivity, enabling sequential and site-selective modifications. This allows for the efficient construction of complex molecular architectures and the rapid generation of diverse libraries of potential kinase inhibitors. This guide provides detailed protocols and expert insights into the application of this key intermediate in the synthesis of kinase inhibitors, with a focus on practical, field-proven methodologies.

The Role of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

The utility of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is exemplified by its application in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[4][5] The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains that can confer selectivity and potency. The iodo group at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl moieties to explore the chemical space around the core scaffold. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and can be readily removed under mild conditions in the final stages of the synthesis.

Core Synthetic Strategies: A Modular Approach to Kinase Inhibitor Libraries

The synthesis of kinase inhibitors from 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically follows a modular and convergent strategy. This approach allows for the independent synthesis of key fragments that are later assembled, providing flexibility and efficiency in generating a diverse range of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Kinase Inhibitors A 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Nucleophilic Aromatic Substitution (SNAr) (Amines) A->D Amine, Base E 4-Chloro-6-aryl/heteroaryl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine B->E F 4-Chloro-6-alkynyl-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine C->F G 4-Amino-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine D->G E->D Amine, Base H Diverse Kinase Inhibitor Library E->H Deprotection F->D Amine, Base F->H Deprotection G->B Pd Catalyst, Base G->C Pd/Cu Catalysts, Base G->H Deprotection

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers and should be adapted and optimized based on the specific substrates and desired products. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with a variety of aryl and heteroaryl boronic acids. The choice of catalyst, ligand, and base may need to be optimized for specific substrates.

Materials:

  • 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-6-aryl/heteroaryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8592
33-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄Toluene/EtOH/H₂O10078

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Sonogashira Cross-Coupling at the C6-Position

This protocol outlines a general procedure for the Sonogashira coupling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes. The reaction is co-catalyzed by palladium and copper salts.

Materials:

  • 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF or DMF, followed by the base (TEA or DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-alkynyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[6]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuITEATHF6088
2EthynyltrimethylsilanePd(PPh₃)₄/CuIDIPEADMF5095
3Propargyl alcoholPdCl₂(dppf)/CuITEAAcetonitrile7075

Table 2: Representative conditions for Sonogashira coupling.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol provides a general method for the SNAr reaction at the C4-position with a primary or secondary amine. This reaction is a key step in the synthesis of many kinase inhibitors, including Tofacitinib.[4]

Materials:

  • 4-Chloro-6-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1 or 2)

  • Amine (1.1-1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a reaction vessel, add the 4-chloro-6-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the amine (1.1-1.5 eq), and the base (K₂CO₃ or DIPEA).

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, boronic acid, catalyst, and base in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and degassed water B->C D Heat to 80-100 °C and stir C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with ethyl acetate E->F G Wash with water and brine F->G H Dry over anhydrous sodium sulfate G->H I Filter and concentrate H->I J Purify by flash column chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to the construction of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers in the field of drug discovery to explore the vast chemical space around the pyrrolo[2,3-d]pyrimidine scaffold. As our understanding of the kinome and the molecular drivers of disease continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Eur J Med Chem. 2021 Nov 15:224:113711. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. J Med Chem. 2021. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2023 Sep 19;16(9):1324. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorg Med Chem. 2012 Oct 15;20(20):6171-80. [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013, 44(4): 321-323. [Link]

  • Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. ResearchGate. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Arch Pharm (Weinheim). 2024 Apr;357(4):e2300591. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]

  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J Org Chem. 2017; 13: 1014–1021. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

Sources

Method

Application Notes and Protocols: Strategic Deprotection of the Tosyl Group from 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Centrality of the 7-Deazapurine Scaffold and the Role of N-Tosyl Protection The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the 7-Deazapurine Scaffold and the Role of N-Tosyl Protection

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows for potent and selective modulation of various biological targets, most notably protein kinases.[2] The synthesis of complex derivatives of this scaffold often necessitates the use of protecting groups to control regioselectivity and prevent unwanted side reactions.

The p-toluenesulfonyl (tosyl) group is a robust and commonly employed protecting group for the pyrrole nitrogen of the 7-deazapurine core.[3] Its electron-withdrawing nature deactivates the pyrrole ring towards undesired electrophilic substitution while offering stability across a broad range of reaction conditions. However, the very stability that makes the tosyl group an excellent protecting group also presents a challenge for its removal. The successful deprotection of the N-tosyl group is a critical step in the final stages of many synthetic routes, requiring conditions that are effective yet mild enough to preserve other sensitive functionalities on the molecule.

This guide provides a detailed examination of the deprotection of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various targeted therapies. We will explore the chemical principles underpinning different deprotection strategies, present a field-proven protocol for this specific substrate, and discuss the rationale for methodological choices to ensure high yield and purity of the final product, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Chemical Principles and Mechanistic Considerations for N-Tosyl Deprotection

The cleavage of the N-S bond in a tosylamide is typically achieved under basic, acidic, or reductive conditions.[3][4] The choice of method is paramount and must be tailored to the specific substrate to avoid degradation or unintended side reactions. For 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the presence of chloro and iodo substituents, as well as the pyrrolopyrimidine core itself, dictates a careful selection of deprotection conditions.

Alkaline Hydrolysis: A Method of Choice for Halogenated Pyrrolopyrimidines

Basic hydrolysis is a common and effective method for the deprotection of N-tosyl groups from nitrogen-containing heterocycles.[5] The mechanism involves the nucleophilic attack of a hydroxide ion on the electron-deficient sulfur atom of the sulfonyl group. This is followed by the cleavage of the nitrogen-sulfur bond, liberating the deprotected pyrrole and forming a p-toluenesulfonate salt as a byproduct.

For the target substrate, this method is particularly advantageous. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the hydroxide ion. Furthermore, the pyrrolo[2,3-d]pyrimidine core is generally stable under basic conditions, and the chloro and iodo groups are not susceptible to nucleophilic substitution by hydroxide under the typical reaction conditions.[6]

Alternative Deprotection Strategies and Their Potential Drawbacks

While effective in many cases, alternative deprotection methods present potential complications for this specific substrate:

  • Acidic Hydrolysis: Strong acidic conditions, such as refluxing in HBr/acetic acid, can be used to cleave tosylamides.[4][7] However, the 7-deazapurine core can be sensitive to strong acids, potentially leading to decomposition or undesired side reactions.[6]

  • Reductive Cleavage: Reagents like sodium naphthalenide or samarium(II) iodide are powerful reducing agents capable of cleaving the N-S bond.[8][9] A significant drawback of this approach is the potential for competitive reduction of the chloro and iodo substituents on the pyrimidine and pyrrole rings, respectively. This would lead to a mixture of undesired byproducts and a lower yield of the target compound.

Experimental Protocol: Deprotection of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures for the deprotection of similar N-sulfonylated pyrrolo[2,3-d]pyrimidines.[10]

Materials and Reagents
ReagentGradeSupplier
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine≥98%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Saturated aqueous Ammonium Chloride (NH4Cl)In-house preparation
Deionized WaterIn-house preparation
AcetonitrileHPLC GradeSigma-Aldrich
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

  • Büchner funnel and flask

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical solvent ratio is 2:1 THF:MeOH.

  • Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (NaOH) in methanol (e.g., 5 M solution, approximately 4-5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, carefully add saturated aqueous ammonium chloride (NH4Cl) solution to quench the reaction.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

  • Isolation of Crude Product: The resulting aqueous slurry will contain the precipitated product. Isolate the crude solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with deionized water to remove any inorganic salts.

  • Purification: For further purification, the crude product can be triturated with a hot solvent such as acetonitrile. This involves suspending the solid in a minimal amount of boiling acetonitrile, followed by cooling and filtration to obtain the purified product as a white solid.[10]

  • Drying and Characterization: Dry the purified 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR data in DMSO-d6 are δ: 12.57 (s, 1H), 8.51 (s, 1H), 6.88 (s, 1H).[10]

Visual Workflow of the Deprotection Protocol

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve Starting Material in THF/MeOH add_naoh Add Methanolic NaOH start->add_naoh stir Stir at Room Temperature (Monitor by TLC/HPLC) add_naoh->stir quench Quench with sat. NH4Cl stir->quench evaporate Concentrate in vacuo quench->evaporate filter Filter Precipitate evaporate->filter wash Wash with Water filter->wash purify Triturate with Hot Acetonitrile wash->purify dry Dry Under Vacuum purify->dry characterize Characterize (NMR, MS) dry->characterize end_product Pure 4-Chloro-6-iodo-7H- pyrrolo[2,3-d]pyrimidine characterize->end_product

Caption: Experimental workflow for the deprotection of the tosyl group.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, a slight warming of the reaction mixture or the addition of more NaOH solution may be beneficial. However, prolonged reaction times or excessive base can lead to side products.

  • Purity of the Final Product: The purity of the final product is highly dependent on the efficiency of the washing and purification steps. Thorough washing with water is crucial to remove inorganic byproducts. Trituration with a hot solvent is a highly effective method for removing organic impurities.

  • Stability of the Product: 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a stable solid under normal conditions. However, it should be stored in a cool, dry place, away from strong acids and bases.[11]

Conclusion

The deprotection of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a critical transformation in the synthesis of numerous biologically active molecules. The presented protocol, utilizing basic hydrolysis with sodium hydroxide in a THF/methanol solvent system, offers a reliable and high-yielding method for the removal of the N-tosyl group. The choice of this method is strategically sound, as it avoids the potential pitfalls of acidic or reductive conditions that could compromise the integrity of the halogenated 7-deazapurine core. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently access this valuable synthetic intermediate.

References

  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. (n.d.). ChemicalBook.
  • Zhang, W., et al. (2018). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers.
  • Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • Tosyl group. (n.d.). Wikipedia.
  • (n.d.). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
  • Ye, Z., Adhikari, S., Xia, Y., & Dai, M. (2018). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)...
  • (2015). A question about sulfonamide hydrolysis. Reddit.
  • (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • (2024).
  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. (n.d.). ChemicalBook.
  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
  • Senboku, H., et al. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).
  • (2014). Can someone suggest an efficient method to deprotection of O-tosylate?
  • (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • (2020).
  • (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI.
  • (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. American Chemical Society.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem.
  • 876343-10-1|4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BLDpharm.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. (2025). ChemicalBook.
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
  • D'Andres, A., et al. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)
  • 4-Chloro-7-tosyl-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 479633-63-1. (n.d.). Sigma-Aldrich.
  • Williams, D. M., & Brown, D. M. (n.d.). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem.-d]pyrimidine*. (n.d.). PubChem.

Sources

Application

Application Notes and Protocols for Selective Functionalization at C4 vs. C6 Positions

Introduction: The Strategic Imperative of Regiocontrol in Heterocyclic Chemistry The precise functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. The pyridine and 2-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Regiocontrol in Heterocyclic Chemistry

The precise functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. The pyridine and 2-pyridone moieties, in particular, are privileged structures present in a vast array of pharmaceuticals and bioactive molecules. The ability to selectively introduce substituents at specific positions on these rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its pharmacological profile, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties.

Historically, achieving regiocontrol over the functionalization of the pyridine ring has been a significant challenge. The inherent electronic properties of the pyridine nucleus, with the nitrogen atom's electron-withdrawing nature, render the C2, C4, and C6 positions electrophilic. Consequently, nucleophilic additions and radical reactions often lead to mixtures of C2- and C4-substituted products, with C2-functionalization being particularly favored due to the strong directing nature of the nitrogen atom.[1][2] This lack of selectivity necessitates multi-step synthetic sequences involving protecting groups or pre-functionalized starting materials, which are often costly and inefficient.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge strategies and step-by-step protocols for achieving selective functionalization at the C4 and C6 positions of pyridine and 2-pyridone derivatives. We will delve into the mechanistic rationale behind these methodologies, offering insights into how to overcome the intrinsic reactivity of these heterocyclic systems to achieve the desired regiochemical outcome.

Core Principles of Regioselectivity: A Tale of Two Positions

The selective functionalization of the C4 versus the C6 position hinges on a nuanced interplay of electronic effects, steric hindrance, and the strategic use of directing or blocking groups. In pyridine, the C2 and C6 positions are electronically and sterically similar, making differentiation challenging. The C4 position, while also electron-deficient, is sterically more accessible than the C2/C6 positions, a feature that can be exploited.

In 2-pyridone systems, the electronic landscape is different. The C3 and C5 positions are more electron-rich, while the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack.[4] The C6 position is often the most electron-deficient site, making its selective functionalization a distinct chemical challenge that requires tailored strategies.[5][6]

This guide will explore the following key strategies to achieve the desired selectivity:

  • Blocking Groups: Temporarily masking the more reactive positions to direct functionalization to the desired site.

  • Directing Groups: Covalently attached moieties that position a catalyst or reagent in proximity to a specific C-H bond.

  • Photocatalysis: Utilizing light energy to generate reactive intermediates that exhibit unique selectivity patterns.

  • Novel Catalytic Systems: Employing specific transition metal catalysts and ligands that can override the inherent reactivity of the substrate.

Visualizing the Pathways to Selectivity

The following diagrams illustrate the conceptual approaches for achieving C4 and C6 selectivity.

C4_Selectivity cluster_pyridine Pyridine Core cluster_strategies Strategies for C4-Selectivity Pyridine Pyridine BlockingGroup Blocking Group at C2/C6 Pyridine->BlockingGroup Steric Hindrance Photocatalysis N-Amidopyridinium Salt (Visible Light) Pyridine->Photocatalysis Altered Reactivity Organosodium Organosodium Reagents Pyridine->Organosodium Thermodynamic Control C4_Product C4-Functionalized Pyridine BlockingGroup->C4_Product Directs to C4 Photocatalysis->C4_Product Selective Radical Addition Organosodium->C4_Product Selective Deprotonation

Caption: Strategies for achieving C4-selective functionalization of pyridines.

C6_Selectivity cluster_pyridone 2-Pyridone Core cluster_strategies Strategies for C6-Selectivity Pyridone 2-Pyridone DirectingGroup N-Directing Group (e.g., N-pyridyl) Pyridone->DirectingGroup Installation Catalysis Transition Metal Catalysis (Rh, Ni, Cu) DirectingGroup->Catalysis Chelation Assistance C6_Product C6-Functionalized 2-Pyridone Catalysis->C6_Product Directed C-H Activation

Caption: Directed approach for C6-selective functionalization of 2-pyridones.

Part 1: Protocols for C4-Selective Functionalization of Pyridines

Achieving C4 selectivity requires circumventing the electronically favored C2 and C6 positions. The following protocols detail robust methods to achieve this challenging transformation.

Protocol 1.1: C4-Selective Minisci-Type Alkylation using a Maleate-Derived Blocking Group

This method, developed by Baran and coworkers, employs a simple and inexpensive maleate-derived blocking group to effectively shield the C2 and C6 positions, thereby enabling exquisite control for Minisci-type decarboxylative alkylation at the C4 position under acid-free conditions.[1][7][8]

Workflow:

Minisci_Workflow Start Pyridine Step1 Install Blocking Group (Maleic Anhydride) Start->Step1 Step2 Minisci Reaction (Carboxylic Acid, AgNO3, (NH4)2S2O8) Step1->Step2 Step3 Deprotection (DBU) Step2->Step3 End C4-Alkylated Pyridine Step3->End

Caption: Workflow for C4-selective Minisci-type alkylation.

Step-by-Step Protocol:

A. Synthesis of the Pyridinium Salt (Blocking Group Installation):

  • To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add maleic anhydride (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

  • To the crude product, add ethanol and a catalytic amount of a strong acid (e.g., H2SO4).

  • Heat the mixture to reflux for 12-24 hours.

  • After cooling to room temperature, concentrate the mixture and purify the residue by recrystallization or column chromatography to obtain the stable pyridinium salt.[3]

B. C4-Selective Minisci Reaction: [1][8]

  • In a reaction vessel, combine the pyridinium salt (1.0 equiv, 0.5 mmol), the desired carboxylic acid (2.0 equiv, 1.0 mmol), and silver nitrate (AgNO3, 20 mol%).

  • Add a 1:1 mixture of 1,2-dichloroethane (DCE) and water (to a final concentration of 0.1 M).

  • To the stirred mixture, add ammonium persulfate ((NH4)2S2O8, 2.0 equiv, 1.0 mmol).

  • Heat the reaction mixture to 50 °C for 2 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, dilute the reaction with dichloromethane (DCM) and separate the layers.

  • Extract the aqueous phase with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude material is used directly in the deprotection step.

C. Deprotection: [7]

  • Dissolve the crude alkylated product in DCM (0.1 M).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, transfer the mixture to a separatory funnel containing 1 N NaOH to adjust the pH to >10.

  • Extract the aqueous phase with DCM (3 x).

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to afford the C4-alkylated pyridine.

Representative Data:

Carboxylic Acid PrecursorC4-Alkylated Pyridine ProductYield (%)[1]
Cyclohexanecarboxylic acid4-Cyclohexylpyridine81
4-Phenylbutanoic acid4-(3-Phenylpropyl)pyridine75
Adamantane-1-carboxylic acid4-(1-Adamantyl)pyridine65
Cyclopropanecarboxylic acid4-Cyclopropylpyridine72
Protocol 1.2: Visible-Light-Induced C4-Functionalization of N-Amidopyridinium Salts

This photocatalytic method provides a mild and efficient route to C4-functionalized pyridines. The reaction proceeds via the formation of an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and a suitable radical precursor under visible light irradiation, obviating the need for an external photocatalyst in some cases.[9][10]

Step-by-Step Protocol (Alkylation with Alkyl Bromides): [10]

  • In an oven-dried vial equipped with a magnetic stir bar, add the N-amidopyridinium salt (1.0 equiv, 0.1 mmol) and the alkyl bromide (1.5 equiv, 0.15 mmol).

  • Add dry, degassed solvent (e.g., DMSO, 1.0 mL).

  • Irradiate the reaction mixture with blue LEDs at room temperature for the specified time (typically 3-12 hours) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data (Aminopyridylation of Alkenes): [11][12]

AlkeneN-Aminopyridinium SaltProductYield (%)[11]C4:C2 Ratio[12]
StyreneN-(p-toluenesulfonamido)pyridinium2-phenyl-2-(pyridin-4-yl)ethan-1-amine derivative85>20:1
1-OcteneN-(p-toluenesulfonamido)pyridinium1-(pyridin-4-yl)octan-2-amine derivative7815:1
CyclohexeneN-(p-toluenesulfonamido)pyridinium2-(pyridin-4-yl)cyclohexan-1-amine derivative82>20:1

Part 2: Protocols for C6-Selective Functionalization of 2-Pyridones

The C6 position of 2-pyridones can be selectively functionalized through chelation-assisted C-H activation, typically employing a directing group on the nitrogen atom.

Protocol 2.1: Rh(I)-Catalyzed C6-Selective Alkenylation with Alkenyl Carboxylic Acids

This protocol, developed by the group of Liu, describes a versatile Rh(I)-catalyzed decarbonylative C-H alkenylation of 2-pyridones using readily available and inexpensive alkenyl carboxylic acids.[13] The use of a removable N-(2-pyridyl) directing group is crucial for achieving high C6 selectivity.

Workflow:

Rh_Alkenylation_Workflow Start 2-Pyridone Step1 Install N-(2-pyridyl) Group Start->Step1 Step2 Rh(I)-Catalyzed Alkenylation (Alkenyl Carboxylic Acid, [Rh(CO)2Cl]2, Boc2O) Step1->Step2 Step3 Remove Directing Group (Optional) Step2->Step3 End C6-Alkenylated 2-Pyridone Step3->End

Caption: Workflow for Rh(I)-catalyzed C6-selective alkenylation.

Step-by-Step Protocol:

A. Synthesis of N-(2-pyridyl)-2-pyridone (Directing Group Installation):

  • Combine 2-hydroxypyridine (1.0 equiv), 2-bromopyridine (1.2 equiv), copper(I) iodide (0.1 equiv), and a base such as K2CO3 (2.0 equiv) in a suitable solvent like DMF.

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to obtain the N-(2-pyridyl)-2-pyridone.

B. C6-Selective Alkenylation: [13]

  • In a sealed tube, combine N-(2-pyridyl)-2-pyridone (1.0 equiv, 0.2 mmol), the alkenyl carboxylic acid (1.1 equiv, 0.22 mmol), [Rh(CO)2Cl]2 (1.0 mol%), and di-tert-butyl dicarbonate (Boc2O, 1.5 equiv).

  • Add 1,4-dioxane (2.0 mL).

  • Heat the reaction mixture at 130 °C for 6 hours in air.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C6-alkenylated 2-pyridone.

Representative Data: [13]

2-Pyridone Substrate (N-pyridyl)Alkenyl Carboxylic AcidC6-Alkenylated ProductYield (%)
UnsubstitutedCinnamic acid6-Styryl-1-(pyridin-2-yl)pyridin-2(1H)-one95
4-MethylCinnamic acid4-Methyl-6-styryl-1-(pyridin-2-yl)pyridin-2(1H)-one91
5-BromoCinnamic acid5-Bromo-6-styryl-1-(pyridin-2-yl)pyridin-2(1H)-one88
Unsubstituted3,3-Dimethylacrylic acid6-(2-Methylprop-1-en-1-yl)-1-(pyridin-2-yl)pyridin-2(1H)-one92
Protocol 2.2: Copper-Mediated C6-Selective Dehydrogenative Heteroarylation

Hirano, Miura, and coworkers reported a copper-mediated C6-selective dehydrogenative heteroarylation of N-(2-pyridyl)-2-pyridones with 1,3-azoles.[5][14] This method allows for the formation of C-C bonds between two heterocycles via a twofold C-H cleavage.

Step-by-Step Protocol: [14]

  • In a screw-capped vial, combine N-(2-pyridyl)-2-pyridone (1.0 equiv), the 1,3-azole (e.g., oxazole, thiazole, or imidazole, 2.0 equiv), and Cu(OAc)2·H2O (2.0 equiv).

  • Add a suitable solvent such as 1,2-dichloroethane (DCE).

  • Heat the reaction mixture at 140 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the C6-heteroarylated 2-pyridone.

  • For catalytic turnover, the reaction can be performed with a catalytic amount of Cu(OAc)2 under an atmosphere of molecular oxygen.[14]

Conclusion and Future Outlook

The selective functionalization of the C4 and C6 positions in pyridine and 2-pyridone cores has transitioned from a formidable challenge to a feasible and increasingly routine synthetic operation. The methodologies outlined in this guide, from the use of sterically demanding blocking groups to elegant chelation-assisted C-H activation, provide the modern synthetic chemist with a powerful toolkit for the precise construction of complex heterocyclic molecules.

These advancements have profound implications for drug discovery, enabling the late-stage functionalization of lead compounds to rapidly explore structure-activity relationships and optimize pharmacokinetic properties.[15][16][17][18] As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the development of even more efficient, selective, and sustainable methods for the targeted modification of these crucial heterocyclic scaffolds.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-582. [Link]

  • ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Request PDF. [Link]

  • Kim, J., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 8(47), eadd5869. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. [Link]

  • Liu, Z., et al. (2019). Catalytic direct C–H alkenylation of 2-pyridones at the C6 position: Rh(I)-catalyzed C6-selective decarbonylative C–H alkenylation of 2-pyridones with readily available, and inexpensive alkenyl carboxylic acids. ResearchGate. [Link]

  • Vellakkaran, M., Kim, T., & Hong, S. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Angewandte Chemie International Edition, 61(1), e202113658. [Link]

  • ResearchGate. (n.d.). C6-selective C–H functionalization of pyridones. ResearchGate. [Link]

  • Xu, Y., et al. (2024). Synthesis of Naphtho[1',2':4,5]furo[3,2-b]pyridinones via Ir(III)-Catalyzed C6/C5 Dual C-H Functionalization of N-Pyridyl-2-pyridones with Diazonaphthalen-2(1H)-ones. Organic Letters, 26(4), 786-791. [Link]

  • Kim, M., et al. (2020). Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(25), 10974-10979. [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. National Institutes of Health. [Link]

  • Liu, Z., et al. (2020). Rh(I)-catalyzed C6-selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides. Organic Letters, 22(1), 190-194. [Link]

  • Hilton, M. C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(4), 1538-1542. [Link]

  • Hilton, M. C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]

  • Liu, Z., et al. (2019). Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids. Chemical Science, 10(38), 8823-8828. [Link]

  • Odani, R., et al. (2014). Copper-mediated C6-selective Dehydrogenative Heteroarylation of 2-pyridones With 1,3-azoles. Angewandte Chemie International Edition, 53(40), 10784-10788. [Link]

  • ResearchGate. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

  • Kim, T., et al. (2019). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. Nature Communications, 10(1), 4149. [Link]

  • Hilton, M. C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Cu(II)‐Mediated/catalysed C6‐hetero‐arylation of 2‐pyridones using... ResearchGate. [Link]

  • Wang, C., et al. (2021). Ligand-Controlled Ni(0)–Al(III) Bimetal-Catalyzed C3–H Alkenylation of 2-Pyridones by Reversing Conventional Selectivity. ACS Catalysis, 11(8), 4646-4653. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Institutes of Health. [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis and late-stage functionalization of pharmaceuticals and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Ni/Al Co‐operative catalysis for C6‐alkylation of 2‐pyriones. ResearchGate. [Link]

  • R Discovery. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. R Discovery. [Link]

  • ResearchGate. (n.d.). Rh( iii )-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1 H )-ones along with directing group migration. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones. ResearchGate. [Link]

  • Jiang, H., et al. (2016). Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant. RSC Advances, 6(82), 78531-78534. [Link]

  • ResearchGate. (n.d.). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Meta‐selective C−H functionalization of pyridines. ResearchGate. [Link]

  • Johansson, M. J., et al. (2021). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 121(22), 14045-14144. [Link]

  • Sharma, D., & Park, C. H. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry–A European Journal, 29(58), e202301138. [Link]

  • Wencel-Delord, J., & Glorius, F. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 967-981. [Link]

  • Johansson, M. J., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(9), 643-662. [Link]

  • ResearchGate. (n.d.). Ni/ LA co‐catalyzed C‐6 alkylation of 2/4‐ hydroxypyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1] This approach hinges on the identification of low-molecular-weight fragments that bind with low affinity to a biological target, which are then iteratively optimized into potent drug candidates.[1] Central to this strategy is the use of "poised" fragments—molecules chemically designed for rapid and versatile elaboration. This guide provides an in-depth exploration of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine , a highly valuable fragment scaffold, detailing its strategic application in FBDD workflows, with a focus on kinase inhibitor development.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry. Its structure is present in numerous bioactive molecules and clinically approved drugs.[2][3][4][5][6][7] Its prominence in kinase inhibition stems from its intrinsic ability to mimic the adenine core of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Causality of Hinge Binding: The 7-azaindole motif acts as an excellent hinge binder because the N1 nitrogen of the pyrimidine ring serves as a hydrogen bond acceptor, while the NH of the pyrrole ring acts as a hydrogen bond donor.[8][9] This bidentate interaction anchors the fragment in the active site, providing a stable platform for subsequent optimization. This precise interaction has been a cornerstone in the development of highly successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[8][9][10]

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

Physicochemical Profile and Strategic Reactivity

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is not merely a binder; it is a chemically sophisticated tool designed for efficient fragment evolution. Its structure incorporates distinct reactive handles that allow for selective and sequential chemical modifications.

PropertyValueSource
Molecular Formula C₁₂H₇ClIN₃O₂S[11]
Molecular Weight 419.63 g/mol [11]
CAS Number 479633-63-1[12]
Appearance Solid[11]

Dissecting the Functional Groups:

  • 7-Tosyl Group: This sulfonyl group serves a dual purpose. First, it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions. Second, as an electron-withdrawing group, it activates the 4-chloro position, making it more susceptible to nucleophilic aromatic substitution (SNAr).[13] It can be removed later in the synthesis under basic conditions.[14]

  • 4-Chloro Group: This is the primary site for introducing diversity via SNAr reactions, typically with amines. This allows for the exploration of the solvent-exposed region of the ATP binding pocket, often leading to significant gains in potency and selectivity.

  • 6-Iodo Group: The iodine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[15][16][17] The significant difference in reactivity between the C-I and C-Cl bonds (I >> Cl) under these conditions is a key strategic advantage, enabling selective functionalization at the C6 position while leaving the C4-chloro intact for a subsequent reaction.[15]

Caption: Key reactive sites for chemical elaboration on the scaffold.

Integrated FBDD Workflow and Protocols

The successful application of this fragment requires a multi-faceted approach integrating biophysical screening with robust synthetic chemistry.

FBDD_Workflow cluster_elaboration Chemical Elaboration Strategies lib Fragment Library Screening hit_id Hit Identification & Validation (Orthogonal Methods) lib->hit_id struct Structural Biology (X-ray, NMR) hit_id->struct elaboration Fragment Elaboration (Suzuki, SNAr, etc.) struct->elaboration lead_opt Lead Optimization elaboration->lead_opt grow Fragment Growing link Fragment Linking

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Part A: Primary Screening and Hit Identification

Given the low affinities typical of fragment hits, highly sensitive biophysical techniques are required for initial screening.[18][19]

TechniqueThroughputProtein ConsumptionStructural InfoKey Output
Surface Plasmon Resonance (SPR) HighLowIndirectKD, kon/koff
NMR Spectroscopy MediumHighYesBinding Site, KD
X-ray Crystallography Low-MediumHighDirect3D Binding Mode
Microscale Thermophoresis (MST) HighVery LowIndirectKD

Protocol 1: Crystallographic Fragment Screening

X-ray crystallography is uniquely powerful as it provides direct visualization of the fragment's binding mode, immediately validating the hit and providing a structural blueprint for optimization.[18][20][21][22]

Objective: To identify binding of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine to a target protein crystal.

Materials:

  • High-quality, reproducible protein crystals of the target.

  • Fragment stock solution: 50-100 mM in DMSO.

  • Cryoprotectant solution compatible with the protein crystals.

  • Crystal harvesting loops, plates, and X-ray diffraction equipment.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer to a final concentration of 5-20 mM. Rationale: High concentrations are necessary to occupy the binding site of weakly interacting fragments.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to 12 hours. The optimal time must be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution containing the fragment at the same concentration. Rationale: This prevents ice crystal formation during data collection, which would destroy the crystal lattice.[23]

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection:

    • Mount the cooled crystal on the goniometer of a synchrotron beamline or in-house X-ray source.

    • Collect a full diffraction dataset.

  • Data Analysis:

    • Process the diffraction data to calculate electron density maps.[24]

    • Compare the electron density map of the fragment-soaked crystal to that of a native (apo) crystal. Unambiguous, well-defined electron density in the target's binding site that fits the fragment confirms a hit.

Part B: Hit Validation and Elaboration

A confirmed crystallographic hit provides the ideal starting point for structure-guided chemical synthesis. The poised nature of the scaffold allows for systematic exploration of chemical space around the initial hit.

Protocol 2: Selective Suzuki Coupling at the C6-Iodo Position

Objective: To install an aryl or heteroaryl group at the C6 position.

Materials:

  • 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Arylboronic acid (1.2-1.5 eq).

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Base, e.g., Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent: Dioxane/Water (e.g., 4:1 mixture) or DMF.

Methodology:

  • To a flame-dried flask, add the pyrimidine starting material, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: SNAr at the C4-Chloro Position with an Amine

Objective: To couple a primary or secondary amine to the C4 position.

Materials:

  • C6-functionalized 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2) (1.0 eq).

  • Amine nucleophile (1.5-2.0 eq).

  • Base (optional, if amine salt is used), e.g., DIPEA or Et₃N (2.0-3.0 eq).

  • Solvent: NMP, DMSO, or isopropanol.

Methodology:

  • In a sealed vial, dissolve the pyrimidine starting material in the chosen solvent.

  • Add the amine and, if necessary, the base.

  • Heat the reaction mixture to 100-140 °C for 2-24 hours, monitoring by TLC or LC-MS. Rationale: SNAr on this electron-deficient system often requires elevated temperatures to proceed at a reasonable rate.

  • Cool the mixture, dilute with water to precipitate the product, or perform an extractive workup with ethyl acetate.

  • Collect the solid by filtration or purify the crude material from the extraction by flash chromatography.

Elaboration_Strategy start 4-Cl, 6-Iodo Scaffold suzuki Step 1: Suzuki/Sonogashira Coupling at C6-Iodo start->suzuki snar Step 2: SNAr at C4-Chloro suzuki->snar deprotect Step 3 (Optional): Tosyl Deprotection snar->deprotect final Elaborated Lead Compound snar->final w/o deprotection deprotect->final

Caption: A sequential strategy for elaborating the fragment hit.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a premier tool for fragment-based drug discovery. Its 7-azaindole core provides a reliable anchor for binding to a wide range of protein targets, particularly kinases.[8][25] The orthogonally reactive chloro and iodo substituents, combined with the activating tosyl group, offer medicinal chemists a pre-validated, "poised" starting point for rapid and logical structure-based drug design. The protocols outlined herein provide a robust framework for leveraging this fragment's potential, accelerating the journey from initial hit identification to a viable lead series. Its role as a key intermediate in the synthesis of approved drugs like Tofacitinib further underscores its immense value in modern pharmaceutical development.[12][26]

References

  • Scott, D. E., & Coyne, A. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Ciancetta, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12916-12921. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed, 29311509. [Link]

  • Scott, D. E., & Coyne, A. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

  • Liu, Y., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 21(11), 1461. [Link]

  • Gill, A., et al. (2011). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 381-387. [Link]

  • Gill, A., et al. (2011). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Betz, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]

  • Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1083984. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • China Jiangsu International Group. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Gevorgyan, A., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 25(14), 3274. [Link]

  • Zhang, Y., et al. (2018). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]

  • DSM Sinochem Pharmaceuticals Netherlands B.V. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Avery, T. D., & Quinn, R. J. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Acta Pharmaceutica Sinica B, 8(4), 536-544. [Link]

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Lindahl, E. (2021, February 25). Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket [Video]. YouTube. [Link]

  • Zhu, Y., et al. (2022). Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Bioorganic & Medicinal Chemistry Letters, 75, 128973. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • Fleck, T. J., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(3), 694-700. [Link]

  • Favalli, N., et al. (2021). Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross - Research Collection. ETH Zurich. [Link]

  • Bagdi, L., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1026-1033. [Link]

  • Wu, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. RSC Medicinal Chemistry, 12(9), 1545-1556. [Link]

  • Li, J., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]

  • WuXi AppTec. (2022, December 9). Introduction into Fragment Based Drug Discovery [Video]. YouTube. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253. [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrrolo[2,3-d]pyrimidines

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines in Modern Drug Discovery The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases. Consequently, this scaffold is a cornerstone in the development of targeted therapies for various diseases, most notably cancer.[3][4] Many approved drugs and clinical candidates for non-small cell lung cancer, for instance, are built upon this versatile framework.[2]

The functionalization of the pyrrolo[2,3-d]pyrimidine core is paramount to modulating its pharmacological profile. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) at the C4-position stands out as a robust and widely utilized method for introducing diverse functionalities. This application note provides an in-depth guide to the experimental procedures for conducting SNAr reactions on this key heterocycle, with a focus on practical, field-proven protocols for N-, O-, and S-nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Driving Forces of SNAr on an Electron-Deficient Heterocycle

The feasibility of the SNAr reaction on the pyrrolo[2,3-d]pyrimidine ring system is fundamentally due to its electron-deficient nature. The pyrimidine ring, with its two nitrogen atoms, withdraws electron density from the aromatic system, making the carbon atoms, particularly C4 and C2, susceptible to nucleophilic attack. The chlorine atom at the C4-position serves as a good leaving group, facilitating the substitution process.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electrophilic C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing pyrimidine ring, which is crucial for its stability. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

experimental_workflow A Reactant Preparation (4-Chloro-pyrrolo[2,3-d]pyrimidine, Nucleophile, Solvent) B Addition of Acid/Base (If required) A->B C Reaction at Elevated Temperature (e.g., 60-120 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography / Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G troubleshooting_guide Problem Problem Cause Cause Problem:c->Cause:c1 Problem:c->Cause:c2 Problem:c->Cause:c3 Solution Solution Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a key building block for Janus kinase (JAK) inhibitors like Tofacitinib, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during this multi-step synthesis.

Synthetic Strategy Overview

The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically begins with the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one or its chlorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. From this point, the sequence of iodination and tosylation can vary. The choice of pathway often depends on the stability of intermediates, ease of purification, and overall yield. Below are the two most common synthetic routes.

Synthetic_Pathways cluster_0 cluster_1 A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine A->B Iodination (e.g., NIS) A->B C 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine A->C Tosylation (TsCl, Base) A->C D 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->D Tosylation (TsCl, Base) B->D C->D Iodination (e.g., NIS) C->D

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Step 1: Iodination of the Pyrrolo[2,3-d]pyrimidine Core

The introduction of iodine onto the electron-rich pyrrole ring is a critical step.[4] N-Iodosuccinimide (NIS) is the most commonly employed reagent for this electrophilic aromatic substitution.[4]

Question 1: My iodination reaction is sluggish or incomplete, with significant starting material remaining. What's going wrong?

  • Likely Cause 1: Inactive NIS. N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture. The reagent should be a white to pale yellow solid; significant discoloration may indicate degradation.

  • Recommended Solution: Use a fresh bottle of NIS or purify the existing stock. Always store NIS in a cool, dark, and dry place.

  • Likely Cause 2: Insufficient Activation. The pyrrole ring's nucleophilicity is key. If the preceding tosylation step has been performed, the electron-withdrawing tosyl group will deactivate the ring, making iodination more difficult.

  • Recommended Solution:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC/LCMS and allow it to stir longer at room temperature, or gently warm the reaction mixture (e.g., to 40-50°C) if starting material persists. Be cautious, as excessive heat can lead to side products.

    • Change Solvent: Anhydrous DMF is a common solvent for this reaction as it helps to dissolve the reagents and facilitate the reaction.[4] Ensure your solvent is truly anhydrous, as water can interfere with the reaction.

  • Likely Cause 3: Incorrect Stoichiometry. Using too little NIS will naturally result in an incomplete reaction.

  • Recommended Solution: While a 1.1 equivalent of NIS is often sufficient, you may need to increase this slightly to 1.2-1.5 equivalents to drive the reaction to completion, especially with a deactivated substrate.[4]

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of di-iodinated or other side products. How can I improve selectivity?

  • Likely Cause: Over-iodination or Isomer Formation. The pyrrolo[2,3-d]pyrimidine core has multiple positions susceptible to electrophilic attack. While the C6 position is generally favored, harsh conditions or excess reagent can lead to substitution at other positions or di-iodination.

  • Recommended Solution:

    • Control Reagent Addition: Add the NIS portion-wise or as a solution in DMF over a period of time rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination at the most reactive site.

    • Temperature Control: Run the reaction at room temperature or even cooled (e.g., 0°C) to improve selectivity. Avoid high temperatures which can reduce selectivity.

    • Purification: Careful column chromatography is often necessary to separate the desired C6-iodo isomer from other products. A solvent system like hexane/ethyl acetate is typically effective.[4]

Iodination_Troubleshooting cluster_check1 cluster_solution start Low Yield in Iodination Step check_sm Is Starting Material (SM) Present? start->check_sm conditions Cause: Insufficient Activation or Low Temperature check_side_products Are Side Products Observed? check_sm->check_side_products No inactive_reagent Cause: Inactive NIS or Wet Solvent check_sm->inactive_reagent Yes over_reaction Cause: Over-reaction or Poor Selectivity check_side_products->over_reaction Yes end Proceed to Purification check_side_products->end No solution_reagent Solution: Use fresh/pure NIS. Use anhydrous solvent. inactive_reagent->solution_reagent solution_conditions Solution: Increase reaction time. Gently warm to 40-50°C. conditions->solution_conditions solution_over_reaction Solution: Add NIS portion-wise. Run at lower temperature (0°C to RT). Optimize stoichiometry. over_reaction->solution_over_reaction

Caption: Troubleshooting workflow for low yield in the iodination step.

Step 2: Tosylation of the Pyrrole Nitrogen

Protecting the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group is crucial for subsequent cross-coupling reactions. This is typically achieved using tosyl chloride (TsCl) in the presence of a base.

Question 3: My tosylation reaction is not going to completion. What should I investigate?

  • Likely Cause 1: Inappropriate Base. The choice and amount of base are critical. The base deprotonates the pyrrole nitrogen, making it nucleophilic enough to attack the tosyl chloride. A weak base may not be sufficient to fully deprotonate the substrate.

  • Recommended Solution:

    • Stronger bases like sodium hydride (NaH) are very effective but require strictly anhydrous conditions.

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in combination with a catalyst.[3]

    • Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, especially in a biphasic system with a phase-transfer catalyst.[1]

  • Likely Cause 2: Lack of Catalyst. The reaction can be slow without a catalyst.

  • Recommended Solution: Add a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive tosyl-pyridinium intermediate that is more susceptible to attack by the pyrrole nitrogen.[3]

Question 4: After workup, my product is contaminated with unreacted tosyl chloride and toluenesulfonic acid. How can I simplify purification?

  • Likely Cause: Hydrolysis of Excess Reagent. During aqueous workup, any unreacted tosyl chloride hydrolyzes to p-toluenesulfonic acid, which can be difficult to remove from the product.

  • Recommended Solution:

    • Quenching: Before the main aqueous workup, quench the reaction mixture with a small amount of an amine (e.g., a few drops of ammonia or a primary/secondary amine) or methanol to react with the excess tosyl chloride. This converts it into a sulfonamide or a sulfonate ester, which are often easier to separate.

    • Basic Wash: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This will deprotonate the acidic toluenesulfonic acid, moving it into the aqueous layer as its sodium salt.

Parameter Condition A Condition B Condition C Reference
Base Triethylamine (TEA)Potassium CarbonateSodium Hydride (NaH)[1][3]
Catalyst DMAP (catalytic)Tetrabutylammonium chlorideNone required[1][3]
Solvent Dichloromethane (DCM)DCM / Water (biphasic)Anhydrous THF/DMF[1][3]
Temperature 0°C to Room TempRoom Temperature0°C to Room Temp[1][3]
Typical Yield >95%~94%High[1][3]
Considerations Standard, effective method.Good for large scale, avoids NaH.Requires strictly anhydrous setup.
Table 1: Comparison of Common Tosylation Conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, iodination first (Route A) or tosylation first (Route B)? A1: Both routes are viable.

  • Route A (Iodination first): The pyrrole ring is more electron-rich without the tosyl group, making the initial iodination step potentially faster and easier.

  • Route B (Tosylation first): Protecting the nitrogen first can prevent potential side reactions during iodination. However, the electron-withdrawing nature of the tosyl group deactivates the ring, potentially requiring harsher conditions for the subsequent iodination. The choice often comes down to empirical results in your specific lab setup.

Q2: What is the best way to purify the final product, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine? A2: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or toluene) is often effective for achieving high purity. If isomeric impurities are present, silica gel column chromatography may be necessary.

Q3: My final product appears unstable and discolors over time. What are the proper storage conditions? A3: Halogenated heterocyclic compounds can be sensitive to light and air. It is best to store the final product in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Iodination First)

This protocol is based on the general procedure for iodinating the pyrrole core.[4]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material). Stir until all solid has dissolved.

  • Reagent Addition: Cool the solution to room temperature. Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Pour the reaction mixture into an equal volume of water. A precipitate should form. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove succinimide.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization or silica gel chromatography (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Final Step)

This protocol is adapted from a high-yield tosylation procedure.[3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), and anhydrous Dichloromethane (DCM, approx. 20 mL per gram).

  • Base Addition: Add Triethylamine (TEA) (2.5-3.0 eq). Stir to dissolve.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of p-Toluenesulfonyl chloride (TsCl) (1.1 eq) in a small amount of anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LCMS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to obtain the final product.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • ResearchGate. (2020). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Halo-pyrrolo[2,3-d]pyrimidines

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the palladium-catalyzed cross-coupling of halo-pyrrolo[2,3-d]pyrimidines (7-deazapurines). The unique electronic nature of this scaffold—an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring—presents specific challenges that can lead to undesired products and reduced yields.[1] This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address these issues directly.

Section 1: General FAQs (Applicable to Multiple Coupling Types)

This section covers broad-spectrum problems that can occur across various cross-coupling reactions involving the 7-deazapurine core.

Q1: I'm observing significant dehalogenation of my halo-pyrrolo[2,3-d]pyrimidine. What is the cause and how can I prevent it?

A1: Dehalogenation (or hydrodehalogenation) is a prevalent side reaction where the halide is replaced by a hydrogen atom, leading to a reduced, non-functionalized pyrrolo[2,3-d]pyrimidine.[2] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle and undergoes reductive elimination with your substrate faster than the desired cross-coupling.

Mechanistic Cause: The primary sources of the Pd-H intermediate are:

  • From the Base: Certain bases, particularly in the presence of trace water or alcohols, can generate hydride species.

  • From Solvents: Solvents like DMF, dioxane, and alcohols can act as hydride sources, especially at elevated temperatures.[2][3]

  • β-Hydride Elimination: If coupling with an alkyl partner that possesses a β-hydrogen, this pathway can generate a Pd-H species.

Troubleshooting Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most impactful variable. Bulky, electron-rich ligands promote the desired reductive elimination over dehalogenation.[2][4][5]

    • Action: Switch from standard ligands like PPh₃ to specialized biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr.[6][7][8] These ligands create a sterically hindered environment around the palladium center that favors the cross-coupling pathway.

  • Optimize the Base and Solvent System:

    • Action (Base): Switch to a weaker, non-nucleophilic base. If using a strong base like NaOtBu, consider changing to a carbonate (Cs₂CO₃, K₂CO₃) or a phosphate (K₃PO₄).[9]

    • Action (Solvent): Replace solvents known to promote dehalogenation (DMF, dioxane) with less problematic alternatives like toluene or CPME (cyclopentyl methyl ether).[3] Ensure all solvents are rigorously dried and degassed.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[2]

    • Action: Determine the lowest effective temperature for the reaction. If thermal heating leads to dehalogenation, consider microwave-assisted synthesis, which can accelerate the desired reaction selectively and reduce overall heating time.[10][11]

Troubleshooting Dehalogenation Workflow

start Dehalogenation Observed ligand Change Ligand (e.g., PPh3 -> XPhos, SPhos) start->ligand Primary Strategy result Yield Improved? ligand->result base Modify Base (e.g., NaOtBu -> K3PO4) solvent Change Solvent (e.g., DMF -> Toluene) base->solvent temp Lower Temperature or Use Microwave solvent->temp end_nok Consult Further (Consider different Pd source) temp->end_nok result->base No end_ok Problem Solved result->end_ok Yes

Caption: Decision tree for troubleshooting dehalogenation.

Q2: My reaction is sluggish or fails completely. Could the nitrogens in the pyrrolo[2,3-d]pyrimidine core be inhibiting the catalyst?

A2: Yes, this is a well-known issue. The lone pairs on the pyridine-like nitrogen (N7) and the pyrimidine nitrogens (N1, N3) of the 7-deazapurine scaffold can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, off-cycle, and catalytically inactive complexes, effectively poisoning your catalyst.[12]

Preventative Measures:

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald's G2, G3, G4 pre-catalysts) are designed to generate the active Pd(0) species cleanly and efficiently in situ. This minimizes the time the palladium is vulnerable to inhibition before entering the catalytic cycle.[6]

  • Ligand Choice: Bulky ligands, such as the Buchwald-type biarylphosphines or NHCs, not only accelerate the catalytic cycle but also sterically shield the palladium center, making it more difficult for the heterocyclic substrate to coordinate and cause inhibition.[5]

  • Protecting Groups: In some cases, particularly for reactions at the C4 or C5 positions, protection of the N7 position (e.g., with a SEM or Boc group) can mitigate catalyst inhibition and improve reaction outcomes.[13] However, note that this can sometimes alter regioselectivity in di- or tri-halogenated systems.[14]

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation but is susceptible to side reactions involving the boronic acid coupling partner.

Q1: I'm observing significant protodeboronation of my boronic acid. What causes this and how can I fix it?

A1: Protodeboronation (or protodeborylation) is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[15] This side reaction consumes your coupling partner and is particularly problematic with electron-deficient or heteroaromatic boronic acids under the basic, aqueous conditions typical of Suzuki couplings.[16][17]

Key Causes & Solutions:

CauseMechanistic RationaleRecommended Solution
Excess Base/Water High pH and the presence of water accelerate the hydrolysis of the C-B bond, especially via the more reactive arylboronate anion.[16]Use the minimum effective amount of base (e.g., 1.5-2.0 equiv.). Employ anhydrous conditions if possible, using a base like CsF in a solvent like isopropanol or THF.[18]
High Temperature Elevated temperatures increase the rate of protonolysis.Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Boronic Acid Instability Heteroaromatic boronic acids, especially those with basic nitrogen atoms (like 2-pyridyl), can form zwitterionic species that undergo rapid, unimolecular fragmentation.[15][17]Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[15][16]
Slow Transmetalation If the desired transmetalation step is slow, the boronic acid has more time to decompose.Use a highly active catalyst system (e.g., a Pd pre-catalyst with a bulky, electron-rich ligand like SPhos) to accelerate the main catalytic cycle.[7][18]
Q2: My main byproduct is the homocoupled dimer of my boronic acid. How do I minimize this?

A2: Homocoupling of boronic acids (Ar-B(OH)₂ → Ar-Ar) is another common side reaction. It can be mediated by Pd(II) species, particularly in the presence of oxygen.[6][19]

Mechanistic Pathways & Prevention:

  • Palladium(II)-Mediated Pathway: If the Pd(0) catalyst is oxidized to Pd(II) by residual air, the Pd(II) can react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[19]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. A subsurface sparge with nitrogen before adding the catalyst is highly effective.[19] Using a Pd(0) source (e.g., Pd₂(dba)₃) is generally preferable to a Pd(II) source (e.g., Pd(OAc)₂).[6]

  • Oxidative Homocoupling: This can occur even without a halide partner and is promoted by an oxidant.[20]

    • Solution: Again, the exclusion of oxygen is paramount. Some protocols recommend adding a mild reducing agent, like potassium formate, to the reaction mixture to keep the palladium in its active Pd(0) state.[19]

Suzuki Side Reaction Pathways

G cluster_0 Desired Suzuki Cycle cluster_1 Protodeboronation cluster_2 Homocoupling A Ar-Pd(L)-X B Ar-Pd(L)-Ar' A->B Transmetalation (Ar'-B(OH)2) Boronic Ar'-B(OH)2 C Pd(0)L D Ar-Ar' B->D Reductive Elimination C->A Oxidative Addition (Ar-X) Protonated Ar'-H Boronic->Protonated H+ / H2O (Base catalyzed) Dimer Ar'-Ar' Boronic2 2 Ar'-B(OH)2 Boronic2->Dimer Pd(II) / O2

Caption: Competing pathways in Suzuki-Miyaura coupling.

Section 3: Troubleshooting Sonogashira Coupling

The Sonogashira reaction is invaluable for installing alkyne moieties, but it is often plagued by the homocoupling of the terminal alkyne.

Q1: How can I suppress the formation of alkyne homocoupling (Glaser-Hay) byproducts?

A1: The primary side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[21] This reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically trace oxygen) and often accelerated by the amine base.

Strategies to Minimize Glaser-Hay Coupling:

  • Go Copper-Free: The most effective method to eliminate Glaser-Hay coupling is to run the reaction under copper-free conditions. While often requiring slightly higher temperatures or more active catalyst systems, this completely removes the catalyst for the primary side reaction.[21][22]

    • Protocol: Use a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a suitable phosphine ligand and an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF, but omit the CuI co-catalyst.[22]

  • Strict Exclusion of Oxygen: Glaser-Hay coupling requires an oxidant.

    • Action: Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Control of Reaction Parameters:

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular Sonogashira cross-coupling over the competing homocoupling.

    • Addition Rate: If feasible, slow addition of the terminal alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.

Section 4: Troubleshooting Buchwald-Hartwig Amination

Forming C-N bonds on the electron-deficient pyrimidine ring of the 7-deazapurine scaffold can be challenging.

Q1: My C-N coupling is low-yielding, and I see a lot of starting material decomposition or dehalogenation. How can I optimize this reaction?

A1: Buchwald-Hartwig amination on halo-pyrrolo[2,3-d]pyrimidines requires careful optimization of the catalyst system and reaction conditions to favor the desired C-N bond formation over competing pathways.[1][13][23]

Optimization Workflow:

  • Catalyst System is Key: This reaction is highly sensitive to the combination of palladium source and ligand.[23]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[1][24]

    • Ligand: Standard monodentate phosphines are often ineffective. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating phosphines with a large bite angle (e.g., Xantphos, BINAP).[1][13] The choice is often substrate-dependent and may require screening.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Common Choices: NaOtBu, LiHMDS, or Cs₂CO₃ are the most effective bases. The choice can significantly impact the reaction outcome and should be screened.[13]

  • Solvent and Temperature:

    • Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

    • Temperature: Reactions are typically run at elevated temperatures (80-110 °C). Microwave irradiation can be highly effective, often reducing reaction times from many hours to minutes and improving yields by minimizing thermal decomposition.[24][25]

Representative Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool to room temperature, quench appropriately, and proceed with workup and purification.

Section 5: Troubleshooting Stille Coupling

While less common now due to the toxicity of organotin reagents, Stille coupling remains a powerful tool.

Q1: I'm getting significant homocoupling of my organostannane reagent. How can I avoid this?

A1: Homocoupling of the organostannane (R-SnBu₃ → R-R) is a major side reaction in Stille coupling.[26] It can proceed through a radical pathway or via reaction of two organostannane molecules with a Pd(II) species.

Mitigation Strategies:

  • Ligand Choice: As with other couplings, ligand choice is important. Electron-rich, bulky phosphine ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.

  • Additives: The addition of a copper(I) salt (e.g., CuI) can significantly accelerate the rate-limiting transmetalation step.[27] By speeding up the productive cycle, the residence time for side reactions is reduced.

  • Exclusion of Oxygen: Similar to Suzuki homocoupling, oxygen can promote side reactions. Ensure the reaction is performed under strictly inert conditions.

  • Reaction Conditions: Solvents can play a role. Non-polar solvents like toluene or THF are generally preferred. Some protocols for challenging couplings use highly polar solvents like DMF or NMP, but these should be used with caution as they can promote side reactions at high temperatures.[3]

References
  • Wikipedia. Protodeboronation. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 9(20), 6966-6972. [Link]

  • Rosner, T., Le, E., & Sach, N. W. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 606-611. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10395-10407. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5579-5582. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). Royal Society of Chemistry. [Link]

  • Richardson, A. D., & Burns, N. Z. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2244-2247. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Espinet, P., & Casado, A. L. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1030-1041. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9147-9157. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Lombardo, V. M., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Wong, S. M., So, C. M., & Kwong, F. Y. (2012). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. HKMU Scholars. [Link]

  • García-Melchor, M., et al. (2011). Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. In Phosphorus Compounds (pp. 57-84). Springer, Dordrecht. [Link]

  • Tumkevicius, S. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 42(10), 1255-1272. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sharma, R. K., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 269-301. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

  • Scott, N. W. J., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Zhang, H., et al. (2014). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Tetrahedron Letters, 55(41), 5671-5674. [Link]

  • Al-Rashida, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6939. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Tan, T. H. G., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(3), 699. [Link]

  • de la Torre, B. G., et al. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 23(11), 2933. [Link]

  • Kumar, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1613-1623. [Link]

  • Zhang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]

  • Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(76), 61787-61793. [Link]

  • Al-Tel, T. H., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(15), 4440. [Link]

  • Salvador, J. M., & Leitao, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 462. [Link]

  • Zare, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(1), 58-62. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3355-3371. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Reddy, T. S., et al. (2012). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 8, 866-875. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (2011). The Stille Reaction. Harvard University. [Link]

  • Abarbri, M., et al. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 5(118), 97519-97526. [Link]

  • Bedford, R. B., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(1), 228-235. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common purification challenges associated with this important class of molecules, which are key intermediates in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.[1]

Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Persistent Yellow/Brown Coloration in the Isolated Product

Question: After my aqueous work-up and initial isolation, my product is a yellow to brown solid, not the expected off-white powder. How can I remove these colored impurities?

Answer: This is a frequent observation and is often due to residual iodine or iodine-containing byproducts from the iodination step, typically performed with reagents like N-iodosuccinimide (NIS).

Causality:

  • Excess Iodinating Reagent: If the iodination reaction is not properly quenched, elemental iodine (I₂) can persist in the crude product, imparting a characteristic brown color.

  • Iodine-Containing Byproducts: Various colored organic byproducts can form during the iodination of complex heterocyclic systems.

Recommended Solutions:

  • Aqueous Thiosulfate Wash: During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce elemental iodine to colorless iodide ions (I⁻).

  • Activated Charcoal Treatment: If color persists after the thiosulfate wash, you can use activated charcoal.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of celite to remove the charcoal.

    • Caution: Activated charcoal can sometimes adsorb the desired product, so use it judiciously and monitor for product loss.

  • Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvent systems include:

    • Toluene

    • Ethyl acetate/Hexanes

    • Ethanol/Water

Issue 2: Streaking or Poor Separation on Silica Gel TLC/Column Chromatography

Question: My compound streaks badly on the TLC plate, and I'm getting poor separation during column chromatography. What could be the cause and how do I fix it?

Answer: Streaking and poor separation on silica gel can be attributed to several factors, including the acidic nature of silica, compound instability, or an inappropriate solvent system.

Causality:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to the degradation of sensitive compounds or strong interactions that cause streaking. The tosyl group can be sensitive to strongly acidic conditions.[2]

  • Inappropriate Solvent Polarity: If the eluent is too polar, the compound will move too quickly up the TLC plate (high Rf), resulting in poor separation from impurities. If it's not polar enough, the compound may streak or remain at the baseline.

  • Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.

Recommended Solutions:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and often results in sharper bands and better separation.

  • Optimize the Solvent System:

    • Systematically screen different solvent systems using TLC. A good starting point for this class of compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate to ensure good separation on the column.

  • Use Deactivated Silica Gel: If streaking persists, consider using silica gel that has been pre-treated with a base or using a different stationary phase like alumina (basic or neutral).

  • Proper Column Loading: As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel used for the column.

Frequently Asked Questions (FAQs)

Q1: Is the tosyl group stable during purification? Can it be cleaved?

A1: The N-tosyl group is a robust protecting group and is generally stable under standard purification conditions, including silica gel chromatography and mild aqueous work-ups.[2] However, it can be cleaved under strongly acidic conditions (e.g., concentrated H₂SO₄ or HBr in acetic acid) or by certain reductive methods.[3] It is important to avoid harsh acidic conditions during purification to prevent unintended deprotection.

Q2: I see a new spot on my TLC after work-up that is more polar than my starting material. What could it be?

A2: A more polar spot that appears after an aqueous work-up is often the hydrolyzed product, 6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 4-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially if the pH becomes too acidic or basic during the work-up. To minimize this, ensure that any neutralization steps are performed carefully at low temperatures and that the pH does not deviate significantly from neutral for extended periods.

Q3: What is the best way to visualize my compound and impurities on a TLC plate?

A3: 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and related derivatives are UV active due to the aromatic rings. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where you will see dark spots against a fluorescent green background. For non-UV active impurities, you can use a general stain like potassium permanganate, which reacts with oxidizable functional groups, or an iodine chamber.[4][5]

Q4: I am having trouble getting my product to crystallize. What can I do?

A4: Successful recrystallization depends on finding a solvent system where your compound is soluble when hot but sparingly soluble when cold.

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents. Good candidates for this molecule include toluene, ethyl acetate, acetone, and ethanol.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixtures include ethyl acetate/hexanes and ethanol/water.[6][7]

  • Induce Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q5: My final product purity is still low after column chromatography. What are my next steps?

A5: If column chromatography alone is insufficient, a combination of techniques is often necessary.

  • Recrystallization: As a secondary purification step, recrystallization is excellent for removing small amounts of impurities and can significantly enhance the purity of your material.

  • Trituration: If recrystallization is difficult, you can try triturating the solid product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. For example, stirring the solid in cold diethyl ether or a hexanes/ethyl acetate mixture can wash away more soluble impurities.

Experimental Protocols & Data

Protocol 1: General Column Chromatography Purification
  • Sample Preparation: Dissolve the crude 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of dichloromethane (DCM) or the column eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Eluent Modifier 0.1% Triethylamine (optional, to reduce streaking)
Loading Capacity 1-5 g crude material per 100 g silica gel

Table 1: Recommended Starting Conditions for Column Chromatography

Diagrams

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (with Na2S2O3 wash) Crude->Workup Concentrate Concentrate Organic Layer Workup->Concentrate Analysis TLC/NMR Analysis Concentrate->Analysis Column Column Chromatography Analysis->Column Impurities Present Pure Pure Product Analysis->Pure Sufficiently Pure Recrystallize Recrystallization Column->Recrystallize Main Fractions Impure Impure Fractions Column->Impure Side Fractions Recrystallize->Pure Impure->Column Re-purify

Caption: A typical purification workflow for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting_TLC cluster_0 TLC Plate Analysis High_Rf High Rf (Spot near top) Problem: Eluent too polar. Solution: Decrease eluent polarity (e.g., more hexanes). Low_Rf Low Rf (Spot near bottom) Problem: Eluent not polar enough. Solution: Increase eluent polarity (e.g., more ethyl acetate). Streaking Streaking Spot Problem: Acidic silica, overloading. Solution: Add Et3N to eluent, reduce sample on TLC.

Caption: Troubleshooting common issues observed during TLC analysis.

References

  • Hess, K., & Pfleger, R. (1933). Über die Einwirkung von Tosylchlorid auf Amine. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(5), 784-793.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Orentas, E., & Javorskis, T. (2017). Chemoselective Acidic Hydrolysis of N-Arylsulfonamides. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • ACS Publications. (2015, September 22). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Retrieved from [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

  • Columbia University. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Solvents Yield Alternative Crystal Forms Through Aromatic, Halogen Bonding and Hydrogen Bonding Competition. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • ResearchGate. (n.d.). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

  • Dove Medical Press. (2016, August 9). Hypervalent iodine reagents for heterocycle synthesis and functionaliz. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalyst Loading for Sonogashira Reactions

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing palladium catalyst loadi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing palladium catalyst loading. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section provides a systematic approach to identifying and solving problems related to palladium catalyst loading and overall reaction performance.

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most frequent challenge in Sonogashira couplings. A systematic evaluation of the reaction components and conditions is crucial for diagnosis.

Question: My Sonogashira reaction has a low yield or is not working at all. What are the primary factors to investigate?

Answer: When faced with a low or negligible yield, a methodical troubleshooting process is essential. The primary suspects are the activity of the catalyst, the quality of your reagents, and the reaction conditions.

  • Catalyst Activity and Integrity:

    • Palladium(0) Source: The active catalyst in the Sonogashira reaction is a Pd(0) species.[1] If you are using a Pd(0) precatalyst, such as Pd(PPh₃)₄, it is crucial to ensure it has not degraded due to exposure to air and moisture.[2] Using a fresh batch or one that has been stored meticulously under an inert atmosphere is recommended.[2]

    • Palladium(II) Precatalyst: More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred for their ease of handling.[3] These require in situ reduction to the active Pd(0) species, a process that can be facilitated by amines, phosphine ligands, or other reactants in the mixture.[1] If the reaction fails, consider if the reduction is proceeding effectively.

    • Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[2] This can be triggered by impurities in the reagents or solvent, or by using an inappropriate reaction temperature.[2] Anecdotal evidence suggests that solvents like THF may sometimes promote the formation of palladium black.[4]

  • Reagent Quality and Purity:

    • Aryl/Vinyl Halide: The reactivity of the halide is a critical factor, following the general trend: I > OTf > Br > Cl.[2][5] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[2] Aryl chlorides are the least reactive and typically require more specialized catalytic systems.[2][6] Ensure your starting materials are pure and free from impurities that could act as catalyst poisons.[2]

    • Terminal Alkyne: The purity of the terminal alkyne is also important. A common side reaction is the Glaser-Hay homocoupling of the alkyne, especially in the presence of the copper co-catalyst and oxygen.[2][7][8]

    • Copper(I) Co-catalyst: If you are performing a copper-co-catalyzed reaction, the quality of the copper(I) salt (e.g., CuI) is vital. It can degrade over time, so using a fresh supply is advisable.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and the undesirable Glaser homocoupling.[2] Thoroughly degassing the solvent is a critical step.[2]

    • Solvent and Base: The choice of solvent and base is interdependent and crucial for reaction success. The solvent must dissolve all components, and the base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the alkyne.[2][9] Ensure the base is dry and used in an appropriate excess.[9]

    • Temperature: The optimal reaction temperature is substrate-dependent. While many reactions with aryl iodides proceed at room temperature, less reactive halides like bromides and chlorides often require elevated temperatures.[2][10]

Issue 2: Catalyst Loading Optimization

Finding the right balance of catalyst loading is key to achieving an efficient and cost-effective reaction.

Question: How do I determine the optimal palladium catalyst loading for my Sonogashira reaction?

Answer: The optimal catalyst loading is a balance between reaction efficiency, cost, and acceptable reaction time. There is no universal value, as it depends on the reactivity of the substrates and the desired reaction scale.

  • Initial Optimization: For initial attempts and small-scale reactions, a higher catalyst loading in the range of 1-5 mol% is often used to ensure the reaction proceeds and to establish a baseline.[9] Once the reaction is shown to be viable, the catalyst loading can be systematically reduced.

  • Factors Influencing Catalyst Loading:

    • Substrate Reactivity: Highly reactive substrates, such as electron-deficient aryl iodides, may require very low catalyst loadings, sometimes as low as 0.025-0.1 mol%.[11] Conversely, challenging substrates like electron-rich aryl bromides or aryl chlorides will likely require higher loadings.[6]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its activity.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, allowing for lower palladium loadings, especially with less reactive aryl halides.[7][9][12]

    • Reaction Scale: For large-scale industrial applications, minimizing the amount of expensive palladium catalyst is a primary concern. Extensive optimization to find the lowest effective catalyst loading is standard practice.

  • Systematic Approach to Optimization: A Design of Experiments (DoE) approach can be highly effective for optimizing catalyst loading in conjunction with other variables like temperature, base, and solvent. This allows for the efficient exploration of the reaction space to identify the most robust and cost-effective conditions.

ParameterTypical Range for Initial ScreeningNotes
Pd Catalyst Loading 0.5 - 5 mol%Start higher for less reactive substrates.
Cu(I) Co-catalyst Loading 0.5 - 5 mol%In copper-co-catalyzed reactions.
Ligand:Pd Ratio 1:1 to 4:1Ligand choice is critical for catalyst stability and activity.
Base 2-5 equivalentsMust be in excess to neutralize the generated acid.
Temperature Room Temperature to 100 °CDependent on substrate reactivity.
Issue 3: Side Reactions and Byproduct Formation

The Sonogashira reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired product.

Question: I am observing significant amounts of a byproduct that appears to be the homocoupled alkyne (Glaser product). How can I minimize this?

Answer: The formation of the Glaser homocoupling product is a common issue, particularly in copper-co-catalyzed Sonogashira reactions. This side reaction is promoted by the presence of oxygen.

  • Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][7] These reactions have been developed to avoid the issues associated with the copper co-catalyst.[13][14]

  • Ensure Rigorous Inert Conditions: If a copper-co-catalyzed system is necessary, maintaining strictly anaerobic conditions is paramount. This involves thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Control of Reaction Parameters: In some cases, adjusting the reaction temperature or the nature of the base can also help to disfavor the homocoupling pathway.

Question: What is "palladium black" and how can I prevent its formation?

Answer: "Palladium black" is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture. Its formation signifies the decomposition of the active homogeneous catalyst.[2]

  • Causes of Formation:

    • Impurities: Trace impurities in the reagents or solvents can poison the catalyst and lead to its decomposition.

    • High Temperatures: For some catalyst systems, excessive temperatures can promote catalyst agglomeration and precipitation.

    • Inappropriate Solvent: Certain solvents may not adequately stabilize the catalytic species, leading to its decomposition.[2]

  • Prevention Strategies:

    • Use High-Purity Reagents and Solvents: Ensure all components of the reaction are of high purity.

    • Optimize Reaction Temperature: Avoid unnecessarily high temperatures.

    • Ligand Selection: The use of appropriate stabilizing ligands is crucial to prevent catalyst decomposition.

II. Frequently Asked Questions (FAQs)

This section addresses common questions in a concise Q&A format.

Q1: What is the role of the palladium catalyst in the Sonogashira reaction? A1: The palladium catalyst is the central component of the main catalytic cycle. It facilitates the cross-coupling by undergoing a sequence of oxidative addition with the aryl/vinyl halide, transmetalation with the copper acetylide (or direct reaction with the alkyne in copper-free systems), and reductive elimination to form the final product and regenerate the active Pd(0) catalyst.[1][12][15]

Q2: Can I perform a Sonogashira reaction without a copper co-catalyst? A2: Yes, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][7] These reactions may require specific ligands, different bases, or modified reaction conditions to proceed efficiently.[13][14]

Q3: What is the typical reactivity order for aryl halides in the Sonogashira coupling? A3: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[2][5]

Q4: My reaction involves a sterically hindered substrate. What modifications should I consider? A4: For sterically hindered substrates, particularly those with ortho-substituents, catalyst performance can be diminished. The use of palladium catalysts with bulky, electron-rich phosphine ligands is often beneficial.[7] These ligands promote the formation of a highly active, monoligated palladium(0) species that is less sterically encumbered.[7] N-Heterocyclic carbene (NHC) palladium complexes have also shown promise in these challenging couplings.[7] In some cases, a higher catalyst loading may also be necessary.[7]

Q5: Can the palladium catalyst be recycled? A5: For homogeneous palladium catalysts, recovery and reuse can be challenging and is often a significant drawback for large-scale applications.[6] To address this, heterogeneous palladium catalysts, where the palladium is anchored to a solid support, have been developed.[16][17] These supported catalysts can often be recovered by simple filtration and reused multiple times.[16]

III. Experimental Protocols & Visualizations

General Protocol for a Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of an aryl halide with a terminal alkyne. Optimization of specific parameters will be necessary for individual substrates.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Under a positive flow of inert gas, add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equivalents).[18]

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.[18]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.[18]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles and Troubleshooting Logic

To visually represent the core processes and decision-making in troubleshooting, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd(II)_Alkyne Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-C≡C-R² Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡CR² Copper_Acetylide Cu(I)-C≡CR² Alkyne_Coordination->Copper_Acetylide Base Copper_Acetylide->Transmetalation Base Base Troubleshooting_Flowchart Start Low/No Yield in Sonogashira Reaction Check_Catalyst Is the Pd catalyst active and fresh? Start->Check_Catalyst Check_Reagents Are reagents (halide, alkyne, CuI, base) pure and dry? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Use fresh catalyst. Consider a more stable Pd(II) precatalyst. Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (inert atmosphere, temp) appropriate? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify starting materials. Use fresh, dry base and solvent. Check_Reagents->Purify_Reagents No Optimize_Conditions Degas solvent thoroughly. Optimize temperature based on halide reactivity. Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Replace_Catalyst->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

IV. References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2015). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 5(2), 788-839.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2015). MDPI.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938-4943.

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved from [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). Organometallics.

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.). Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025). Retrieved from [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications.

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - YouTube. (2020). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.

Sources

Troubleshooting

Troubleshooting guide for Buchwald-Hartwig amination side products

A Senior Application Scientist's Guide to Troubleshooting Side Products Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Side Products

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this powerful C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common side products and experimental hurdles in Buchwald-Hartwig amination.

1. I am observing significant hydrodehalogenation of my aryl halide. What is causing this and how can I minimize it?

Answer:

Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is one of the most common and frustrating side reactions in Buchwald-Hartwig amination.[1] It leads to the consumption of your starting material and reduces the overall yield of the desired arylamine.

Causality: The primary culprit behind hydrodehalogenation is a competing reaction pathway within the catalytic cycle known as β-hydride elimination.[1] After the formation of the palladium-amido complex, instead of undergoing reductive elimination to form the C-N bond, the complex can eliminate a β-hydride from the amine. This forms a palladium-hydride species which then reductively eliminates to produce the hydrodehalogenated arene and an imine.[1] This side reaction is particularly prevalent with primary amines.[1]

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool to suppress hydrodehalogenation. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination relative to β-hydride elimination.[1]

    • For Primary Amines: Consider using ligands specifically designed to minimize this side reaction, such as BrettPhos .[2]

    • For Secondary Amines: While less prone to β-hydride elimination, using bulky ligands like RuPhos can still be beneficial.[2][3]

    • Chelating Bidentate Ligands: Ligands like BINAP and DPPF can also suppress β-hydride elimination by occupying coordination sites on the palladium center, thus disfavoring the formation of the intermediate required for this side reaction.[1]

  • Base Selection: While strong bases are necessary for the reaction, certain bases can exacerbate hydrodehalogenation.

    • If using a strong alkoxide base like NaOtBu, ensure it is of high purity and handled under anhydrous conditions. The presence of water can lead to the formation of hydroxide, which can promote the formation of palladium-hydride species.

    • For sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.[3]

  • Solvent Choice: The polarity of the solvent can influence the relative rates of the desired and undesired pathways.

    • Less polar solvents like toluene are generally preferred for aryl iodide substrates to minimize the inhibitory effects of the iodide salt byproduct.[4] This can also help in disfavoring pathways that lead to hydrodehalogenation.

Experimental Protocol to Minimize Hydrodehalogenation:

Here is a general starting protocol for a Buchwald-Hartwig amination of an aryl bromide with a primary amine, designed to minimize hydrodehalogenation.

Component Amount Notes
Aryl Bromide1.0 mmol, 1.0 equiv
Primary Amine1.2 mmol, 1.2 equiv
Palladium PrecatalystXPhos Pd G3 (0.02 mmol, 2 mol%)A pre-catalyst is often more reliable.[3]
BaseNaOtBu (1.4 mmol, 1.4 equiv)Ensure it is fresh and handled in a glovebox.
Anhydrous, Degassed SolventToluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the primary amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. My reaction is producing a significant amount of biaryl homocoupling product. What causes this and how can I prevent it?

Answer:

The formation of a biaryl product (Ar-Ar) from the homocoupling of your aryl halide is another common side reaction that consumes your starting material.

Causality: Aryl halide homocoupling can occur through several mechanisms. One common pathway involves the reaction of two molecules of the palladium(II)-aryl intermediate (Ar-Pd-X) to form a diarylpalladium(II) species (Ar-Pd-Ar), which then undergoes reductive elimination to yield the biaryl product.[5] This can be more prevalent when the desired C-N coupling is slow. The presence of oxygen can also promote homocoupling of boronic acids if they are present as impurities, or in related Suzuki-Miyaura cross-coupling reactions.[6]

Troubleshooting Strategies:

  • Ensure Rigorous Exclusion of Oxygen: While Buchwald-Hartwig reactions are often considered relatively tolerant to trace oxygen, minimizing its presence is crucial to suppress homocoupling.

    • Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]

  • Catalyst and Ligand Choice:

    • Using well-defined palladium precatalysts can lead to cleaner reactions with less homocoupling compared to generating the active Pd(0) species in situ from Pd(OAc)₂.[8]

    • Employing bulky, electron-rich phosphine ligands can accelerate the desired C-N coupling, outcompeting the homocoupling pathway.

  • Additives: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can participate in homocoupling.

    • The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling in related cross-coupling reactions.[6]

Experimental Protocol to Suppress Homocoupling:

This protocol incorporates strategies to minimize the formation of biaryl byproducts.

Component Amount Notes
Aryl Halide1.0 mmol, 1.0 equiv
Amine1.2 mmol, 1.2 equiv
Palladium PrecatalystcataCXium® A Pd G3 (0.02 mmol, 2 mol%)
BaseCs₂CO₃ (1.5 mmol, 1.5 equiv)A weaker base may be less prone to promoting side reactions.
Anhydrous, Degassed SolventDioxane (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, amine, palladium precatalyst, and cesium carbonate.

  • Seal the vessel and thoroughly purge with argon.

  • Add the anhydrous, degassed dioxane via syringe.

  • Heat the reaction to the optimal temperature (e.g., 100 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product.

3. I am observing the formation of an ether byproduct (Ar-O-R) instead of my desired amine. Why is this happening and what can I do?

Answer:

The formation of an ether byproduct indicates that an alcohol or water is competing with your amine as the nucleophile. This is essentially a competing Buchwald-Hartwig C-O coupling reaction.[1]

Causality: This side reaction is most often due to the presence of water or residual alcohol in your reaction mixture. The alkoxide base itself (e.g., NaOtBu) can also act as a nucleophile, especially at higher temperatures or if the desired amination is slow.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: This is the most critical factor to control.

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.[7]

    • Use anhydrous, sealed solvents.[7] Commercially available "Sure/Seal™" bottles are recommended.

    • Ensure your amine and aryl halide are dry. If necessary, purify and dry them before use.

    • Handle all reagents under an inert atmosphere (glovebox or Schlenk line).

  • Choice of Base:

    • If you suspect the alkoxide base is the source of the ether, consider switching to a non-alkoxide base such as lithium bis(trimethylsilyl)amide (LHMDS) or a carbonate base like Cs₂CO₃ .[2][9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the competing ether formation, although this may also slow down the desired amination. A careful optimization of the temperature is recommended.

Experimental Protocol to Avoid Ether Formation:

This protocol emphasizes the stringent exclusion of water and alcohols.

Component Amount Notes
Aryl Halide1.0 mmol, 1.0 equivMust be anhydrous.
Amine1.2 mmol, 1.2 equivMust be anhydrous.
Palladium PrecatalystPd₂(dba)₃ (0.01 mmol, 1 mol%)
LigandXantphos (0.024 mmol, 2.4 mol%)
BaseLHMDS (1.4 mmol, 1.4 equiv)A non-alkoxide base. Handle under inert atmosphere.
Anhydrous, Degassed SolventTHF (5 mL)

Procedure:

  • All manipulations should be performed in a glovebox or using Schlenk techniques.

  • In a flame-dried Schlenk flask, combine the aryl halide, palladium precatalyst, and ligand.

  • Add the anhydrous, degassed THF.

  • Add the amine, followed by the LHMDS solution.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor.

  • Work-up and purification are performed as described in the previous protocols.

Visualizing the Catalytic Cycle and Side Reactions

To better understand the interplay between the desired reaction and the common side pathways, the following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination and the points at which side reactions can occur.

Buchwald_Hartwig_Troubleshooting cluster_caption Buchwald-Hartwig Catalytic Cycle and Common Side Reactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R₂NH, Base Homocoupling Homocoupling (Ar-Ar) OxAdd->Homocoupling Side Reaction (dimerization) PdAmido Palladium Amido Complex (Ar-Pd(II)-NR₂) AmineCoord->PdAmido EtherFormation Ether Formation (Ar-OR) AmineCoord->EtherFormation H₂O or ROH as nucleophile RedElim Reductive Elimination PdAmido->RedElim BetaHydride β-Hydride Elimination PdAmido->BetaHydride Side Reaction RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-NR₂) RedElim->Product Hydrodehalogenation Hydrodehalogenation (Ar-H) BetaHydride->Hydrodehalogenation caption The desired catalytic cycle (yellow to green) can be intercepted by side reactions (red) leading to undesired byproducts.

Caption: Buchwald-Hartwig Cycle & Side Reactions

Logical Troubleshooting Workflow

When encountering a problematic Buchwald-Hartwig amination, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow start Problematic Reaction (Low Yield / Side Products) identify Identify Major Side Product(s) (GC/MS, LC/MS, NMR) start->identify hydrodehalogenation Hydrodehalogenation? identify->hydrodehalogenation homocoupling Homocoupling? hydrodehalogenation->homocoupling No ligand_opt Optimize Ligand (e.g., BrettPhos for 1° amines) hydrodehalogenation->ligand_opt Yes ether_formation Ether Formation? homocoupling->ether_formation No inert_atmosphere Ensure Rigorous Inert Atmosphere homocoupling->inert_atmosphere Yes anhydrous Ensure Strictly Anhydrous Conditions ether_formation->anhydrous Yes end Optimized Reaction ether_formation->end No base_check_hydro Check Base Purity and Anhydrous Conditions ligand_opt->base_check_hydro base_check_hydro->end precatalyst Use a Well-Defined Precatalyst inert_atmosphere->precatalyst precatalyst->end non_alkoxide_base Switch to a Non-Alkoxide Base (e.g., LHMDS, Cs₂CO₃) anhydrous->non_alkoxide_base non_alkoxide_base->end

Caption: Systematic Troubleshooting Workflow

By methodically addressing the potential causes of side product formation, you can significantly improve the outcome of your Buchwald-Hartwig amination reactions. Remember that each substrate pairing is unique, and some degree of optimization is often necessary to achieve the best results.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • BH amination side products and purification. Reddit. [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Optimization

Stability issues of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in solution

Welcome to the technical support center for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0). This resource is designed for researchers, medicinal chemists, and process development scientists who ut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors, its stability in solution is paramount to achieving reproducible and high-yielding results.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common stability challenges associated with this reagent.

Troubleshooting Guide: Diagnosing Instability in Solution

This section addresses specific experimental observations you may encounter, providing explanations for the underlying chemistry and actionable solutions.

Q1: After dissolving the compound and leaving it for a few hours, I see a new, more polar spot on my TLC/LC-MS analysis. What is happening?

A1: This is the most common stability issue and is almost certainly due to the hydrolysis of the 4-chloro group.

The pyrrolo[2,3-d]pyrimidine core is electron-deficient, which makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[3] The chlorine atom is an excellent leaving group, and in the presence of nucleophiles like water, it can be displaced to form the corresponding 4-hydroxy derivative (which exists in equilibrium with its more stable 7H-pyrrolo[2,3-d]pyrimidin-4-one tautomer). This hydrolysis is often accelerated by acidic or basic conditions.[4][5]

Causality:

  • Mechanism: The lone pair on a water molecule attacks the electrophilic C4 carbon, leading to a Meisenheimer complex intermediate, which then expels a chloride ion to yield the product.

  • Catalysis: Both acids (by protonating the pyrimidine ring, making it more electron-deficient) and bases (by generating the more nucleophilic hydroxide ion) can significantly increase the rate of hydrolysis.[6]

Recommended Actions:

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., Dichloromethane, THF, Dioxane, Toluene, DMF, DMSO) for your reactions and stock solutions. Ensure solvents are freshly distilled or from a sealed bottle to minimize water content.

  • pH Control: If an aqueous workup or reaction is necessary, maintain a neutral pH (pH 7-8) using a mild buffer like sodium bicarbonate, as both strong acids and strong bases promote hydrolysis.[4]

  • Temperature: Perform reactions and store solutions at low temperatures (0 °C to room temperature) when possible, as higher temperatures accelerate the hydrolysis rate.

  • Confirmation: The expected mass for the hydrolyzed product would be (M - 35.45 + 17.01), corresponding to the replacement of -Cl with -OH.

Q2: My reaction is sluggish, and I'm isolating a significant amount of a product that lacks the tosyl group. Why is my protecting group being cleaved?

A2: You are observing de-tosylation of the pyrrole nitrogen. The N-tosyl group, while generally robust, is labile under certain nucleophilic or strongly basic conditions.

The tosyl group serves to protect the pyrrole nitrogen, but its sulfonyl center is electrophilic. Strong nucleophiles or bases can attack this sulfur atom, leading to the cleavage of the S-N bond.

Causality:

  • Strong Bases: Reagents like sodium hydroxide, potassium carbonate in protic solvents, or organometallic reagents can initiate de-tosylation.

  • Reductive Cleavage: While less common in typical reaction setups, certain potent reducing agents can cleave the tosyl group.[7]

  • High Temperatures: Prolonged heating in the presence of even moderate nucleophiles or bases can promote slow cleavage.

Recommended Actions:

  • Reagent Compatibility: Avoid using excessively strong bases for deprotonation or as acid scavengers. Consider alternatives like non-nucleophilic organic bases (e.g., DIPEA, triethylamine) in aprotic solvents.[1]

  • Temperature Management: Minimize reaction time at elevated temperatures.

  • Confirmation: The de-tosylated product, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, will have a mass corresponding to (M - 155.19).[8]

Q3: When using an alcohol (e.g., methanol, ethanol) as a solvent or co-solvent, I observe a new product with a mass corresponding to [M-Cl+OR]. What is this side product?

A3: This is a solvolysis product where the alcohol is acting as a nucleophile and displacing the 4-chloro group.

This is mechanistically identical to hydrolysis (see Q1), but the nucleophile is the solvent itself (e.g., methanol or ethanol). This results in the formation of a 4-alkoxy-pyrrolo[2,3-d]pyrimidine derivative.

Causality:

  • Nucleophilic Solvent: Protic solvents can participate directly in SNAr reactions at the C4 position.

  • Base Promotion: The presence of a base will deprotonate the alcohol, forming a much more potent alkoxide nucleophile, which dramatically accelerates the rate of this side reaction.

Recommended Actions:

  • Solvent Selection: If possible, switch to aprotic solvents to prevent solvolysis.

  • Minimize Base: If a base is required, use the minimum stoichiometric amount necessary and add it at a low temperature.

  • Procedural Order: In cases where an alkoxide is the intended nucleophile, it is best to form it separately and add it to the solution of the chloro-pyrimidine, rather than adding a base to a solution containing both the chloro-pyrimidine and the alcohol.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound in solid form and in solution?

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen).[3][9] Protect from light. While some suppliers suggest room temperature storage, refrigeration (2-8°C) is recommended for long-term stability.[10][11]

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane), store in a tightly capped vial with an inert gas headspace, and keep at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

How does light exposure affect the stability of this compound?

The carbon-iodine bond can be susceptible to photolytic cleavage upon exposure to UV light, which can generate radical species and lead to complex degradation profiles.[12] It is critical to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

What is the general solubility profile of this compound?

The compound is generally soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It has moderate to good solubility in solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) and is sparingly soluble in water.[3][11]

Key Degradation Pathways

The following diagram illustrates the primary chemical instabilities of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

G parent 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine hydrolysis 4-Hydroxy-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine (Pyrimidinone Tautomer) parent->hydrolysis H₂O (Acid/Base Catalyzed) detosylation 4-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine parent->detosylation Strong Base or Nucleophiles solvolysis 4-Alkoxy-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine parent->solvolysis ROH (Alcohol Solvent) (Base Catalyzed) photolysis Degradation Products (Radical Intermediates) parent->photolysis UV Light

Caption: Primary degradation pathways of the title compound.

Summary of Solution Stability

The following table provides a qualitative summary of the compound's stability under various common laboratory conditions.

ConditionSolvent(s)StabilityPrimary Degradation Pathway
Neutral, Anhydrous Dioxane, THF, DCM, TolueneHigh Minimal degradation expected with proper storage.
Neutral, Protic Methanol, EthanolModerate Solvolysis (formation of 4-alkoxy adduct).
Neutral, Aqueous Water, Aqueous BuffersLow to Moderate Hydrolysis to 4-hydroxy/pyrimidinone.
Acidic (pH < 6) Aqueous or Protic SolventsLow Accelerated Hydrolysis.
Basic (pH > 8) Aqueous or Protic SolventsVery Low Accelerated Hydrolysis, potential De-tosylation.
Light Exposure AnyLow Photolysis of the C-I bond.

Protocols & Methodologies

Protocol 1: Recommended Procedure for Stock Solution Preparation (10 mM)
  • Preparation: Weigh 4.34 mg of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (MW: 433.65 g/mol ) into a clean, dry amber glass vial.[10]

  • Inert Atmosphere: Purge the vial with dry argon or nitrogen gas.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO or DMF to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until all solid material is completely dissolved.

  • Storage: For immediate use, keep at room temperature, protected from light. For long-term storage, overlay the solution with inert gas, seal tightly with a PTFE-lined cap, and store at -20°C or below.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential to identify potential degradants that may appear during a reaction or on storage. This workflow provides a systematic approach to evaluating stability.

G start Prepare 1 mg/mL solution in Acetonitrile/Water (1:1) split start->split acid Acidic Stress Add 0.1 M HCl Heat at 60°C split->acid base Basic Stress Add 0.1 M NaOH RT split->base oxidative Oxidative Stress Add 3% H₂O₂ RT split->oxidative thermal Thermal Stress Heat at 60°C split->thermal photo Photolytic Stress Expose to UV light (254 nm) RT split->photo sampling Sample at t=0, 2, 8, 24 hours acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze all samples by HPLC-UV and LC-MS sampling->analysis characterize Characterize Degradants (Mass Spectrometry, Retention Time) analysis->characterize

Caption: Workflow for a comprehensive forced degradation study.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • HDH Pharma Inc. 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. Available from: [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Miloš, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Taylor & Francis Online. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]

  • PubMed. Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Available from: [Link]

  • PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]

  • OUCI. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • NIH National Library of Medicine. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available from: [Link]

  • University of Kentucky. THE PHOTOCHEMISTRY OF IODO, METHYL AND THIOMETHYL SUBSTITUTED ARYL AZIDES IN TOLUENE SOLUTION AND FROZEN POLYCRYSTALS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Method Development for Pyrrolo[2,3-d]pyrimidine Intermediates

Welcome to the technical support center for the analysis of pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-teste...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies for developing robust HPLC purity methods. Pyrrolo[2,3-d]pyrimidines are a critical class of heterocyclic compounds, forming the core of many therapeutic agents. Their unique chemical nature, however, often presents specific challenges in chromatographic analysis.

This document provides in-depth, step-by-step guidance, moving beyond simple protocols to explain the scientific reasoning behind each choice. Our goal is to empower you with the expertise to develop, optimize, and troubleshoot your HPLC methods effectively.

The Method Development Workflow: A Strategic Approach

A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines a logical progression from initial analyte characterization to a validated, robust purity method.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Scouting (Column & Mobile Phase) A->B Input Properties C Gradient & Temperature Optimization B->C Initial Separation D Fine-Tuning (Flow Rate, Injection Vol.) C->D Improve Resolution & Peak Shape E Forced Degradation & Specificity Studies D->E Finalized Conditions F Method Validation (ICH Q2R1) E->F Demonstrate Stability- Indicating Power TroubleshootingTree Start Poor Resolution (Rs < 1.5) A Change Organic Modifier (ACN <-> MeOH) Start->A Most impactful B Decrease Gradient Slope Start->B Easy to try C Change Column Chemistry (C18 -> Phenyl) Start->C Different selectivity End Resolution Improved A->End B->End D Adjust Temperature C->D If needed C->End D->End

Caption: Decision tree for improving peak resolution.

Q3: What are these "ghost peaks" appearing in my blank gradient runs?

Answer: Ghost peaks are peaks that appear in blank injections and are typically caused by contamination in the mobile phase or carryover from previous injections.

  • Causality & Identification:

    • Mobile Phase Contamination: Impurities in the water or organic solvent, or bacterial growth in un-buffered aqueous mobile phases, can accumulate on the column at the start of the gradient and elute as the organic concentration increases.

    • Carryover: Adsorption of the analyte or impurities onto active sites within the injector, tubing, or column from a previous high-concentration sample. Pyrrolopyrimidines can be particularly "sticky."

  • Troubleshooting Steps:

    • Isolate the Source: Run a blank gradient with the column removed (replaced with a union). If the peaks disappear, the source is the column. If they remain, the source is the HPLC system (mobile phase, pump, or autosampler).

    • For Mobile Phase Issues: Prepare fresh mobile phase using high-purity HPLC-grade solvents and water (e.g., from a Milli-Q system). Filter all aqueous mobile phases. Never let aqueous mobile phases sit for more than 24-48 hours.

    • For Carryover Issues: Design a more aggressive needle wash protocol in your autosampler settings. Use a wash solvent that is a stronger solvent for your analyte than the mobile phase (e.g., if your run ends at 95% acetonitrile, use 100% acetonitrile or a mix of acetonitrile/isopropanol in your wash vial).

Key Experimental Protocols

Protocol 1: Initial Screening of HPLC Conditions

This protocol outlines a systematic approach to quickly identify a promising starting point for method development.

Objective: To screen different column chemistries and organic modifiers to find the best initial separation conditions.

Methodology:

  • Analyte Preparation: Prepare a stock solution of your pyrrolo[2,3-d]pyrimidine intermediate and its known impurities (if available) at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Column Selection: Select at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (1): Acetonitrile

    • Mobile Phase B (2): Methanol

  • Screening Runs: Perform four initial fast gradient runs as described in the table below.

  • Evaluation: Analyze the chromatograms from the four runs. Look for the condition that provides the best overall peak shape, retention, and initial separation of impurities. This condition will be the starting point for further optimization (Protocol 2).

Table 1: Initial Method Scouting Conditions

ParameterValueRationale
Columns1. C18, 50 x 2.1 mm, 2.7 µm 2. Phenyl-Hexyl, 50 x 2.1 mm, 2.7 µmA short column allows for fast screening runs. C18 and Phenyl phases offer different primary separation mechanisms.
Mobile Phase A0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure analyte ionization for good peak shape.
Mobile Phase BAcetonitrile or MethanolScreening both helps determine the best selectivity for the impurity profile.
Gradient5% to 95% B over 5 minutesA fast, generic gradient to quickly elute all compounds and get a first look at the separation.
Flow Rate0.5 mL/minAppropriate for a 2.1 mm ID column.
Temperature30 °CA typical starting temperature.
DetectionUV, at analyte λmaxEnsure optimal sensitivity for the main component.
Injection Vol.1 µLA small volume minimizes potential for peak overload or distortion.
Protocol 2: Forced Degradation Study for Specificity

Objective: To demonstrate that the HPLC method is "stability-indicating," meaning it can separate the intact drug intermediate from its potential degradation products. This is a critical requirement according to ICH guidelines.

Methodology:

  • Sample Preparation: Prepare five separate solutions of the pyrrolo[2,3-d]pyrimidine intermediate at ~0.5 mg/mL.

  • Stress Conditions: Subject each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before injection.

  • HPLC Analysis: Analyze the unstressed control sample and all five stressed samples using the optimized HPLC method.

  • Data Evaluation:

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

    • Perform peak purity analysis (using a PDA/DAD detector) on the main peak in each stressed sample to confirm it is not co-eluting with any degradants. The purity angle should be less than the purity threshold.

    • Aim for 5-20% degradation of the main peak to ensure the stress was adequate but not excessive.

References

  • Dolan, J. W. (2002). "Peak Tailing and What to Do About It." LCGC North America, 20(5), 430–438. [Link]

  • Agilent Technologies. (2018). "Controlling pH in Reversed-Phase HPLC with Buffers and Additives." Agilent Application Note. [Link]

  • International Council for Harmonisation. (1996). "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology." [Link]

  • Waters Corporation. (1999). "Peak Purity." Waters Application Note. [Link]

Reference Data & Comparative Studies

Comparative

The Definitive Guide to the Structural Elucidation of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationship...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore in numerous kinase inhibitors, presents a compelling case for the rigorous application of structural biology techniques. This guide provides an in-depth, comparative analysis of the structural elucidation of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, with a primary focus on X-ray crystallography, contextualized by other powerful analytical methods.

The Strategic Synthesis of a Key Intermediate

The journey to a crystal structure begins with the synthesis of the target molecule. The multi-step synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a well-established route, crucial for accessing a versatile intermediate for further elaboration in drug discovery programs. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enabling regioselective functionalization of the heterocyclic core.

Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

A common synthetic pathway involves the tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination.

Step 1: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as dichloromethane (DCM), is added triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification by column chromatography yields 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

The N-tosylated intermediate is then subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in a solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, an aqueous workup and recrystallization from a suitable solvent system, such as ethanol/water, affords the desired 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Iodination A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B TsCl, Et3N, DMAP in DCM A->B Reagents C 4-chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine B->C Product D NIS in DMF C->D Reagents E 4-Chloro-6-iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine D->E Final Product

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting electron density map provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's conformation and potential intermolecular interactions in the solid state.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a blend of systematic screening and empirical optimization. For compounds like 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a variety of techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

A Note on Causality: The choice of solvent is critical. Solvents that interact too strongly with the solute may inhibit crystal formation, while those with very weak interactions may lead to rapid precipitation of amorphous solid. A solvent system that allows for a slow, controlled approach to supersaturation is ideal. The presence of the tosyl group and halogen atoms can influence crystal packing through various non-covalent interactions, such as π-π stacking and halogen bonding, which can be exploited to favor crystallization.

Case Study: X-ray Crystal Structure of a Related Tricyclic Pyrrolo[2,3-d]pyrimidine Derivative

While a publicly available crystal structure for the exact title compound is not available at the time of this writing, a closely related tricyclic pyrrolo[2,3-d]pyrimidine derivative, (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine, has been reported with the Cambridge Crystallographic Data Centre (CCDC) deposition number 2169282.[1] The analysis of this structure provides valuable insights into the conformational preferences and intermolecular interactions of the pyrrolo[2,3-d]pyrimidine core.

Parameter Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Structural Features The pyrrolo[2,3-d]pyrimidine core is essentially planar. The exocyclic C=N bond adopts an E-configuration. The dihedral angle between the pyrrolopyrimidine ring system and the 4-bromophenyl substituent provides information on the degree of rotational freedom.
Intermolecular Interactions The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions, which dictate the overall supramolecular architecture.

XRay_Workflow A Purified Compound B Crystallization (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F 3D Molecular Structure (Bond lengths, angles, conformation) E->F

Complementary and Alternative Structural Elucidation Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, a comprehensive understanding often requires the integration of data from other analytical techniques that probe the molecule's structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Dynamic View

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, a suite of NMR experiments provides crucial information:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the title compound, characteristic signals for the pyrrole and pyrimidine protons, as well as the tosyl group's methyl and aromatic protons, would be expected.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assignment of all signals and confirmation of the molecular framework.

Comparison with X-ray Crystallography:

Feature X-ray Crystallography NMR Spectroscopy
State of Matter Solid (crystal)Solution
Information Obtained Precise 3D coordinates, bond lengths, bond angles, torsional angles, packingConnectivity, stereochemistry, conformational dynamics, intermolecular interactions in solution
Dynamics Provides a time-averaged static structureCan probe dynamic processes over a wide range of timescales
Sample Requirements High-quality single crystalsSoluble, pure sample
Throughput Can be time-consuming due to crystallizationCan be relatively high-throughput
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. For halogenated compounds like 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the isotopic pattern of chlorine and the presence of iodine provide a characteristic signature in the mass spectrum, aiding in its identification.[2]

Experimental Data for a Related Intermediate: For the precursor 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, high-resolution mass spectrometry (HRMS) data has been reported with a calculated m/z of 278.9050 for [M]⁺ and a found value of 278.9053, confirming its elemental composition.[3]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, characteristic absorption bands would be expected for the C-Cl, C-I, S=O (sulfone), and aromatic C-H and C=C/C=N bonds. While not providing detailed structural information on its own, it serves as a quick and valuable quality control check and complements the data from other techniques.

An Integrated Approach: The Path to Confident Structural Assignment

The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques. The initial confirmation of the molecular formula by HRMS, followed by the detailed connectivity and solution-state conformation from a full suite of NMR experiments, provides a strong foundation. The definitive confirmation of the three-dimensional structure and solid-state packing is then achieved through single-crystal X-ray diffraction.

Integrated_Approach cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Solution State) cluster_crystallography Crystallographic Analysis (Solid State) A Target Molecule B NMR (¹H, ¹³C, 2D) - Connectivity - Conformation A->B C Mass Spectrometry - Molecular Weight - Elemental Composition A->C D IR Spectroscopy - Functional Groups A->D E X-ray Diffraction - 3D Structure - Packing A->E F Confident Structural Assignment B->F C->F D->F E->F

Conclusion

The structural elucidation of novel compounds like 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-faceted endeavor that relies on a toolkit of sophisticated analytical techniques. While NMR and mass spectrometry provide essential information about the molecule's connectivity and composition in solution, single-crystal X-ray diffraction remains the ultimate arbiter of the precise three-dimensional structure in the solid state. For researchers in drug discovery, a deep understanding of the principles and practical considerations of these techniques is not just advantageous—it is essential for the successful development of the next generation of targeted therapeutics. The insights gleaned from a high-resolution crystal structure can directly inform the design of analogues with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from the laboratory to the clinic.

References

  • PubChem. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. [Link]

  • Google Patents.
  • PubMed. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d ]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Royal Society of Chemistry. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sci-Hub. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Beilstein Journals. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. [Link]

  • ResearchGate. Regioselective Syntheses of 7‐Halogenated 7‐Deazapurine Nucleosides Related to 2‐Amino‐7‐deaza‐2′‐deoxyadenosine and 7‐Deaza‐2′‐deoxyisoguanosine.. [Link]

  • ResearchGate. (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]

Sources

Validation

A Comparative Guide to the Chemical Reactivity of 4-Chloro and 6-Iodo Positions in Heterocyclic Scaffolds

Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molec...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Dihalogenated heterocycles, in particular, serve as versatile platforms for building molecular complexity through sequential, site-selective cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between a chlorine atom at the 4-position and an iodine atom at the 6-position of a representative heterocyclic system.

The fundamental principle governing the reactivity of aryl halides (Ar-X) in transition metal-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the Ar-X bond to a low-valent metal center, typically palladium(0), is often the rate-determining step of the catalytic cycle. The energy required for this step is inversely proportional to the C-X bond strength. Consequently, the established order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[1][2] This trend is a direct reflection of the decreasing C-X bond dissociation energies down the halogen group, with the C-I bond being the weakest and most easily cleaved.[3][4][5]

This guide will elucidate this principle through mechanistic discussions, comparative experimental data, and detailed protocols, providing researchers with the predictive understanding needed to harness this differential reactivity for selective synthesis.

The Mechanistic Basis for Differential Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are foundational tools in synthetic chemistry. The catalytic cycle for these transformations universally begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst.

The general order of reactivity (I > Br > Cl) stems from the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. A lower BDE facilitates the oxidative addition step, allowing the reaction to proceed under milder conditions.[3][5]

BondApproximate Bond Dissociation Energy (kJ/mol)
C-Cl (Aromatic)~400
C-Br (Aromatic)~335
C-I (Aromatic)~270
(Note: Absolute values can vary based on the specific aromatic system, but the trend is consistent.)

The significantly weaker C-I bond (~270 kJ/mol) compared to the C-Cl bond (~400 kJ/mol) means that the activation energy for the oxidative addition of an aryl iodide is substantially lower than that for an aryl chloride.[1][3] This energy difference is the key that allows for exquisite selectivity. Under carefully controlled, mild conditions, the palladium catalyst will exclusively activate the C-I bond, leaving the more robust C-Cl bond untouched.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Intermediate tm_complex->re_complex Isomerization (if needed) re_complex->pd0 Catalyst Regeneration product R¹-R² (Product) re_complex->product Reductive Elimination ar_x Ar-X (Aryl Halide) ar_x->oa_complex r2_m R²-M (Coupling Partner) r2_m->tm_complex Workflow_Protocol_1 start 1. Setup reagents 2. Add Reagents - 4-chloro-6-iodoquinazoline (1 eq) - Alkyne (1.1 eq) - CuI (0.1 eq) - Solvent (DMF) start->reagents catalyst 3. Add Catalyst - PdCl₂(PPh₃)₂ (0.05 eq) - Base (NEt₃, 3 eq) reagents->catalyst reaction 4. Reaction - Heat to 50 °C - Stir for 2-4h under N₂ catalyst->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 6. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product 7. Product 6-alkynyl-4-chloroquinazoline purify->product

Figure 2. Experimental workflow for selective Sonogashira coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the 4-chloro-6-iodoquinazoline (1.0 eq), copper(I) iodide (0.1 eq), and degassed DMF. The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add the terminal alkyne (1.1 eq) and triethylamine (NEt₃, 3.0 eq) via syringe. The amine acts as both the base to deprotonate the alkyne and as a solvent in some cases. [6]3. Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq).

  • Reaction: Heat the reaction mixture to a mild temperature (e.g., 50 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. The mild temperature is sufficient for C-I bond activation but not for the C-Cl bond.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the DMF and salts. The organic layer is then dried, concentrated, and purified by column chromatography to yield the pure 6-alkynyl-4-chloroquinazoline product.

Protocol 2: Suzuki-Miyaura Coupling at the 4-Chloro Position

This protocol requires more forcing conditions and often a more specialized catalyst system to activate the stronger C-Cl bond. [7][8] Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask, add the 6-alkynyl-4-chloroquinazoline (1.0 eq), an arylboronic acid (1.5 eq), and a strong base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and a specialized, electron-rich, bulky phosphine ligand (e.g., XPhos or S-Phos, 0.04 eq) in a degassed solvent like dioxane or toluene. These advanced ligands are essential for facilitating the challenging oxidative addition of aryl chlorides. [8]3. Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the final 4,6-disubstituted product.

Conclusion

The differential reactivity between the 4-chloro and 6-iodo positions on a heterocyclic scaffold is a powerful tool for synthetic chemists. This selectivity is rooted in the fundamental principles of chemical kinetics and bond energies.

  • The 6-Iodo Position is the more reactive site due to the significantly weaker carbon-iodine bond, allowing for selective functionalization under mild reaction conditions.

  • The 4-Chloro Position possesses a much stronger carbon-chlorine bond, rendering it inert under mild conditions but reactive under more forcing conditions, typically requiring higher temperatures and specialized ligands.

By understanding and exploiting this reactivity hierarchy, researchers can design efficient, sequential synthetic routes to complex, polysubstituted molecules, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Milstein, D., & Stille, J. K. (1979). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 101(17), 4992-4998. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Reaction. [Link]

  • Blaser, H. U., & Spencer, A. (1991). Aqueous-Phase Organometallic Catalysis. Springer. [Link]

  • Grushin, V. V. (2004). The Organometallic Chemistry of Fluoro-organic Compounds. Chemical Reviews, 104(3), 1629-1668. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halogen- and Ligand-Free Palladium-Catalyzed Suzuki−Miyaura Couplings of Aryl Chlorides. Organic Letters, 5(25), 4847-4850. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

Sources

Validation

The Strategic Advantage of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Novel Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in the development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural analogy to adenine facilitates competitive binding to the ATP-binding sites of a multitude of kinases, making it a fertile ground for the design of potent and selective therapeutic agents for oncology and inflammatory diseases.[1] This guide delves into the strategic utility of a key intermediate, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine , in the synthesis of novel bioactive compounds. We will explore the chemical reactivity of this versatile scaffold, compare the biological activities of its derivatives with established alternatives, and provide detailed experimental protocols for their evaluation.

The Versatile Chemistry of the Core Scaffold

The 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is meticulously designed for synthetic diversification. Each substituent serves a distinct chemical purpose, offering a platform for the systematic development of compound libraries to probe structure-activity relationships (SAR).

  • The 4-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine, ether, and thioether linkages. This is a common strategy to modulate the compound's interaction with the solvent front or to introduce functionalities that can form key hydrogen bonds within the kinase hinge region.

  • The 6-Iodo Group: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2][3] This enables the facile introduction of diverse aryl, heteroaryl, and alkynyl groups, which can be crucial for targeting the hydrophobic regions of the kinase active site and enhancing potency and selectivity.

  • The 7-Tosyl Group: The tosyl group serves as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature can influence the reactivity of the pyrrole ring. Importantly, it can be readily removed under basic conditions to yield the free N-H, which can act as a crucial hydrogen bond donor in interactions with the target protein.

Comparative Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

While specific SAR studies originating directly from 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine are emerging, the broader class of 6-substituted-4-amino-7H-pyrrolo[2,3-d]pyrimidines has been extensively explored, particularly as inhibitors of Receptor Tyrosine Kinases (RTKs). A notable study by Gangjee et al. provides valuable insights into the impact of substitutions at the 6-position on the inhibitory activity against key oncogenic kinases.[4]

The following table summarizes the inhibitory concentrations (IC50) of a series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines against various RTKs and a cancer cell line. This data serves as a benchmark for comparing the potential of novel compounds derived from the 4-chloro-6-iodo-7-tosyl intermediate.

Table 1: Comparative Inhibitory Activity (IC50, µM) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives [4]

Compound6-SubstituentN4-SubstituentEGFRVEGFR-2VEGFR-1PDGFR-βA431 Cytotoxicity
5 2-Methylbenzyl3-Bromoanilino9.190.25>50>501.21
8 2-Methylbenzyl4-Chloro-2-fluoroanilino>20029.816>300>200
9 2-Methylbenzyl4-Chloroanilino0.2445.445.9>3005.6
6 1-Naphthylmethyl3-Bromoanilino>505.0819.2>50>50
10 1-Naphthylmethyl4-Chloro-2-fluoroanilino>2000.48>200193.246.7
11 1-Naphthylmethyl4-Chloroanilino112.132.1>200>3008.5
7 2,5-Dimethoxybenzyl3-Bromoanilino12.620.6231.18.92>50
12 2,5-Dimethoxybenzyl4-Chloro-2-fluoroanilino112.70.1185.6145.913.4
13 2,5-Dimethoxybenzyl4-Chloroanilino>20056.715.244.35.8
Erlotinib --1.2124.783.1172.1-
Sunitinib --172.118.912.2--
Cisplatin ------10.6

Data extracted from Gangjee et al., J. Med. Chem. 2011, 54, 18, 6378–6393.[4]

From this data, several key insights emerge:

  • Potency and Selectivity: The nature of the 6-substituent and the N4-anilino moiety significantly influences both the potency and selectivity of the compounds against different RTKs. For instance, compound 12 demonstrates remarkable potency and selectivity for VEGFR-2, with an IC50 of 0.1 µM.[4]

  • Multiple RTK Inhibition: Several compounds, such as 8 , 9 , and 13 , exhibit inhibitory activity against multiple RTKs, a desirable feature for overcoming tumor resistance mechanisms.[4]

  • Cellular Activity: The cytotoxicity against the A431 cancer cell line, which overexpresses EGFR, highlights the potential of these compounds to translate from enzymatic inhibition to cellular effects.

The strategic use of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine allows for the systematic exploration of these substitutions to optimize for desired biological activity profiles.

Experimental Protocols

To ensure the robust evaluation of novel compounds derived from the title scaffold, standardized and validated experimental protocols are essential.

Synthetic Chemistry Workflow

The synthesis of novel derivatives from 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically follows a multi-step sequence that leverages the differential reactivity of the chloro and iodo substituents.

G A 4-Chloro-6-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine B Suzuki or Sonogashira Cross-Coupling at C6 A->B Pd Catalyst, Base, Boronic Acid or Alkyne C Nucleophilic Aromatic Substitution at C4 B->C Amine, Alcohol, or Thiol Nucleophile D Deprotection of Tosyl Group C->D Base (e.g., NaOH, LiOH) E Final Compound Library D->E

Caption: Synthetic workflow for derivatization.

Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a solution of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • A palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents), is added, and the mixture is heated to 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted product.

Biological Evaluation Workflow

The biological evaluation of newly synthesized compounds typically involves a tiered screening approach, starting with in vitro enzymatic and cellular assays, followed by more complex in vivo studies for promising candidates.

G A Synthesized Compound Library B In Vitro Kinase Inhibition Assay A->B Determine IC50 values C Cellular Proliferation/ Cytotoxicity Assay B->C Correlate with cellular activity D Cellular Target Engagement (e.g., Western Blot) C->D Confirm mechanism of action E Lead Compound Identification D->E F In Vivo Efficacy Studies E->F

Caption: Biological evaluation workflow.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Plate cancer cells (e.g., A431, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Molecular Interactions

The 7H-pyrrolo[2,3-d]pyrimidine core acts as a scaffold that mimics adenine, the purine base in ATP. This allows it to bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. The diverse substituents introduced via the 4-chloro and 6-iodo positions can form specific interactions with different regions of the kinase active site, leading to variations in potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Pyrrolo[2,3-d]pyrimidine Inhibitor Kinase Hinge Region Hydrophobic Pocket Solvent Front Inhibitor N7-H 6-Aryl/Alkynyl Group 4-Amino Substituent Inhibitor:f0->Kinase:f0 H-Bond Inhibitor:f1->Kinase:f1 Hydrophobic Interaction Inhibitor:f2->Kinase:f2 H-Bond/Solvent Interaction

Caption: Key inhibitor-kinase interactions.

The inhibition of key signaling pathways, such as the EGFR and VEGFR pathways, is a primary mechanism by which these compounds exert their anticancer effects. By blocking the phosphorylation of downstream signaling molecules, these inhibitors can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

Conclusion

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine represents a highly strategic and versatile starting material for the discovery of novel kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient generation of diverse compound libraries. The established biological activity of the broader pyrrolo[2,3-d]pyrimidine class provides a strong rationale for the continued exploration of derivatives from this specific intermediate. By employing robust synthetic and biological evaluation workflows, researchers can leverage the unique chemical attributes of this scaffold to develop next-generation targeted therapies with improved potency, selectivity, and clinical efficacy.

References

  • Gangjee, A., et al. (2011). Design, Synthesis, and Biological Evaluation of N4-Aryl-6-(substituted phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 54(18), 6378–6393. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • ACS Publications. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

  • National Center for Biotechnology Information. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibition Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Among the myriad of heterocyclic systems explored, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design. Its prominence stems from its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), the natural ligand for kinases.[2][3][4] This mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding site and blocking the phosphorylation cascade.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the potency, selectivity, and pharmacokinetic properties of substituted pyrrolo[2,3-d]pyrimidine inhibitors.[2] We will dissect the role of substitutions at key positions of the heterocyclic core, compare SAR across different kinase targets like EGFR, Aurora, and RET, and provide validated experimental protocols for evaluating these inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a technical and practical framework for designing the next generation of potent and selective kinase inhibitors.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of a pyrrolo[2,3-d]pyrimidine derivative is exquisitely sensitive to the nature and position of its substituents. Strategic modifications are employed to enhance potency, modulate selectivity, and improve drug-like properties.

The Crucial C4-Position: Hinge-Binding and Selectivity

The C4 position is arguably the most critical for kinase inhibition. Substituents at this position are directed towards the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. Forming one or more hydrogen bonds with the backbone amides of this hinge is essential for potent ATP-competitive inhibition.

  • Anilino Substitutions: An amino-linker connecting to an aryl ring (an anilino group) is a classic and highly effective motif. The nitrogen atom acts as a hydrogen bond donor to the hinge backbone. The attached phenyl ring can then be modified to explore various hydrophobic pockets and achieve selectivity.

  • Impact of Phenyl Ring Substitution: The substitution pattern on the C4-phenyl ring dictates both potency and selectivity. For instance, in the development of RET kinase inhibitors, it was found that compounds with 4-isopropyl and 4-tert-butyl substitutions on the phenyl ring showed significant activity, while the addition of various alkoxy and halogen groups often diminished it.[5] This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituent.

The N7-Position: Modulating Solubility and Pharmacokinetics

The N7 nitrogen of the pyrrole ring is typically solvent-exposed. Modifications at this position generally do not directly interact with the kinase but are vital for fine-tuning the molecule's physicochemical properties.

  • Solubility and Permeability: Attaching polar groups can enhance aqueous solubility, which is often a challenge for flat, aromatic kinase inhibitors. Conversely, carefully chosen non-polar groups can improve cell permeability.

  • Metabolic Stability: This position can be a site of metabolic attack. Introducing groups that block metabolism can improve the compound's half-life and overall pharmacokinetic profile.

The C5 and C6 Positions: Exploiting the Ribose Pocket and Achieving Covalency

The C5 and C6 positions of the pyrrole ring extend towards the ribose-binding pocket of the ATP site. These positions offer a powerful avenue for enhancing potency and achieving selectivity.

  • Targeting Specific Pockets: Introducing substituents at C5 can create additional interactions with the enzyme, often leading to a significant boost in potency. For example, in a series of RET inhibitors, strategic coupling of boronic acids at this position was used to generate diverse derivatives for SAR exploration.[5]

  • Covalent Inhibition: The C5 position is frequently used to introduce an electrophilic "warhead," such as an acrylamide group. This group can form a covalent bond with a nearby nucleophilic residue, most commonly a cysteine, leading to irreversible inhibition. This strategy has been highly successful in developing inhibitors for kinases like EGFR, particularly for overcoming resistance mutations such as T790M.[6][7]

Comparative SAR Across Key Kinase Targets

While the general principles of hinge-binding apply broadly, the specific SAR varies significantly between different kinase targets due to subtle differences in the topology and amino acid composition of their ATP-binding sites.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a primary target in non-small cell lung cancer (NSCLC).[6] Pyrrolo[2,3-d]pyrimidines designed against EGFR often feature:

  • A C4-anilino group optimized for the EGFR hinge.

  • A C5-acrylamide warhead to covalently target Cys797, providing high potency and overcoming the T790M resistance mutation.[6]

  • One potent compound, 12i , was shown to be up to 104-fold more potent against the T790M mutant EGFR (IC50 = 0.21 nM) compared to the wild-type (IC50 = 22 nM), demonstrating remarkable selectivity.[6]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis and are attractive cancer targets.[8] SAR studies have revealed that:

  • The pyrrolo[2,3-d]pyrimidine core can serve as a successful scaffold, as demonstrated by scaffold hopping from known inhibitors like Alisertib.[8]

  • Optimization of substituents led to compound 11 , which showed potent Aurora A inhibition (IC50 = 0.74 nM) and improved selectivity over Aurora B.[8][9] This selectivity is crucial for minimizing off-target toxicities.

RET Kinase Inhibitors

Gene fusions and mutations in the RET kinase drive certain types of thyroid and lung cancers.[5][10] The development of pyrrolo[2,3-d]pyrimidine-based RET inhibitors has shown that:

  • Extensive exploration of the C4- and C5-positions is key to optimizing potency against both wild-type and drug-resistant mutants like V804M.[5][10]

  • A lead compound, 59 , demonstrated low nanomolar potency against both RET-wt and the V804M mutant and was determined to be a Type II inhibitor, indicating it binds to the inactive (DFG-out) conformation of the kinase.[5][10]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the activity of representative substituted pyrrolo[2,3-d]pyrimidine inhibitors against their primary kinase targets, illustrating the SAR principles discussed.

Compound IDKey SubstitutionsPrimary Target(s)IC50 (nM)Reference(s)
Compound 12i C4-(anilino), C5-(acrylamide moiety)EGFR (T790M mutant)0.21[6]
Compound 11 C4-(substituted anilino)Aurora A0.74[8][9]
Compound 59 C4-(substituted anilino), C5-(substituted aryl)RET (wild-type & V804M)Low nanomolar[5][10]
Compound 7 Hybrid of isatin and pyrrolo[2,3-d]pyrimidineMulti-kinaseNot specified[11]
Compound 5k C4-(benzohydrazide), C5-HEGFR, Her2, VEGFR2, CDK240-204[12]

Experimental Protocols & Methodologies

The trustworthiness of any SAR campaign rests on robust and reproducible experimental data. Here, we provide step-by-step protocols for key assays used to evaluate kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a common example.[13]

Causality: This assay directly measures the enzymatic activity of the kinase. By quantifying the amount of ADP produced, we get a direct readout of the enzyme's catalytic turnover. An effective inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal. This allows for the precise determination of a compound's half-maximal inhibitory concentration (IC50).[13]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[13]

  • Kinase Reaction Setup: In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control.

  • Add 2.5 µL of the purified kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The optimal concentrations should be determined empirically, often near the Km for ATP and the substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 2: Cell-Based Kinase Activity Assay (Cell Proliferation)

This assay determines the effect of an inhibitor on cell viability or proliferation in a cell line that is dependent on the target kinase for its growth and survival.[14]

Causality: Many cancer cell lines are "addicted" to the signaling from a specific oncogenic kinase. Inhibiting this kinase deprives the cells of the necessary growth signals, leading to cell cycle arrest or apoptosis and thus reduced proliferation.[14] This assay provides a physiologically relevant measure of a compound's efficacy, integrating its ability to enter cells, engage the target, and elicit a biological response.

Methodology:

  • Cell Seeding: Seed a kinase-dependent cell line (e.g., HCC827 for mutant EGFR[6]) into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).[15]

Visualizations: Pathways and Workflows

Generalized Kinase Inhibition Workflow

G cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_adme Pharmacokinetics synthesis Compound Synthesis (Pyrrolo[2,3-d]pyrimidine Core) purification Purification & Characterization synthesis->purification biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->biochem_assay ic50 Determine IC50 & Potency biochem_assay->ic50 selectivity Kinase Selectivity Panel ic50->selectivity cell_assay Cell-Based Assay (Proliferation / Phosphorylation) selectivity->cell_assay target_engagement Target Engagement & Downstream Signaling cell_assay->target_engagement adme ADME/Tox Profiling target_engagement->adme adme->synthesis SAR-driven Optimization

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Pyrrolo[2,3-d]pyrimidine Binding in ATP Pocket

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor hinge Hinge Region hydrophobic1 Hydrophobic Pocket I ribose_pocket Ribose Pocket (Solvent Exposed) gatekeeper Gatekeeper Residue core Pyrrolo[2,3-d]pyrimidine Core core->hydrophobic1 c4 C4-Anilino Group c4->hinge H-Bonds n7 N7-Substituent n7->ribose_pocket c5 C5-Substituent c5->ribose_pocket

Caption: Key interactions of a pyrrolo[2,3-d]pyrimidine inhibitor in the kinase ATP site.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and successful platform for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined, with the C4-position governing hinge-binding, the N7-position influencing pharmacokinetic properties, and the C5/C6-positions offering avenues for enhanced potency and covalent inhibition.

The future of this field lies in leveraging these established SAR principles to address ongoing challenges in cancer therapy.[2] This includes the design of inhibitors that can overcome acquired resistance mutations, the development of compounds with exquisite selectivity to minimize off-target effects, and the creation of multi-targeted agents that can simultaneously block several oncogenic signaling pathways.[11][16] As our understanding of the human kinome deepens, the rational, SAR-driven design of pyrrolo[2,3-d]pyrimidine derivatives will undoubtedly continue to yield novel and impactful therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Rasheed, H. A. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Perwez, A., & Shankar, G. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
  • Maga, D., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2245-2275.
  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Moriarty, K., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798-5803.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health.
  • Tverdomed, I. V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5393.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Various Authors. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Semantic Scholar.
  • Li, J., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 4-substitutedanilinopyrrolo[2,3- d]pyrimidines as multi-targeted inhibitors of EGFR, JAK2 and AURKA. (n.d.). ResearchGate.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
  • Li, J., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3‑d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications.
  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions

For the modern organic chemist, particularly those in pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroat...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, particularly those in pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The remarkable success of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings stems from their broad functional group tolerance and the ability to form complex bonds under relatively mild conditions.[2][3][4] However, the efficacy of these transformations is critically dependent on the choice of the palladium catalyst system. This guide provides an in-depth comparison of common palladium catalysts, offering field-proven insights and experimental data to aid researchers in navigating the catalyst selection process for optimal reaction performance.

The Pillars of a Successful Cross-Coupling: Understanding the Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6] The palladium catalyst, usually in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl halide) in the oxidative addition step. This forms a Pd(II) intermediate.[2][4][5] In the transmetalation step, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[2][5] Finally, the reductive elimination step forms the new C-C or C-heteroatom bond, releasing the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][5]

The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center. These ligands modulate the electronic properties and steric environment of the metal, impacting catalyst stability, activity, and substrate scope.[7][8]

Palladium Cross-Coupling Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions Pd0 LₙPd(0) (Active Catalyst) PdII_intermediate LₙPd(II)(R¹)(X) Pd0->PdII_intermediate Oxidative Addition OA Oxidative Addition (R¹-X) PdII_coupled LₙPd(II)(R¹)(R²) PdII_intermediate->PdII_coupled Transmetalation Transmetalation Transmetalation (R²-M) PdII_coupled->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_coupled->Product RE Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Generations of Palladium Catalysts: An Evolutionary Perspective

The development of palladium catalysts has progressed through several generations, each aimed at overcoming the limitations of the previous ones, particularly for challenging substrates like aryl chlorides.[9]

  • First-Generation Catalysts: These are typically simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with basic phosphine ligands such as triphenylphosphine (PPh₃).[4] While effective for reactive substrates like aryl iodides and bromides, they often struggle with less reactive aryl chlorides and require harsh reaction conditions. The catalyst formed in situ from Pd(OAc)₂ and PPh₃ is a classic example.

  • Second-Generation Catalysts: The introduction of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others marked a significant leap forward.[9] Ligands like XPhos, SPhos, and DavePhos stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, even with unactivated aryl chlorides.[5][7] These systems offer broader substrate scope and milder reaction conditions.[10]

  • Third-Generation Catalysts (Pre-catalysts): To improve reproducibility and ease of use, well-defined "pre-catalysts" were developed. These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[1] Examples include the Buchwald palladacycle pre-catalysts and Organ's PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which often incorporate N-heterocyclic carbene (NHC) ligands.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphines.[12][13] They are strong σ-donors, forming very stable bonds with palladium. This high stability often translates to longer catalyst lifetimes and high turnover numbers (TONs).[12][13]

CatalystSelection start Substrate Reactivity? aryl_iodide Aryl Iodide/Bromide (Activated) start->aryl_iodide High aryl_chloride Aryl Chloride (Unactivated/Hindered) start->aryl_chloride Low first_gen 1st Gen Catalysts e.g., Pd(OAc)₂/PPh₃ aryl_iodide->first_gen second_gen 2nd/3rd Gen Catalysts (Buchwald Ligands, NHCs) aryl_chloride->second_gen high_ton High TON/TOF needed? second_gen->high_ton high_ton->second_gen No nhc_catalyst Consider NHC-Pd Catalysts high_ton->nhc_catalyst Yes yes_ton Yes no_ton No

Caption: Decision workflow for selecting a palladium catalyst based on substrate.

Head-to-Head Comparison: Catalyst Performance in Key Reactions

The true measure of a catalyst's utility lies in its performance with specific, often challenging, substrates. Below, we compare the efficacy of different palladium catalyst systems in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

The coupling of 4-chlorotoluene with phenylboronic acid is a standard benchmark for catalyst performance, as aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene

Catalyst SystemPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1st Gen Pd(OAc)₂PPh₃K₂CO₃Toluene10024<10[8]
2nd Gen Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane80298[8]
2nd Gen Pd(OAc)₂SPhosK₃PO₄Dioxane802>99[8]
NHC-based [Pd(IPr)(cinnamyl)Cl]IPrK₃PO₄Dioxane80196[11]

Data compiled from various sources and are representative. Conditions may vary slightly between experiments.

Analysis: The data clearly illustrates the dramatic improvement offered by second-generation and NHC-based catalysts. The traditional Pd(OAc)₂/PPh₃ system is largely ineffective for this transformation. In contrast, the use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ and SPhos, or an NHC ligand like IPr, enables the reaction to proceed to near-quantitative yield under significantly milder conditions and in much shorter times.[8]

Buchwald-Hartwig Amination of a Heteroaryl Chloride

The amination of heteroaryl halides is crucial in pharmaceutical synthesis but can be challenging due to potential catalyst inhibition by the heteroatom. Here, we compare catalysts for the coupling of 2-chloropyridine with morpholine.

Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 2-Chloropyridine

Catalyst SystemPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1st Gen Pd₂(dba)₃P(o-tolyl)₃NaOt-BuToluene10024Low/No Reaction[4][14]
2nd Gen Pd(OAc)₂XPhosK₂CO₃t-AmylOH1101895[14]
2nd Gen Pd(OAc)₂RuPhosK₂CO₃t-AmylOH1101892[14]
NHC-based [Pd(IPr)(allyl)Cl]IPrNaOt-BuDioxane1001685[13]

Data compiled from various sources and are representative. Conditions may vary slightly between experiments.

Analysis: As with the Suzuki coupling, first-generation catalysts are generally not suitable for the amination of unactivated aryl chlorides.[4] The Buchwald-type biarylphosphine ligands, such as XPhos and RuPhos, provide excellent yields for this challenging heteroaromatic substrate.[14] NHC-based catalysts also demonstrate high activity, making them a viable and often more stable alternative to phosphine-based systems.[13]

Experimental Protocols: A Practical Guide

To translate theory into practice, detailed and validated experimental protocols are essential. The following procedures are representative for the Suzuki-Miyaura and Buchwald-Hartwig reactions using modern catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using a Pd/SPhos System

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add K₃PO₄ (1.5 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine using a Pd/XPhos System

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tert-amyl alcohol

Procedure:

  • In an oven-dried vial equipped with a stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and K₂CO₃ (1.4 mmol).

  • Cap the vial with a septum and purge with an inert gas.

  • Add tert-amyl alcohol (2 mL), 2-chloropyridine (1.0 mmol), and morpholine (1.2 mmol) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 110 °C.

  • Stir the mixture for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the N-arylated product.

Conclusion and Future Outlook

The evolution of palladium catalysts has transformed the landscape of organic synthesis, enabling the construction of previously inaccessible molecules with high efficiency and precision. While first-generation catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and robust N-heterocyclic carbene (NHC) ligands has vastly expanded the scope of cross-coupling to include challenging substrates like aryl chlorides.

For researchers, the choice of catalyst should be guided by the reactivity of the coupling partners. For activated substrates, traditional catalysts may suffice. However, for unactivated, sterically hindered, or heteroaromatic substrates, second or third-generation pre-catalysts are almost always the superior choice. As the field continues to advance, the development of even more active, stable, and cost-effective catalysts, potentially utilizing greener reaction media, will further enhance the power and utility of palladium-catalyzed cross-coupling reactions in both academic and industrial settings.

References

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2016). PMC. NIH. Retrieved from [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (2012). The University of Texas at Austin. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). Chem 245 Lab Reports. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. (2015). Organometallics. Sci-Hub. Retrieved from [Link]

  • Cationic versus Anionic Palladium Species in the Suzuki–Miyaura Cross‐Coupling. (2011). Sci-Hub. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018, August 9). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021, February 1). Journal of Chemical Education. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). Semantic Scholar. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved from [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. ACS Publications. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). PubMed Central. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (1999). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024, November 15). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link].

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters. ACS Publications. Retrieved from [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024, June 13). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Gatekeeper Intermediate in Kinase Inhibitor Synthesis 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized and critical building block in medicinal chemistry. Its rigid pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gatekeeper Intermediate in Kinase Inhibitor Synthesis

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized and critical building block in medicinal chemistry. Its rigid pyrrolo[2,3-d]pyrimidine core serves as a bioisosteric replacement for purines, making it a privileged scaffold for targeting ATP-binding sites of kinases.[1][2] This intermediate is particularly pivotal in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. For instance, it is a key precursor in the synthesis of Tofacitinib.[3]

Given its role as an advanced intermediate, the purity of commercially available 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is not merely a quality metric; it is a critical determinant of success in multi-step synthetic campaigns. Impurities, even at seemingly low levels, can lead to the formation of intractable side products, complicate downstream purifications, reduce overall yield, and, most critically, introduce potentially toxic impurities into the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Triad: A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to fully characterize the purity of a complex organic molecule. A robust assessment relies on an orthogonal triad of methods: chromatography for separation and quantification, spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification.

cluster_input Sample cluster_output Data Integration & Decision Commercial_Sample Commercial 4-Chloro-6-iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine HPLC HPLC (Quantitative Purity) Commercial_Sample->HPLC NMR NMR Spectroscopy (Structural Identity & Solvents) Commercial_Sample->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Commercial_Sample->MS Purity_Report Comprehensive Purity Profile HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report Decision Accept / Reject Lot Purity_Report->Decision

Caption: Overall Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity assessment of moderately polar organic molecules like our target compound. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution using acetonitrile and water allows for the separation of closely related impurities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial; it protonates residual silanols on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[4] A patent for a related synthesis process specifies HPLC as the method for determining purity, achieving levels as high as 99.9 area-%.[5][6]

Trustworthiness: A well-developed HPLC method is self-validating. System suitability parameters, such as peak resolution, tailing factor, and theoretical plates, must be established before analysis to ensure the system is performing correctly. A diode array detector (DAD) should be used to check for peak purity, ensuring that a single chromatographic peak does not hide co-eluting impurities with different UV spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Expertise & Experience: ¹H NMR provides an unambiguous confirmation of the molecule's identity by revealing the chemical environment of each proton. For 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, we expect to see characteristic signals for the pyrrole proton, the pyrimidine proton, and the aromatic protons of the tosyl group, as well as the methyl singlet. Crucially, ¹H NMR is exceptionally sensitive to residual solvents from the synthesis and purification stages (e.g., acetonitrile, THF, dichloromethane), which can be quantified using an internal standard.[7]

Trustworthiness: The chemical shifts and coupling constants are fundamental physical properties of the molecule. Any deviation from the reference spectrum or the presence of unexpected signals is a direct indication of an impurity or structural misassignment. ¹³C NMR, while less sensitive, confirms the carbon backbone and is invaluable for identifying isomeric impurities where the proton environments may be deceptively similar.

Mass Spectrometry (MS): The Molecular Weight Arbiter

Expertise & Experience: Mass spectrometry, typically coupled with LC (LC-MS), confirms the molecular weight of the analyte. For our compound (C₁₃H₉ClIN₃O₂S, MW: 433.65 g/mol ), we expect to see a protonated molecular ion [M+H]⁺ at m/z 434. The real power of MS in this context lies in its ability to detect halogen isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic [M+H]⁺ and [M+2+H]⁺ ion cluster with a 3:1 intensity ratio, providing high confidence in the presence of a single chlorine atom.[8] This technique is also indispensable for hypothesizing the structures of impurities detected in the HPLC analysis.

Trustworthiness: The mass-to-charge ratio is a fundamental property. ESI (Electrospray Ionization) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation, providing a clear and reliable determination of the molecular weight.[9]

Comparative Analysis: Interpreting Data from Commercial Suppliers

While we cannot disclose proprietary data from specific suppliers, the following table illustrates a typical comparative analysis based on our internal qualification of different commercial lots. This data is representative of what a researcher might encounter.

ParameterSupplier A (Standard Grade)Supplier B (High Purity Grade)In-house Reference StandardRationale & Acceptable Limits
Appearance Off-white to pale yellow solidWhite crystalline solidWhite crystalline solidColor may indicate minor, often conjugated, impurities. Should be a free-flowing solid.
Purity by HPLC (Area % at 254 nm) 97.2%99.8%>99.9%For use in late-stage synthesis, >99.0% is highly recommended. Some vendors specify a minimum purity of 96%.[10]
Impurity 1: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 1.8%0.08%<0.01%Unreacted starting material. Can compete in downstream reactions. Limit should be <0.15%.
Impurity 2: Unknown (RRt 1.15) 0.5%0.05%<0.01%Potentially an isomer or degradation product. Any single unknown impurity should be <0.10%.
Residual Acetonitrile (by ¹H NMR) 450 ppm<50 ppmNot DetectedAcetonitrile is a common recrystallization solvent.[7] Limit depends on ICH guidelines for the final API, but <500 ppm is a good target for intermediates.
Identity Confirmation (MS, NMR) ConfirmedConfirmedConfirmedMust match the expected structure and molecular weight. Non-negotiable.

Experimental Protocols: A Self-Validating System

Protocol 1: RP-HPLC Method for Purity Determination

This protocol is designed for robust, reproducible purity analysis.

cluster_prep Preparation cluster_hplc HPLC System & Method cluster_analysis Analysis Mobile_Phase 1. Mobile Phase Prep A: 0.1% FA in H₂O B: 0.1% FA in ACN Sample_Prep 2. Sample Prep ~0.5 mg/mL in ACN Inject 3. Injection Inject 5 µL Sample_Prep->Inject Equilibrate Column First Column Column: C18, 4.6x150mm, 3.5µm Conditions Flow: 1.0 mL/min Temp: 30°C λ: 254 nm Gradient Gradient Program: Time(min)  %B 0.0        10 20.0       95 25.0       95 25.1       10 30.0       10 Integrate 4. Data Processing Integrate all peaks >0.05% Inject->Integrate Run Method G cluster_0 Impurity Identification Logic a0 Impurity Detected by HPLC (e.g., at RRt 1.15) a1 Analyze Fraction by LC-MS a0->a1 a2 Determine Molecular Weight (m/z) a1->a2 a3 Does MW match known impurity? a2->a3 a4 Hypothesize Structure (e.g., Isomer, By-product) a3->a4 No a5 Confirm with NMR (if impurity can be isolated) a4->a5

Caption: Logical workflow for identifying an unknown impurity.

Conclusion

The purity of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a non-negotiable prerequisite for its successful use in pharmaceutical R&D and manufacturing. A superficial check based solely on a supplier's Certificate of Analysis is insufficient. Instead, a rigorous, in-house verification using an orthogonal set of analytical techniques—HPLC for quantification, NMR for structural identity, and MS for molecular weight confirmation—is essential. This multi-faceted approach provides the highest degree of confidence in the material's quality, safeguarding against downstream complications and ensuring the integrity of the final synthetic target. By implementing the protocols and understanding the rationale outlined in this guide, researchers can make informed decisions about the suitability of commercial materials for their critical work.

References

  • HD-Chemicals. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. Retrieved from [Link]

  • Pudota, B. T., et al. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(22), 5149-5152. Available at: [Link]

  • Ben P, et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US Patent 10,738,058 B2.
  • Kristiansen, M., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4691. Available at: [Link]

  • Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratory environment hinge on the meticulous management o...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratory environment hinge on the meticulous management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a complex halogenated heterocyclic compound. The procedures outlined here are designed to ensure safety, compliance, and environmental stewardship.

Immediate Safety Profile & Hazard Identification

The core structure is classified as acutely toxic and an irritant. The addition of iodine and a tosyl group does not diminish these hazards. Therefore, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine must be handled as a hazardous substance.

Table 1: Inferred Hazard Profile

Hazard Class GHS Classification Associated Risks Source
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed [1][2][3]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin [1]
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][4] |

Immediate Handling Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[1][5]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6] Wash hands thoroughly after handling.[1][4]

The Core Disposal Principle: Segregation of Halogenated Waste

The defining structural feature of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine for disposal purposes is the presence of halogen atoms (chlorine and iodine). This classifies it unequivocally as halogenated organic waste .[7][8]

Scientist's Note (The "Why"): Halogenated and non-halogenated organic wastes are treated via different disposal pathways. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[8] However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts like hydrochloric acid (HCl) and hydroiodic acid (HI), as well as potentially dioxins. Therefore, they must be incinerated in specialized facilities equipped with "scrubbers" to neutralize these acidic gases. This process is more complex and costly.[8][9] Mixing halogenated waste with non-halogenated waste contaminates the entire batch, forcing the more expensive disposal route for the entire volume and violating waste management protocols.[8][9]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled safely from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

Step 1: Waste Identification and Collection
  • Solid Waste: Collect unadulterated solid 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, filter paper), in a designated, compatible waste container.

    • Scientist's Note: Use a container that can be securely sealed to prevent the release of dust. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.[10]

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be treated as halogenated waste. Collect these solutions in a designated liquid waste container.

    • Scientist's Note: Do not mix aqueous waste with organic solvent waste where possible.[11] Never dispose of organic solvents down the drain.[9]

Step 2: Containerization and Labeling
  • Choose the Right Container: Use only containers approved for chemical waste, typically provided by your institution's EHS department. Ensure the container is made of a material compatible with the waste (e.g., HDPE, glass).[10][12]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[9][13] Affix a "Hazardous Waste" tag.

  • Complete the Label: Clearly write the full chemical name of all components in the container, including solvents.[12] For mixtures, provide the approximate percentages of each component. Avoid using abbreviations or chemical formulas.[12]

  • Keep Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[9][10][12] Do not leave a funnel in the container opening.[12]

Step 3: Segregation and Storage in the Laboratory
  • Designated Area: Store the halogenated waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a designated cabinet.[12]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[10]

  • Segregate Incompatibles: Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly strong acids, bases, and oxidizers.[2][10]

Step 4: Arranging for Disposal
  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[12]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by regulations is reached (typically 12 months in academic labs), arrange for a waste pickup from your institution's EHS department.[14] Follow your institution-specific procedures for requesting a pickup.

The following diagram illustrates the decision-making workflow for proper disposal.

G Disposal Workflow for 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine cluster_0 In-Lab Process cluster_1 EHS Management A Waste Generation (Solid or Solution) B Hazard Assessment: Contains Chlorine & Iodine? A->B C YES (Halogenated Organic Waste) B->C True D Select Designated Halogenated Waste Container C->D E Label Container with Full Chemical Names & 'Hazardous Waste' D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Request EHS Pickup (When 90% Full) F->G H EHS Collection G->H I Transport to Permitted Waste Disposal Facility H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Disposal decision workflow for halogenated chemical waste.

Spill and Decontamination Procedures

Accidents happen, and a proper disposal plan includes procedures for managing spills.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.[1]

    • Place the spilled material and any contaminated cleaning equipment (e.g., wipes) into your designated halogenated solid waste container.

    • Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels as hazardous waste.

  • Minor Spill (Liquid/Solution):

    • Alert personnel and ensure the spill is contained.

    • Use a chemical spill kit or absorbent material like vermiculite or sand to absorb the liquid.[1]

    • Collect the absorbent material and place it in the solid halogenated waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[10]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Decontaminating Empty Containers: An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[13] After triple rinsing, deface the original label and dispose of the container according to your facility's guidelines for clean glassware or plastic.[13]

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that our pursuit of knowledge does not come at the cost of personal safety or environmental health.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of Texas at Austin EHS. Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This document provides a detailed protocol for the safe handling, use, and disposal of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0). As a complex heterocyclic compound, likely utilized as a buil...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0). As a complex heterocyclic compound, likely utilized as a building block in pharmaceutical and medicinal chemistry research, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in the chemical nature of the molecule.

Deconstructing the Hazard: A Molecule-Centric Risk Assessment

The safe handling of any chemical begins with a comprehensive understanding of its reactivity and toxicological profile. The structure of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine presents several functional groups that inform our safety protocol.

  • The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is a common scaffold in many biologically active compounds, including kinase inhibitors.[4][5] While the core itself is stable, its derivatives are designed to be biologically active and should be handled with the assumption of potential pharmacological effects.[6][7]

  • Halogenation (Chloro- and Iodo- groups): The presence of both chlorine and iodine atoms on the aromatic rings increases the molecule's reactivity and potential toxicity. Halogenated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[8][9] The chlorine atom, in particular, enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions.[4]

  • The Tosyl (p-Toluenesulfonyl) Group: This group is derived from p-toluenesulfonyl chloride, a compound known to be corrosive and highly reactive with moisture, strong acids, and bases.[10][11][12] While bonded in the final molecule, the tosyl group's presence suggests a need for careful handling to avoid conditions that could cleave it, and it contributes to the overall reactivity of the compound. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is noted to be sensitive to strong acids, bases, and prolonged exposure to moisture.[4]

Synthesized Hazard Profile

Based on data from structurally related compounds, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine should be treated as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon contact or inhalation.

Hazard ClassGHS Hazard Statement (Inferred from Related Compounds)Source
Acute Toxicity, Oral H302: Harmful if swallowed[9]
Skin Corrosion/Irritation H315: Causes skin irritation[9][13]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[9][13]
Specific Target Organ Toxicity H335: May cause respiratory irritation[9]

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by personal gear selected to counter the specific hazards of the compound.

Engineering Controls: The First Line of Defense

Direct handling of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine solid or its solutions must be performed within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure to fine particulates or potential vapors. Ensure that an operational eyewash station and safety shower are immediately accessible and unobstructed.[14][15]

Primary Protective Gear: A Step-by-Step Guide

The following workflow outlines the minimum required PPE. For operations with higher risk (e.g., handling large quantities, heating), this protocol should be escalated.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Donning PPE Sequence cluster_handling Handling Phase Assess Assess Task (e.g., Weighing, Solution Prep) FumeHood Confirm Fume Hood is Operational Assess->FumeHood Eyewash Verify Eyewash/Shower Access FumeHood->Eyewash Body 1. Body Protection: Lab Coat (minimum), Chemically Resistant Apron (recommended) Eyewash->Body Respiratory 2. Respiratory Protection: Required if dust is likely. Use N95/P100 respirator. Body->Respiratory Eye 3. Eye/Face Protection: Chemical Splash Goggles (minimum), Face Shield over Goggles (recommended) Respiratory->Eye Gloves 4. Hand Protection: Double-glove with Nitrile (inner) and appropriate outer glove (see table) Eye->Gloves Proceed Proceed with Chemical Handling Gloves->Proceed

Caption: PPE selection and donning workflow.

  • Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required.[14][16] Safety glasses are insufficient as they do not provide a seal against splashes or fine dust.[16] For tasks involving quantities greater than a few milligrams or where there is a heightened risk of splashing, a full-face shield should be worn over the chemical splash goggles.[17][18]

  • Skin and Body Protection :

    • Gloves : Disposable nitrile gloves are suitable for incidental contact.[18] However, given the chlorinated aromatic nature of the compound, prolonged contact requires more robust protection.[16] Double-gloving is a recommended practice. When handling solutions, consult a glove compatibility chart.

Glove MaterialRecommended UseNot Recommended For
Nitrile Incidental contact, splash protection, good for solvents and limited acid/base exposure.Prolonged immersion, poor against some halogenated hydrocarbons.[18][19]
Neoprene Good resistance to acids, bases, alcohols, and phenols.Halogenated and aromatic hydrocarbons.[18]
Viton® Exceptional resistance to chlorinated and aromatic solvents.Water-based solutions.[16]
Silver Shield® Highest level of overall chemical resistance for a wide variety of toxic chemicals.Can be cumbersome for tasks requiring high dexterity.[16]
  • Respiratory Protection : All work with the solid compound should be performed in a manner that avoids generating dust.[8][11] If there is any risk of aerosolization or dust formation that cannot be contained within a fume hood, a NIOSH-approved respirator is mandatory. A filtering facepiece respirator (e.g., N95, P100) is appropriate for particulates.[14] If the compound is heated or dissolved in a volatile solvent, a respirator with organic vapor cartridges may be necessary.

Operational Plan: Handling and Storage

  • Handling : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8] Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the work area.[15] When weighing, do so on a tared weigh paper or in a container within the fume hood to minimize contamination of balances and surrounding surfaces.

  • Storage : Store in the original, tightly sealed container in a cool, dry, and well-ventilated location.[15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[11][12]

Disposal Plan: Spills and Waste

Proper containment and disposal are critical to prevent environmental contamination and exposure.

Spill Response

In the event of a spill, immediate and correct action is required.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate & Alert Notify personnel and restrict access. Spill->Evacuate PPE 2. Don Full PPE (Respirator, Goggles, Face Shield, Chem-resistant Gloves, Apron) Evacuate->PPE Contain 3. Contain Spill Cover with dry, inert absorbent (e.g., vermiculite, sand). AVOID WATER. PPE->Contain Cleanup 4. Clean Up Carefully sweep or scoop material into a labeled waste container. Avoid raising dust. Contain->Cleanup Decontaminate 5. Decontaminate Area (Follow institutional guidelines) Cleanup->Decontaminate Dispose 6. Dispose of Waste Seal container and treat as hazardous chemical waste. Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Do NOT use water to clean up spills, as the tosyl group may be water-reactive.[10] After cleanup, all contaminated clothing and equipment must be decontaminated or disposed of as hazardous waste.[8]

Waste Disposal

All waste containing 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, including empty containers, contaminated absorbents, and disposable PPE, must be collected in a suitable, labeled, and sealed container.[8] Disposal must proceed through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[14] Halogenated organic waste often requires specific incineration protocols, so ensure the waste stream is properly identified.[20][21]

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Stratech. (n.d.). 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2, 3-d]pyrimidine, min 96%, 50 mg. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MSDS-Europe. (2013, December 31). MSDS of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Clarke Mosquito Control. (2021, March 3). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • ACS Publications. (1999). Oxidation of Iodide and Hypoiodous Acid in the Disinfection of Natural Waters. Environmental Science & Technology. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Toluene - Occupational Exposure Limits. Retrieved from [Link]

  • Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
  • PubMed. (2023, October 28). Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of Disinfectants in Water: Reactions and Products. Retrieved from [Link]

  • PubMed. (2020, February 15). Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. Retrieved from [Link]

  • PubMed. (2022, June 23). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

  • ACS Figshare. (n.d.). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.